rac Mirabegron-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPPPCECJKMCM-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
rac Mirabegron-d5 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, analytical applications, and biological relevance of rac-Mirabegron-d5. This deuterated analog of Mirabegron serves as a critical internal standard for the quantitative analysis of Mirabegron in biological matrices, aiding in pharmacokinetic and drug metabolism studies.
Core Chemical Properties
rac-Mirabegron-d5 is a stable isotope-labeled version of Mirabegron, a potent and selective β3-adrenergic receptor agonist. The deuterium labeling on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(phenyl-d5)ethyl]amino]ethyl]phenyl]acetamide | [1][2] |
| Synonyms | Mirabegron D5, (Rac)-Mirabegron-d5, YM 178-d5 | [1][2] |
| CAS Number | 1215807-38-7 | [2] |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂S | |
| Molecular Weight | 401.54 g/mol | |
| Monoisotopic Mass | 401.19338092 Da |
Synthesis and Manufacturing
Detailed, publicly available experimental protocols for the synthesis of rac-Mirabegron-d5 are limited, with most suppliers offering it as a custom synthesis product. However, the general synthetic routes for the parent compound, Mirabegron, are well-documented in patents and scientific literature. These methods typically involve the coupling of key intermediates: a substituted aminothiazole acetic acid derivative and a chiral amino alcohol side chain.
The synthesis of the deuterated analog would necessitate the use of a deuterated starting material, specifically, a deuterated phenyl-containing precursor, to introduce the five deuterium atoms onto the terminal phenyl ring.
Mechanism of Action of Mirabegron
Mirabegron, the non-deuterated parent compound, is a selective agonist of the β3-adrenergic receptor. These receptors are predominantly found in the detrusor muscle of the bladder. Activation of β3-adrenergic receptors initiates a signaling cascade that leads to the relaxation of the bladder smooth muscle, thereby increasing bladder capacity. This mechanism of action is distinct from antimuscarinic agents, which are another class of drugs used to treat overactive bladder.
Signaling Pathway of Mirabegron
Caption: Mirabegron's signaling pathway in bladder detrusor muscle.
Analytical Applications and Experimental Protocols
rac-Mirabegron-d5 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Mirabegron in biological samples such as plasma. The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical quantification as it corrects for variations in sample preparation and instrument response.
Experimental Protocol: Quantification of Mirabegron in Human Plasma using LC-MS/MS
This section outlines a general protocol based on published methods.
4.1. Materials and Reagents
-
Mirabegron analytical standard
-
rac-Mirabegron-d5 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other specified mobile phase modifier)
-
Ultrapure water
-
Human plasma (K2EDTA)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/plates and reagents, or protein precipitation reagents.
4.2. Sample Preparation
A common method for plasma sample preparation is protein precipitation due to its simplicity and speed.
-
To a 100 µL aliquot of human plasma in a microcentrifuge tube, add 20 µL of the working solution of rac-Mirabegron-d5 (internal standard).
-
Vortex for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Conditions
| Parameter | Typical Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Mirabegron: m/z 397.3 → 137.1 (example) rac-Mirabegron-d5: m/z 402.3 → 137.1 (example) |
Note: Specific MRM transitions may vary depending on the instrument and optimization.
Experimental Workflow
Caption: General workflow for Mirabegron quantification in plasma.
References
An In-depth Technical Guide to rac-Mirabegron-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-Mirabegron-d5 is the deuterium-labeled, racemic form of Mirabegron, a potent and selective beta-3 (β3) adrenergic receptor agonist.[1][2] Mirabegron is clinically used for the treatment of overactive bladder (OAB) with symptoms of urge urinary incontinence, urgency, and urinary frequency.[1][3] The stable isotope-labeled (SIL) analog, rac-Mirabegron-d5, serves a critical role in bioanalytical and pharmacokinetic (PK) studies as an ideal internal standard (IS).[4] Its use in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the precise and accurate quantification of Mirabegron in complex biological matrices.
This guide provides a comprehensive overview of rac-Mirabegron-d5, including its physicochemical properties, the mechanism of action of its parent compound, and detailed experimental protocols for its application in quantitative bioanalysis.
Physicochemical Properties and Data
rac-Mirabegron-d5 is structurally identical to Mirabegron, except for the substitution of five hydrogen atoms with deuterium on the terminal phenyl ring. This substitution results in a mass shift of +5 Da, which is essential for its differentiation from the unlabeled analyte in mass spectrometry, without significantly altering its chemical behavior or chromatographic retention time.
Table 1: Physicochemical Data for rac-Mirabegron-d5
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[2-hydroxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]ethyl]phenyl]acetamide | |
| Synonyms | (Rac)-Mirabegron-d5, Mirabegron D5, YM 178-d5 | |
| CAS Number | 1215807-38-7 | |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂S | |
| Molecular Weight | 401.54 g/mol | |
| Unlabeled CAS | 223673-61-8 | |
| Isotopic Purity | >95% | |
| Chemical Purity | >95% (HPLC) |
Mechanism of Action of Mirabegron
As a deuterated analog, rac-Mirabegron-d5 follows the same biological pathways as Mirabegron. The therapeutic effect of Mirabegron is achieved through the selective activation of β3-adrenergic receptors located on the detrusor (smooth muscle) of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation, thereby increasing the bladder's capacity to store urine.
The key steps in the signaling pathway are:
-
Receptor Binding: Mirabegron binds to and activates the β3-adrenergic receptor, a G-protein coupled receptor (GPCR).
-
G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP activates Protein Kinase A.
-
Muscle Relaxation: PKA phosphorylates various downstream targets, leading to a decrease in intracellular Ca²⁺ levels and ultimately causing the relaxation of the detrusor smooth muscle.
This mechanism is distinct from antimuscarinic agents, which are another class of drugs for OAB, resulting in a different side-effect profile.
Experimental Protocols and Applications
The primary application of rac-Mirabegron-d5 is as an internal standard for the quantification of Mirabegron in biological samples, most commonly plasma. Below is a representative protocol for sample preparation and analysis using LC-MS/MS.
Objective
To determine the concentration of Mirabegron in rat or human plasma using a validated LC-MS/MS method with rac-Mirabegron-d5 as an internal standard.
Materials and Reagents
-
Blank plasma (rat or human)
-
Mirabegron analytical standard
-
rac-Mirabegron-d5 (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol, HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Microcentrifuge tubes
-
Analytical column (e.g., C18, 2.1 x 100 mm, 3.5 µm)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mirabegron and rac-Mirabegron-d5 in methanol.
-
Calibration Standards: Serially dilute the Mirabegron stock solution with a 50:50 ACN:water mixture to prepare a series of working solutions for calibration curve standards (e.g., ranging from 0.5 to 200 ng/mL).
-
Internal Standard Working Solution: Dilute the rac-Mirabegron-d5 stock solution to a fixed concentration (e.g., 50 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation Method)
-
Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the rac-Mirabegron-d5 internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a defined volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions
-
Liquid Chromatography (LC):
-
Column: Waters XBridge C18 (2.1 x 100 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A typical gradient would start at ~95% A, ramping to ~95% B, followed by re-equilibration.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mirabegron: m/z 397.3 → 379.6 (or other suitable fragment).
-
rac-Mirabegron-d5 (IS): m/z 402.3 → 384.6 (predicted based on a +5 Da shift).
-
-
Table 2: Example MRM Transitions for Quantification
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Mode |
| Mirabegron | 397.3 | 379.6 | ESI+ |
| rac-Mirabegron-d5 (IS) | 402.3 | 384.6 | ESI+ |
Data Analysis
Quantification is achieved by calculating the peak area ratio of the analyte (Mirabegron) to the internal standard (rac-Mirabegron-d5). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Mirabegron in unknown samples is then interpolated from this curve using linear regression.
Conclusion
rac-Mirabegron-d5 is an indispensable tool for researchers in drug metabolism, pharmacokinetics, and clinical pharmacology. Its properties as a stable isotope-labeled internal standard ensure the highest level of accuracy and precision in the bioanalytical quantification of Mirabegron. The methodologies outlined in this guide provide a robust framework for its application in preclinical and clinical drug development programs.
References
Mirabegron vs. rac Mirabegron-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB). Its mechanism of action involves the relaxation of the detrusor smooth muscle during the bladder filling phase, leading to an increase in bladder capacity.[1][2] In the realm of drug development and clinical pharmacology, stable isotope-labeled internal standards are crucial for accurate bioanalysis. For Mirabegron, its deuterated analog, rac Mirabegron-d5, serves this critical role. This technical guide provides a comprehensive comparison of Mirabegron and this compound, detailing their core characteristics, relevant experimental protocols, and the signaling pathways involved in Mirabegron's therapeutic effect.
While direct comparative studies on the receptor binding affinity and metabolic stability of Mirabegron and this compound are not extensively available in published literature, the fundamental principles of deuterium substitution in pharmacology suggest that their biological and chemical properties are nearly identical. The five deuterium atoms in this compound replace five hydrogen atoms on the phenyl group of the phenylethanolamine moiety. This substitution minimally alters the steric and electronic properties of the molecule, thus its interaction with the β3-adrenergic receptor is expected to be indistinguishable from that of unlabeled Mirabegron. The primary utility of this isotopic labeling lies in its mass difference, which allows for clear differentiation in mass spectrometry-based assays.
Core Compound Characteristics
| Property | Mirabegron | This compound | Reference(s) |
| Chemical Formula | C₂₁H₂₄N₄O₂S | C₂₁H₁₉D₅N₄O₂S | |
| Molecular Weight | 396.51 g/mol | 401.54 g/mol | |
| Primary Use | Therapeutic agent for overactive bladder | Internal standard for bioanalytical quantification of Mirabegron | |
| Mechanism of Action | Selective β3-adrenergic receptor agonist | Assumed to have the same mechanism of action as Mirabegron |
Signaling Pathway of Mirabegron
Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor, which is predominantly expressed in the detrusor muscle of the bladder. This activation initiates a downstream signaling cascade, as illustrated below.
Caption: Mirabegron's β3-adrenergic receptor signaling pathway.
Upon binding of Mirabegron to the β3-adrenergic receptor, the associated Gs protein is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which ultimately results in the relaxation of the detrusor smooth muscle.
Pharmacokinetics of Mirabegron
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following table summarizes key pharmacokinetic parameters of Mirabegron in healthy adults.
| Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours | |
| Absolute Bioavailability | 29% (25 mg dose) to 35% (50 mg dose) | |
| Volume of Distribution (Vd) | 1670 L | |
| Terminal Half-life (t1/2) | Approximately 50 hours | |
| Metabolism | Primarily via multiple pathways including CYP3A4 and UGT | |
| Excretion | 55% in urine, 34% in feces |
Experimental Protocols
β3-Adrenergic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., Mirabegron) for the β3-adrenergic receptor.
Materials:
-
Cell membranes expressing human β3-adrenergic receptors
-
Radioligand (e.g., [³H]-CGP12177)
-
Unlabeled competitor (e.g., Mirabegron)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the unlabeled competitor (Mirabegron).
-
In a 96-well plate, add the cell membranes, radioligand at a fixed concentration (typically at its Kd value), and varying concentrations of the competitor.
-
For total binding, omit the competitor. For non-specific binding, add a high concentration of a known β-adrenergic antagonist (e.g., propranolol).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of the competitor. The Ki value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand receptor binding assay.
In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of a compound using human liver microsomes.
Materials:
-
Human liver microsomes
-
Test compound (e.g., Mirabegron)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Pre-incubate the test compound with human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture and immediately quench the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining compound against time to determine the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k and the intrinsic clearance (CLint).
Caption: Workflow for an in vitro metabolic stability assay.
Quantification of Mirabegron in Plasma using LC-MS/MS
This protocol provides a general method for the quantification of Mirabegron in human plasma, utilizing this compound as an internal standard.
Materials:
-
Human plasma samples
-
Mirabegron and this compound standards
-
Protein precipitation agent (e.g., acetonitrile)
-
LC-MS/MS system with a suitable C18 column
Procedure:
-
Sample Preparation:
-
To a known volume of plasma, add a fixed amount of this compound internal standard solution.
-
Precipitate the plasma proteins by adding a sufficient volume of ice-cold acetonitrile.
-
Vortex and centrifuge the samples to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate Mirabegron and this compound using a suitable gradient elution on a C18 column.
-
Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The MRM transitions for Mirabegron are typically m/z 397.2 → 260.1, and for Mirabegron-d5, m/z 402.2 → 260.1.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Mirabegron to this compound against the concentration of Mirabegron standards.
-
Determine the concentration of Mirabegron in the unknown plasma samples from the calibration curve.
-
Conclusion
Mirabegron is an important therapeutic agent for the management of overactive bladder, acting through the β3-adrenergic receptor signaling pathway to induce detrusor muscle relaxation. For accurate pharmacokinetic and other bioanalytical studies, its deuterated analog, this compound, is an indispensable tool, serving as a reliable internal standard. While direct comparative data on their biochemical and metabolic properties are scarce, the principles of isotopic labeling strongly suggest near-identical behavior in biological systems, with the mass difference being the key feature for its use in mass spectrometry. The experimental protocols provided herein offer a foundation for researchers to further investigate the pharmacology and disposition of Mirabegron.
References
A Technical Guide to the Mechanism of Action of Mirabegron
Audience: Researchers, scientists, and drug development professionals.
Preamble: This document provides a detailed overview of the mechanism of action, pharmacological profile, and key experimental evaluations of Mirabegron. While the topic specifies rac Mirabegron-d5, it is critical to understand that Mirabegron-d5 is a deuterated isotopologue of Mirabegron. Its primary application is as an internal standard for analytical quantification, particularly in mass spectrometry-based assays, due to its near-identical chemical and biological properties but distinct mass. The biological mechanism of action is identical to that of the non-deuterated parent compound, Mirabegron. Therefore, this guide focuses on the well-documented mechanism of Mirabegron.
Core Mechanism of Action
Mirabegron is a potent and selective agonist for the human beta-3 adrenergic receptor (β3-AR).[1][2] This receptor is a member of the G protein-coupled receptor (GPCR) family and is the predominant beta-adrenoceptor subtype found in the detrusor (smooth muscle) of the urinary bladder, accounting for approximately 97% of the beta-receptor population in this tissue.[3]
The primary therapeutic effect of Mirabegron is the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle.[1][4] This action increases bladder capacity, thereby alleviating the symptoms of overactive bladder (OAB), such as urge urinary incontinence, urgency, and urinary frequency. Unlike antimuscarinic agents, which are another major class of drugs for OAB, Mirabegron's mechanism does not involve blocking muscarinic receptors, leading to a different side-effect profile, notably a much lower incidence of dry mouth.
Downstream Signaling Pathway
The activation of the β3-AR by Mirabegron initiates a well-defined intracellular signaling cascade:
-
G Protein Activation: Upon agonist binding, the β3-AR undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein (stimulatory G protein).
-
Adenylate Cyclase Stimulation: The activated alpha subunit of the Gs protein (Gαs) stimulates the membrane-bound enzyme, adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). Mirabegron has been shown to cause increased cAMP concentrations in bladder tissue.
-
Protein Kinase A (PKA) Activation: The elevated intracellular levels of cAMP act as a second messenger, binding to and activating cAMP-dependent Protein Kinase A (PKA).
-
Detrusor Muscle Relaxation: PKA activation leads to the phosphorylation of various downstream protein targets within the smooth muscle cell, which ultimately results in a decrease in intracellular calcium levels and the relaxation of the detrusor muscle.
This cascade leads to enhanced bladder storage without impairing the ability to void.
Figure 1. Mirabegron-induced β3-AR signaling pathway.
Pharmacological Profile: Quantitative Data
Mirabegron's activity is characterized by its high selectivity and potent agonist activity at the β3-AR compared to β1-AR and β2-AR. This selectivity is crucial for minimizing off-target effects, particularly cardiovascular effects associated with β1 and β2 receptor stimulation.
| Parameter | Receptor Subtype | Value | Cell/Tissue Type | Reference |
| EC₅₀ | Human β3-AR | 1.15 nM | CHO-K1 cells | |
| Human β3-AR | 22.4 nM | CHO cells | ||
| Human β1-AR | 594 nM | CHO-K1 cells | ||
| Human β2-AR | 570 nM | CHO-K1 cells | ||
| Human β1-AR | >10,000 nM | CHO cells | ||
| Human β2-AR | >10,000 nM | CHO cells | ||
| Binding Affinity (Ki) | Human β1-AR | 383 nM | N/A | |
| Human β2-AR | 977 nM | N/A | ||
| Intrinsic Activity (IA) | Human β3-AR | 0.94 | CHO-K1 cells | |
| (vs. Isoproterenol) | Human β3-AR | 0.8 | CHO cells | |
| Selectivity | β3 vs β1 | 517-fold | CHO-K1 cells | |
| (EC₅₀ Ratio) | β3 vs β2 | 496-fold | CHO-K1 cells |
Table 1: Summary of In Vitro Pharmacological Data for Mirabegron.
Key Experimental Methodologies
The characterization of Mirabegron's mechanism of action relies on standard pharmacological assays. Below are generalized protocols for two key experiment types.
Functional Agonist Assay (cAMP Accumulation)
This assay quantifies the ability of a compound to stimulate a Gs-coupled receptor by measuring the downstream production of the second messenger, cAMP.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of Mirabegron at the human β3-adrenergic receptor.
General Protocol:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human β3-adrenergic receptor are cultured to ~80-90% confluency in appropriate media.
-
Cell Plating: Cells are harvested and seeded into 96- or 384-well microplates at an optimized density and allowed to adhere overnight.
-
Compound Preparation: A serial dilution of Mirabegron is prepared in an appropriate assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: The cell culture medium is removed, and the prepared compound dilutions are added to the cells. The plate is incubated for a specified period (e.g., 30 minutes) at 37°C to allow for receptor stimulation and cAMP accumulation.
-
Cell Lysis & Detection: A lysis buffer is added to release the intracellular cAMP. The amount of cAMP is then quantified using a detection kit based on principles such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme Fragment Complementation (EFC), or bioluminescence (e.g., cAMP-Glo™).
-
Data Analysis: The signal (e.g., fluorescence ratio or luminescence) is plotted against the logarithm of the Mirabegron concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Emax values.
Experimental Workflow Diagram
Figure 2. General workflow for a cAMP functional assay.
Conclusion
Mirabegron acts as a selective agonist of the β3-adrenergic receptor, primarily located in the bladder detrusor muscle. Its mechanism involves the activation of the Gs-adenylate cyclase-cAMP signaling pathway, leading to smooth muscle relaxation and an increase in bladder capacity. Quantitative pharmacological data confirm its high potency and selectivity for the β3-AR subtype over β1-AR and β2-AR, which underpins its clinical efficacy and safety profile in the treatment of overactive bladder. The deuterated form, Mirabegron-d5, serves as an essential analytical tool for its precise quantification in biological matrices, but shares the same fundamental mechanism of action.
References
An In-depth Technical Guide on the Application of rac-Mirabegron-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of racemic Mirabegron-d5 (rac-Mirabegron-d5) in pharmacokinetic (PK) studies. It is designed to furnish researchers, scientists, and drug development professionals with the essential knowledge and methodologies for the accurate assessment of Mirabegron's absorption, distribution, metabolism, and excretion (ADME) profile. This document delves into the core principles of utilizing a deuterium-labeled internal standard, details established experimental protocols, and presents key pharmacokinetic data for Mirabegron.
Introduction to Mirabegron and the Role of Deuterium Labeling
Mirabegron is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. The use of stable isotope-labeled compounds, such as rac-Mirabegron-d5, is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
rac-Mirabegron-d5 serves as an ideal internal standard (IS) in quantitative bioanalysis. By incorporating five deuterium atoms on the phenyl ring, its mass is shifted from the parent compound, allowing for distinct detection by a mass spectrometer. Since its physicochemical properties are nearly identical to unlabeled Mirabegron, it co-elutes during chromatography and experiences similar extraction recovery and ionization efficiency. This mitigates variability during sample preparation and analysis, leading to highly accurate and precise quantification of Mirabegron in biological matrices.[2]
Pharmacokinetic Profile of Mirabegron
Numerous studies have characterized the pharmacokinetic parameters of Mirabegron in various populations, including healthy young and elderly subjects of different genders and ethnicities, as well as in preclinical animal models.[3] The key pharmacokinetic parameters are summarized in the tables below.
Table 1: Pharmacokinetic Parameters of Mirabegron in Humans (Single Dose)
| Population | Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (%) | Reference |
| Healthy Japanese Males | 25 | 16.1 | 3.0 | 134 | 28.6 | 25 | |
| Healthy Japanese Males | 50 | 39.2 | 4.0 | 351 | 23.9 | - | |
| Healthy Japanese Males | 100 | 85.7 | 4.0 | 832 | 30.8 | 40 | |
| Healthy Young Subjects | 25 | - | - | - | - | 29 | |
| Healthy Young Subjects | 50 | - | - | - | - | 35 | |
| Healthy East Asian Females vs. Males | - | Higher | Similar | Higher | Similar | Higher |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Mirabegron in Animals
| Species | Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| Rats | Oral | 20 | 1.2 ± 0.3 | 2.0 ± 0.5 | 6.8 ± 1.5 | 4.5 ± 0.9 | |
| Rats | Intravenous | 10 | 2.5 ± 0.6 | 0.083 | 4.2 ± 0.8 | 3.8 ± 0.7 | |
| Mice | Oral | 50 | 0.0672 - 0.261 | - | - | - | |
| Mice | Intravenous | 5 | - | - | - | 12.15 |
Experimental Protocols
This section outlines the key experimental methodologies for conducting pharmacokinetic studies of Mirabegron using rac-Mirabegron-d5 as an internal standard.
In Vivo Study Protocol (Rodent Model)
This protocol provides a general framework for a preclinical pharmacokinetic study in rats.
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Drug Administration:
-
Oral (PO): Mirabegron is dissolved in a suitable vehicle (e.g., normal saline) and administered by oral gavage at a specific dose (e.g., 20 mg/kg).
-
Intravenous (IV): Mirabegron is dissolved in a suitable vehicle and administered via the tail vein at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sample Collection:
-
Blood samples (approximately 0.5 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.167, 0.333, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma is separated by centrifugation (e.g., 13,000 rpm for 10 minutes) and stored at -40°C or below until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification
The quantification of Mirabegron in plasma is typically performed using a validated LC-MS/MS method.
-
Sample Preparation:
-
Protein Precipitation: To a 100 µL plasma sample, add 30 µL of the internal standard working solution (rac-Mirabegron-d5, e.g., 50 ng/mL) and 200 µL of acetonitrile. Vortex for 2 minutes and then centrifuge at 13,000 rpm for 10 minutes. The supernatant is then analyzed.
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These methods can also be employed for cleaner sample extracts, especially for clinical samples.
-
-
Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system (HPLC or UPLC).
-
Column: A C18 or C8 reversed-phase column is commonly used (e.g., UPLC® BEH C18, 2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically in the range of 0.3-1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both Mirabegron and rac-Mirabegron-d5.
-
Mirabegron: m/z 397.3 → 379.6
-
rac-Mirabegron-d5: The precursor ion will be approximately m/z 402.3, with the product ion transition being similar to the unlabeled compound, requiring empirical optimization.
-
-
Data Analysis: The peak area ratio of Mirabegron to rac-Mirabegron-d5 is used to construct a calibration curve and quantify the concentration of Mirabegron in the unknown samples.
-
Visualizations
Mirabegron Signaling Pathway
Mirabegron exerts its therapeutic effect by activating the β3-adrenergic receptor in the detrusor muscle of the bladder. This activation initiates a signaling cascade that leads to muscle relaxation and an increase in bladder capacity.
Caption: Mirabegron's mechanism of action in the bladder detrusor muscle.
Experimental Workflow for a Preclinical PK Study
The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study of Mirabegron.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Conclusion
The use of rac-Mirabegron-d5 as an internal standard is integral to the robust and accurate quantification of Mirabegron in biological matrices for pharmacokinetic studies. The methodologies and data presented in this guide provide a solid foundation for researchers to design and execute their own studies. Adherence to validated protocols and a thorough understanding of the compound's pharmacokinetic properties are essential for the successful development and clinical application of Mirabegron.
References
- 1. Mirabegron: a review of recent data and its prospects in the management of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. Pharmacokinetic properties of mirabegron, a β3-adrenoceptor agonist: results from two phase I, randomized, multiple-dose studies in healthy young and elderly men and women - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to rac-Mirabegron-d5: Suppliers, Pricing, and Core Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the procurement and application of rac-Mirabegron-d5, a deuterated internal standard crucial for the accurate quantification of Mirabegron. This document outlines key suppliers, current pricing structures, and detailed experimental protocols for its use in bioanalytical assays. Furthermore, it elucidates the signaling pathway of Mirabegron, the parent compound, to provide a complete scientific context.
rac-Mirabegron-d5: Supplier and Pricing Overview
rac-Mirabegron-d5 (CAS No. 1215807-38-7) is a stable isotope-labeled version of Mirabegron, primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Its molecular weight is approximately 401.54 g/mol with a molecular formula of C₂₁H₁₉D₅N₄O₂S. The deuterium labeling offers a distinct mass shift, enabling precise quantification in mass spectrometry-based assays.
Numerous chemical suppliers offer rac-Mirabegron-d5 for research purposes. The pricing is contingent on the quantity, purity, and the specific vendor. Below is a summary of publicly available information from various suppliers. Please note that pricing for many suppliers is available upon request or requires user registration.
| Supplier | Product Code/CAS No. | Available Quantities | Purity | Price (USD) | Notes |
| Clearsynth | CS-T-83590 | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 94.76% (HPLC)[1] | Login to view price[1] | For research purposes only. Store at 2-8°C.[1] |
| Santa Cruz Biotechnology | sc-486323 / 1215807-38-7 | Not specified | Not specified | Not specified | For research use only. |
| Simson Pharma Limited | Not specified / 1215807-38-7 | Not specified | Not specified | Contact for price | Accompanied by a Certificate of Analysis.[2] |
| Toronto Research Chemicals (via Biomall) | M364902-1mg / 1215807-38-7 | 1 mg | Not specified | Contact for quote | Usually shipped in 5-6 weeks.[3] |
| Mithridion | Not specified | 1 mg | Not specified | $646.16 | Guaranteed for use as Mirabegron-d5. |
| Mithridion | Not specified | 10 mg | Not specified | $3,469.52 | Guaranteed for use as Mirabegron-d5. |
| Sussex Research Laboratories Inc. | SI130040 / 1215807-38-7 | 10 mg | >95% (HPLC) | $1,050.00 | Isotopic Enrichment: >95%. For research and development use only. |
| MedChemExpress | HY-14773S / 1215807-38-7 | Not specified | Not specified | Contact for price | Used as a tracer or internal standard for quantitative analysis. |
| Veeprho | Not specified / 1215807-38-7 | Not specified | Not specified | Contact for price | Utilized as an internal standard in analytical and pharmacokinetic research. |
| LGC Standards | TRC-M364902-1MG / 1215807-38-7 | 1 mg | Not specified | Sign in for price | Dispatched in 48 hours (USA). |
| Alentris Research Pvt. Ltd. | ALN-M035D03 / 1215807-38-7 | Not specified | Not specified | Inquire for stock/price |
Mirabegron's Mechanism of Action: The β3-Adrenergic Receptor Signaling Pathway
Mirabegron is a potent and selective agonist of the β3-adrenergic receptor (β3-AR). These receptors are predominantly found in the detrusor muscle of the urinary bladder. The activation of β3-AR by Mirabegron initiates a signaling cascade that leads to the relaxation of the bladder's smooth muscle, thereby increasing its capacity to store urine. This mechanism provides relief from the symptoms of overactive bladder (OAB), such as urinary urgency, frequency, and incontinence.
The signaling pathway is primarily mediated through the Gs protein-coupled receptor (GPCR) pathway. Upon binding of Mirabegron to the β3-AR, the associated Gs alpha subunit is activated. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to smooth muscle relaxation. There is also evidence suggesting that β3-AR can couple to Gi proteins, activating the extracellular signal-regulated kinase (ERK) pathway.
References
An In-depth Technical Guide to the Certificate of Analysis for rac-Mirabegron-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for rac-Mirabegron-d5. The information is tailored for researchers, scientists, and professionals in drug development who utilize isotopically labeled standards for quantitative analysis. This document outlines the expected quality control specifications, the analytical techniques used for verification, and the underlying biochemical pathways relevant to the parent compound, Mirabegron.
Quantitative Data Summary
A Certificate of Analysis for rac-Mirabegron-d5 provides essential data to ensure the identity, purity, and quality of the standard. The following tables summarize the key quantitative parameters typically found on a CoA.
Table 1: General Information
| Parameter | Specification |
| Compound Name | rac-Mirabegron-d5 |
| CAS Number | 1215807-38-7[1][2] |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂S[3] |
| Molecular Weight | 401.54 g/mol [1][3] |
| Appearance | Solid |
| Storage Temperature | -20°C or 2-8°C |
Table 2: Quality Control Data
| Test | Method | Specification |
| Purity | HPLC | >95% or 94.76% |
| Identity | Mass Spectrometry, NMR | Conforms to structure |
| Isotopic Enrichment | Mass Spectrometry | ≥98% Deuterium incorporation |
| Residual Solvents | GC-HS | Meets USP <467> requirements |
Experimental Protocols
The analytical methods employed to generate the data on a CoA are crucial for understanding the quality of rac-Mirabegron-d5. Below are detailed methodologies for key experiments.
2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of Mirabegron and its related substances. A typical Reverse-Phase HPLC (RP-HPLC) method is described below.
-
Instrumentation: Agilent 1260 Infinity system or equivalent.
-
Column: Eclipse XDB C18, 4.6 mm i.d. × 250 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution using a mixture of a buffer solution (e.g., 0.02 mol/L potassium dihydrogen phosphate, pH 5.5), methanol, and acetonitrile. An isocratic method may also be used with a mobile phase of Acetonitrile/Water (60/40%) containing 20 mM Ammonium formate at pH 3.0.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV at 250 nm or 220 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: The test sample is accurately weighed and dissolved in a suitable diluent, such as 30% methanol, to a final concentration of 1 mg/mL.
2.2. Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is used to confirm the molecular weight of rac-Mirabegron-d5 and to determine the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to determine the molecular ion peak and MS/MS fragmentation for structural confirmation.
-
Isotopic Enrichment Analysis: The relative intensities of the deuterated (d5) and non-deuterated (d0) molecular ion peaks are measured to calculate the percentage of isotopic enrichment.
2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of rac-Mirabegron-d5. The absence of signals in the ¹H-NMR spectrum at positions corresponding to deuterium labeling confirms the site of isotopic substitution.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated solvent such as DMSO-d₆ or Methanol-d₄.
-
Data Analysis: The chemical shifts, coupling constants, and integration of the observed signals are compared to the expected structure of Mirabegron.
Signaling Pathway and Experimental Workflow
3.1. Mirabegron Mechanism of Action
Mirabegron is a selective agonist for the β₃-adrenergic receptor (β₃-AR). Its mechanism of action involves the relaxation of the detrusor muscle in the bladder. This is achieved through the activation of a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP).
Caption: Mirabegron's β₃-AR signaling pathway.
3.2. Experimental Workflow for Bioanalytical Quantification
rac-Mirabegron-d5 is primarily used as an internal standard for the quantification of Mirabegron in biological matrices using techniques like LC-MS/MS.
Caption: Bioanalytical workflow for Mirabegron.
References
rac-Mirabegron-d5: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with official safety documentation provided by the supplier. All laboratory work should be conducted by trained personnel in accordance with established safety protocols and regulations.
Executive Summary
This technical guide provides an in-depth overview of the safety and handling considerations for rac-Mirabegron-d5, a deuterated analog of Mirabegron. Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1][2][3] The deuterium labeling in rac-Mirabegron-d5 makes it a valuable tool in pharmacokinetic studies and metabolic research, often used as an internal standard for quantitative analysis.[4][5] This guide synthesizes available safety data, provides generalized experimental protocols for safety assessment, outlines best practices for handling and storage, and describes the known mechanism of action of the parent compound, Mirabegron. Due to the limited availability of specific toxicological data for the deuterated form, much of the safety information is extrapolated from the non-deuterated parent compound, Mirabegron, and general principles of handling deuterated compounds.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-(2-aminothiazol-4-yl)-N-(4-(2-((2-hydroxy-2-(phenyl-d5)ethyl)amino)ethyl)phenyl)acetamide | |
| CAS Number | 1215807-38-7 | |
| Molecular Formula | C₂₁H₁₉D₅N₄O₂S | |
| Molecular Weight | 401.54 g/mol | |
| Appearance | Not specified in available literature; likely a solid. | |
| Storage Temperature | Recommended storage at refrigerator (2-8°C) for long-term storage or -20°C. |
Safety and Toxicology
There is a significant lack of publicly available quantitative toxicological data for rac-Mirabegron-d5. The available Safety Data Sheets (SDS) for rac-Mirabegron-d5 state "No data available" for most toxicological endpoints, including acute toxicity (oral, dermal, inhalation LD50), skin corrosion/irritation, and serious eye damage/irritation. The compound is described as a "Pharmaceutical related compound of unknown potency." Therefore, it should be handled with the care due to a novel chemical entity with an unknown toxicological profile.
The following table summarizes the hazard classifications for the non-deuterated parent compound, Mirabegron . This information should be considered as potentially relevant, but not directly transferable, to rac-Mirabegron-d5.
| Hazard Class | GHS Classification | Reference |
| Acute Toxicity - Oral | Category 4 (Harmful if swallowed) | |
| Eye Irritation | Category 2A (Causes serious eye irritation) | |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) | |
| Toxic to Reproduction | Category 2 (Suspected of damaging fertility or the unborn child) | |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause damage to organs through prolonged or repeated exposure) | |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 (Very toxic to aquatic life with long lasting effects) |
Handling and Storage
Proper handling and storage are crucial to maintain the chemical and isotopic integrity of rac-Mirabegron-d5 and to ensure user safety.
Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.
-
Body Protection: Wear a laboratory coat. For larger spills or where significant exposure is possible, wear fire/flame resistant and impervious clothing.
-
Respiratory Protection: In case of insufficient ventilation or when handling powders, wear a suitable respirator. A self-contained breathing apparatus may be necessary for emergency situations.
General Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
-
Do not breathe dust, fume, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Handle under an inert atmosphere (e.g., dry nitrogen or argon) to prevent isotopic exchange with atmospheric moisture.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended long-term storage is at 2-8°C or -20°C.
-
Store in a desiccator, especially if the compound is determined to be hygroscopic.
Spill and Disposal Procedures
-
Spills: Avoid the generation of dusts during clean-up. Sweep up or vacuum up spillage and collect in a suitable container for disposal. Clean the surface thoroughly to remove residual contamination.
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Excess and expired materials should be offered to a licensed hazardous material disposal company.
Mechanism of Action of Mirabegron
Mirabegron, the parent compound of rac-Mirabegron-d5, is a potent and selective agonist of the β3-adrenergic receptor (β3-AR). These receptors are found in the detrusor muscle of the urinary bladder. Activation of β3-ARs leads to the relaxation of the detrusor muscle during the storage phase of the urinary bladder fill-void cycle, which increases bladder capacity.
The signaling pathway is initiated by the binding of Mirabegron to the β3-AR, which activates a Gs-protein pathway. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP). The elevated cAMP levels lead to the relaxation of the detrusor smooth muscle.
Experimental Protocols
The following are generalized protocols for key safety and pharmacokinetic experiments. These are based on standard methodologies and guidelines, as specific protocols for rac-Mirabegron-d5 are not publicly available.
In Vitro Metabolism Study (CYP450 Inhibition)
This protocol is a generalized workflow to assess the potential of a test compound like rac-Mirabegron-d5 to inhibit major cytochrome P450 enzymes.
Methodology:
-
Preparation:
-
Prepare serial dilutions of rac-Mirabegron-d5 in a suitable solvent.
-
Prepare working solutions of specific probe substrates for each CYP isoform to be tested (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, testosterone for CYP3A4).
-
Prepare a suspension of human liver microsomes in incubation buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the human liver microsomes with the various concentrations of rac-Mirabegron-d5 and an NADPH-regenerating system at 37°C for a specified time (e.g., 30 minutes) to assess time-dependent inhibition.
-
Initiate the metabolic reaction by adding the CYP-specific probe substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding a quenching solvent, such as ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each concentration of rac-Mirabegron-d5 and determine the IC50 value by non-linear regression analysis.
-
Acute Eye Irritation/Corrosion Study (OECD 405 Guideline)
This protocol is a generalized representation of an in vivo eye irritation test based on OECD Test Guideline 405. It is important to note that in vivo testing should only be considered after a weight-of-the-evidence analysis of existing data and in vitro alternatives.
Methodology:
-
Animal Selection and Preparation:
-
Use healthy young adult albino rabbits.
-
Examine both eyes of each animal 24 hours before the test to ensure no pre-existing irritation or defects.
-
-
Test Procedure:
-
Apply a single dose of the test substance (e.g., 100 mg for a solid) to the conjunctival sac of one eye of the animal. The other eye serves as an untreated control.
-
Gently hold the eyelids together for about one second to prevent loss of the material.
-
Do not wash the eye for at least 24 hours after instillation unless immediate corrosive effects are noted.
-
-
Observation and Scoring:
-
Examine the eyes at 1, 24, 48, and 72 hours after application.
-
Score the ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) according to a standardized scoring system.
-
The observation period is typically 21 days to assess the reversibility of the effects.
-
-
Classification:
-
The substance is classified based on the severity and reversibility of the ocular lesions observed.
-
Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for a comparative pharmacokinetic study of rac-Mirabegron-d5 and its non-deuterated counterpart in a rodent model.
Methodology:
-
Animal Dosing:
-
Divide rodents (e.g., rats or mice) into two groups.
-
Administer a single dose of Mirabegron to one group and an equimolar dose of rac-Mirabegron-d5 to the second group via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Collect blood samples from each animal at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process the blood samples by centrifugation to obtain plasma. Store plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile or by liquid-liquid extraction.
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of Mirabegron and rac-Mirabegron-d5.
-
Analyze the plasma samples to determine the concentration of each compound at each time point.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as the area under the concentration-time curve (AUC), maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2).
-
Compare the pharmacokinetic profiles of rac-Mirabegron-d5 and Mirabegron to assess the kinetic isotope effect.
-
Conclusion
rac-Mirabegron-d5 is an essential tool for researchers in drug metabolism and pharmacokinetics. While specific safety data for this deuterated compound is lacking, a conservative approach to handling, based on the known hazards of the parent compound Mirabegron and best practices for handling chemicals of unknown toxicity, is mandatory. Researchers should always consult the most recent Safety Data Sheet from their supplier and perform a thorough risk assessment before beginning any experimental work. The generalized protocols provided herein offer a framework for designing safety and pharmacokinetic studies, which are crucial for a comprehensive understanding of this important research compound.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beneficial Metabolic Effects of Mirabegron In Vitro and in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
Mirabegron Metabolism: A Technical Guide for Researchers
An In-depth Examination of Metabolic Pathways, Major Metabolites, and Experimental Methodologies
Introduction
Mirabegron is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder. Understanding its metabolic fate is crucial for drug development professionals, researchers, and scientists to predict potential drug-drug interactions, assess inter-individual variability in response, and ensure its safe and effective use. This technical guide provides a comprehensive overview of the metabolism of mirabegron, its major metabolites, and the detailed experimental protocols used to elucidate these pathways.
Core Metabolic Pathways
Mirabegron undergoes extensive metabolism through multiple pathways, with unchanged drug also being a major circulating component. The primary metabolic routes are:
-
Amide Hydrolysis: This pathway leads to the formation of the major metabolite M5 (a carboxylic acid derivative) and M16. This reaction is catalyzed by butyrylcholinesterase (BChE) in blood and plasma.[1]
-
Glucuronidation: Mirabegron and its metabolites are conjugated with glucuronic acid. This process is mediated by various UDP-glucuronosyltransferase (UGT) enzymes, including UGT2B7, UGT1A3, and UGT1A8. Key glucuronide metabolites include M11 (O-glucuronide), M12, M13 (carbamoyl glucuronides), and M14 (N-glucuronide).
-
Oxidation: Cytochrome P450 (CYP) enzymes, primarily CYP3A4 and to a lesser extent CYP2D6, are responsible for the oxidative metabolism of mirabegron.[1][2] This leads to the formation of metabolites such as M8 and M15 through N-dealkylation and oxidation.
The following diagram illustrates the major metabolic pathways of mirabegron.
Major Metabolites
Several metabolites of mirabegron have been identified in human plasma, urine, and feces. The major circulating metabolites are the parent drug itself and two phase 2 glucuronides. A comprehensive list of major metabolites is provided in the table below.
| Metabolite | Name/Description | Metabolic Pathway |
| M5 | Carboxylic acid derivative | Amide Hydrolysis |
| M8 | Oxidative metabolite | Oxidation (N-dealkylation/oxidation) |
| M11 | O-glucuronide | Glucuronidation |
| M12 | Carbamoyl glucuronide | Glucuronidation |
| M13 | Carbamoyl glucuronide | Glucuronidation |
| M14 | N-glucuronide | Glucuronidation |
| M15 | Oxidative metabolite | Oxidation |
| M16 | Amide hydrolysis product | Amide Hydrolysis |
| M17 | Amide hydrolysis product | Amide Hydrolysis |
Quantitative Analysis of Mirabegron and its Metabolites
A human absorption, distribution, metabolism, and excretion (ADME) study using radiolabeled [¹⁴C]mirabegron has provided quantitative data on the fate of the drug.[3][4]
Excretion Balance
Following a single oral dose of 160 mg of [¹⁴C]mirabegron to healthy male volunteers, the mean total recovery of radioactivity was 89.2% of the administered dose.
| Excretion Route | Mean Recovery (% of Administered Dose) |
| Urine | 55.0% |
| Feces | 34.2% |
Distribution of Radioactivity in Plasma, Urine, and Feces
Unchanged mirabegron was the most abundant component in plasma and the main component of radioactivity excreted in urine and feces.
| Matrix | Component | Percentage |
| Plasma | Unchanged Mirabegron | ~22% of circulating radioactivity |
| Two major metabolites (glucuronides) | 16% and 11% of total exposure | |
| Urine | Unchanged Mirabegron | 45% of excreted radioactivity |
| Metabolites | 55% of excreted radioactivity | |
| Feces | Unchanged Mirabegron | Almost entirely as unchanged form |
Relative Abundance of Metabolites in Urine
Based on the metabolites identified in urine, the major metabolic pathways contribute to the total identified metabolites as follows:
| Metabolic Pathway | Contribution to Identified Metabolites in Urine |
| Amide Hydrolysis (M5, M16, M17) | 48% |
| Glucuronidation (M11, M12, M13, M14) | 34% |
| N-dealkylation/Oxidation (M8, M9, M15) | 18% |
Experimental Protocols
The following sections detail the methodologies employed in key studies to investigate the metabolism of mirabegron.
Human Radiolabeled ADME Study
This study was crucial for determining the mass balance and identifying the metabolic profile of mirabegron in humans.
-
Study Design: An open-label, single-dose study in four healthy, fasted male subjects.
-
Test Article: A single oral dose of 160 mg of [¹⁴C]mirabegron (1.85 MBq) administered as a solution.
-
Sample Collection: Blood, plasma, urine, and feces were collected at various time points post-dose. Expired air was also monitored for radioactivity.
-
Analysis of Radioactivity: Total radioactivity in all samples was determined by liquid scintillation counting.
-
Metabolite Profiling and Identification:
-
Plasma, urine, and feces samples were subjected to extraction and chromatographic separation using high-performance liquid chromatography (HPLC).
-
Detection was performed using a radiochemical detector (RAD) to identify radioactive peaks corresponding to mirabegron and its metabolites.
-
Structural elucidation of the metabolites was achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The following diagram outlines the general workflow of the human radiolabeled ADME study.
In Vitro Metabolism Studies
In vitro studies were conducted to identify the specific enzymes responsible for the metabolism of mirabegron.
-
Incubations with Recombinant Human CYP Enzymes:
-
Mirabegron was incubated with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP2E1).
-
Incubations were typically performed at 37°C in the presence of an NADPH-generating system.
-
The disappearance of mirabegron or the formation of specific metabolites was monitored by LC-MS/MS to identify the contributing CYP isoforms. Significant metabolism was observed with CYP2D6 and CYP3A4.
-
-
Incubations with Human Liver Microsomes (HLMs):
-
Mirabegron was incubated with pooled HLMs to assess its overall hepatic metabolism.
-
Correlation analyses were performed between the rate of mirabegron metabolism and the activity of specific CYP marker substrates (e.g., testosterone 6β-hydroxylation for CYP3A4/5) across a panel of individual donor HLMs.
-
Inhibition studies using specific chemical inhibitors or antibodies against particular CYP enzymes (e.g., anti-CYP3A4 antiserum) were used to confirm the role of these enzymes.
-
-
Butyrylcholinesterase (BChE) Hydrolysis Assay:
-
The hydrolysis of mirabegron was investigated in human blood, plasma, and with purified BChE solution.
-
The reaction was monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 247 nm) over time.
-
Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) were determined to characterize the enzymatic hydrolysis. The Km values for mirabegron hydrolysis were found to be similar in human blood, plasma, and purified BChE solution (13.4-15.2 µM).
-
The following diagram illustrates the workflow for identifying metabolizing enzymes.
Analytical Methodology: LC-MS/MS for Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of mirabegron and its metabolites in biological matrices.
-
Sample Preparation:
-
Solid-Phase Extraction (SPE): Used for the extraction of mirabegron and some of its metabolites from plasma.
-
Liquid-Liquid Extraction (LLE): An alternative extraction method used for certain metabolites.
-
Protein Precipitation: A simpler method involving the addition of an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.
-
-
Chromatographic Separation:
-
Column: Reversed-phase columns, such as C8 or C18, are commonly used. For mirabegron, an Inertsil C8-3 analytical column has been reported, while for its metabolites, a Phenomenex Synergi Fusion-RP C18 column has been used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed. For mirabegron itself, atmospheric pressure chemical ionization (APCI) has also been used.
-
Detection Mode: Multiple reaction monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Conclusion
Mirabegron is metabolized through a variety of pathways, including amide hydrolysis, glucuronidation, and oxidation, involving multiple enzyme systems. The parent drug is the major circulating component, with two glucuronide metabolites also present in significant amounts. The majority of the dose is excreted in the urine and feces, with a substantial portion as unchanged mirabegron. The detailed experimental protocols described herein provide a foundation for researchers and drug development professionals to further investigate the metabolism and disposition of mirabegron and other related compounds. A thorough understanding of these metabolic pathways is essential for optimizing its therapeutic use and minimizing the risk of adverse drug interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of cytochrome p450 isoenzymes 3A and 2D6 in the in vivo metabolism of mirabegron, a β3-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of LC-MS/MS methods for the determination of mirabegron and eight metabolites in human plasma in a paediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absorption, metabolism and excretion of [(14)C]mirabegron (YM178), a potent and selective β(3)-adrenoceptor agonist, after oral administration to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Mirabegron using rac Mirabegron-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist approved for the treatment of overactive bladder (OAB).[1][2] Accurate and precise quantification of Mirabegron in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of Mirabegron in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with racemic Mirabegron-d5 as the internal standard.
Mechanism of Action and Metabolism
Mirabegron relaxes the detrusor smooth muscle of the bladder by activating β3-adrenergic receptors, leading to an increase in bladder capacity.[3] This action is primarily mediated through the cyclic adenosine monophosphate (cAMP) pathway.[4] Mirabegron is metabolized in the liver through multiple pathways, including amide hydrolysis, glucuronidation, and N-dealkylation or oxidation, involving enzymes such as cytochrome P450 (CYP3A4 and CYP2D6), butyrylcholinesterase, and UGT.[1]
Mirabegron Signaling Pathway
Caption: Mirabegron's mechanism of action leading to detrusor muscle relaxation.
Experimental Protocols
A sensitive and robust LC-MS/MS method for the quantification of Mirabegron in K2EDTA human plasma is detailed below. This method utilizes rac Mirabegron-d5 as an internal standard to ensure accuracy and precision.
Materials and Reagents
-
Mirabegron and this compound standards
-
HPLC or analytical grade acetonitrile, methanol, water, ammonium acetate, and formic acid
-
K2EDTA human plasma
Equipment
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Mirabegron and Mirabegron-d5 in methanol.
-
Working Standard Solutions: Serially dilute the Mirabegron stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Mirabegron-d5 stock solution with the same diluent to achieve a final concentration of approximately 50 ng/mL.
Sample Preparation: Protein Precipitation
This protocol utilizes a simple and efficient protein precipitation method for sample cleanup.
Caption: Workflow for plasma sample preparation using protein precipitation.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the instrumental conditions for the analysis.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 column (e.g., Unisol C18, 3µm, 4.6 x 100mm) |
| Mobile Phase | 0.1% Ammonia solution and Methanol (40:60 v/v) or 0.1% formic acid in water and 0.1% formic acid in acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 45°C |
| Autosampler Temp. | 5°C |
| Total Run Time | 4.0 - 4.5 min |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Mirabegron) | m/z 397.3 → 379.6 |
| MRM Transition (Mirabegron-d5) | To be optimized based on the specific deuteration pattern |
| Collision Gas | Argon |
Method Validation Data
The described LC-MS/MS method has been validated according to regulatory guidelines (e.g., US-FDA and ICH). The key validation parameters are summarized below.
Table 3: Linearity and Sensitivity
| Parameter | Result | Reference |
| Calibration Curve Range | 0.201–100.677 ng/mL | |
| Correlation Coefficient (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.201 ng/mL |
Table 4: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |
| Low | ≤ 11.06% | ≤ 11.43% | 93.73% - 100.90% | |
| Medium | ≤ 11.06% | ≤ 11.43% | 93.73% - 100.90% | |
| High | ≤ 11.06% | ≤ 11.43% | 93.73% - 100.90% |
Table 5: Recovery and Stability
| Parameter | Mirabegron | Mirabegron-d5 | Reference |
| Mean Recovery | 79.44% - 100.5% | 78.74% - 103.4% | |
| Stability | Stable under various storage conditions (freeze-thaw, benchtop, long-term) |
Application to Pharmacokinetic Studies
This validated method is well-suited for routine pharmacokinetic and bioequivalence studies of Mirabegron in human plasma. Following oral administration, Mirabegron reaches maximum plasma concentrations (Cmax) at approximately 3.5 hours. Steady-state concentrations are typically achieved within seven days of once-daily dosing. The mean elimination half-life is approximately 50 hours in adult patients.
Conclusion
The presented application notes and protocols describe a robust, sensitive, and validated LC-MS/MS method for the quantitative analysis of Mirabegron in human plasma using this compound as an internal standard. The simple protein precipitation extraction procedure and rapid chromatographic run time make it suitable for high-throughput analysis in clinical and research settings.
References
Application Notes and Protocols for Bioanalytical Method Development of Mirabegron
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of Mirabegron in biological matrices, primarily human plasma. The methodologies outlined are based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Accurate and reliable quantification of Mirabegron in biological samples is crucial for assessing its pharmacokinetic profile and ensuring its safety and efficacy. This document summarizes various validated bioanalytical methods and provides detailed protocols for their implementation.
I. Overview of Bioanalytical Methods
Several LC-MS/MS methods have been developed and validated for the determination of Mirabegron in plasma.[1][2] These methods employ various sample preparation techniques, chromatographic separations, and mass spectrometric detection parameters. A summary of these methods is presented below to aid in the selection of the most appropriate technique for a given research need.
Data Summary of Validated LC-MS/MS Methods for Mirabegron
| Parameter | Method 1 (QuEChERS) | Method 2 (Protein Precipitation)[3] | Method 3 (SPE/LLE) | Method 4 (Miniaturized SPE) |
| Sample Preparation | QuEChERS | Protein Precipitation with Acetonitrile | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | 96-well supported liquid extraction or 96-well mixed-mode cation exchange SPE |
| Internal Standard (IS) | Mirabegron-D5 | Tolterodine | Not Specified | Not Specified |
| Linearity Range (ng/mL) | 0.201–100.677 | 5–2500 | 0.20 to 100 | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.201 | 5 | 0.20 | Not Specified (up to 5-fold increase in sensitivity) |
| Mean Recovery (%) | Mirabegron: 79.44, IS: 78.74 | >84.95 | Not Specified | Not Specified |
| Accuracy (RE %) | Not Specified | -4.61 to 0.09 | 94.7% to 99.7% | Not Specified |
| Precision (RSD %) | Not Specified | Intra-day: ≤11.06, Inter-day: ≤11.43 | <2.4% | Not Specified |
| Run Time (min) | 4.5 | 2.5 | Not Specified | Not Specified |
II. Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a rapid and straightforward method for extracting Mirabegron from plasma samples.
Materials:
-
Plasma samples
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) working solution (e.g., Tolterodine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 30 µL of the IS working solution.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture thoroughly for 2.0 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis
This protocol outlines the chromatographic and mass spectrometric conditions for the analysis of Mirabegron.
A. Chromatographic Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 or C8 analytical column (e.g., Inertsil C8-3, Phenomenex Synergi Fusion-RP C18) |
| Mobile Phase | Isocratic or gradient mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium acetate, formic acid) |
| Flow Rate | Typically 0.2 - 0.5 mL/min |
| Column Temperature | Ambient or controlled (e.g., 40°C) |
| Injection Volume | 2 - 10 µL |
B. Mass Spectrometric Conditions
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode or Atmospheric Pressure Chemical Ionization (APCI) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Mirabegron: m/z 397.3 → 379.6 or m/z 397.2 → 260.1 Tolterodine (IS): m/z 326.4 → 121.0 Mirabegron-D5 (IS): m/z 402.2 → 260.1 |
| Collision Gas | Argon |
III. Method Validation
A comprehensive validation of the bioanalytical method is essential to ensure its reliability. The validation should be performed according to the guidelines of regulatory agencies such as the FDA and EMA.
Key Validation Parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. Mirabegron has been shown to be stable in plasma at room temperature for 12 hours, after three freeze-thaw cycles, and for at least 30 days when stored at -40°C.
IV. Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the experimental workflow for Mirabegron bioanalysis and the logical relationship of the method validation process.
Caption: Experimental workflow for the bioanalytical determination of Mirabegron.
Caption: Key parameters for the validation of a bioanalytical method.
References
- 1. Development and validation of LC–MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study | CoLab [colab.ws]
- 2. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Application Notes and Protocols for Mirabegron Quantification: A Detailed Guide to Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Mirabegron in biological matrices, primarily human plasma, for quantitative analysis. The included methodologies are essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Accurate and reliable quantification of Mirabegron in biological fluids is crucial for clinical and preclinical studies. The choice of sample preparation method is a critical step that significantly impacts the sensitivity, accuracy, and robustness of the analytical method. This guide explores the most common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Comparative Quantitative Data
The selection of a sample preparation method often involves a trade-off between recovery, cleanliness of the extract, and throughput. The following table summarizes the key quantitative parameters for the different methods described in the literature for Mirabegron quantification.
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) / Supported Liquid Extraction (SLE) | Protein Precipitation (PPT) | QuEChERS |
| Analyte | Mirabegron | Mirabegron and metabolites | Mirabegron | Mirabegron |
| Matrix | Human Plasma | Human Plasma | Rat/Human Plasma | Human Plasma |
| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL[1] | Not explicitly stated for parent drug, but assays were optimized for high sensitivity[2] | 5 ng/mL[3] | 0.201 ng/mL |
| Linearity Range | 0.100 - 102.496 ng/mL | Not explicitly stated | 5 - 2500 ng/mL | 0.201 - 100.677 ng/mL |
| Mean Recovery | 92.93% | Not explicitly stated | 84.95% - 93.26% | 79.44% |
| Matrix Effect | Not explicitly stated, but method was selective | Assays were selective | Negligible | Not explicitly stated, but no interferences observed |
| Internal Standard | Mirabegron-d5 | Stable isotope-labeled standards used | Tolterodine | Mirabegron-d5 |
Experimental Protocols and Workflows
Detailed, step-by-step protocols for the most common sample preparation techniques are provided below. Each protocol is accompanied by a visual workflow diagram generated using Graphviz.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that provides excellent sample cleanup, resulting in minimal matrix effects and high sensitivity. It is particularly suitable for methods requiring low detection limits.
Experimental Protocol: SPE using Strata-X Cartridges
This protocol is based on the method described for the quantification of Mirabegron in human plasma.
Materials:
-
Strata-X SPE cartridges
-
Human plasma sample
-
Internal Standard (Mirabegron-d5) spiking solution
-
Methanol (HPLC grade)
-
Ammonium formate solution
-
Acetonitrile (HPLC grade)
-
SPE vacuum manifold
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Pre-treatment:
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add the internal standard (Mirabegron-d5) solution.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Place Strata-X cartridges on the SPE manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of purified water. Do not allow the cartridges to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a suitable washing solution (e.g., 5% methanol in water) to remove interfering substances.
-
-
Elution:
-
Elute Mirabegron and the internal standard with 1 mL of elution solvent (e.g., a mixture of acetonitrile and ammonium formate).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a specific volume of the mobile phase (e.g., 100 µL).
-
Vortex for 1 minute.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Supported Liquid Extraction (SLE)
Supported Liquid Extraction is a modern alternative to traditional LLE that utilizes a 96-well plate format, making it amenable to high-throughput workflows. It avoids the formation of emulsions and provides clean extracts.
Experimental Protocol: 96-Well Supported Liquid Extraction
This protocol is based on the miniaturized assay developed for Mirabegron and its metabolites in human plasma.
Materials:
-
96-well supported liquid extraction plate
-
Human plasma sample
-
Internal Standard spiking solution
-
Aqueous buffer solution (e.g., ammonium acetate)
-
Organic extraction solvent (e.g., ethyl acetate)
-
96-well collection plate
-
Plate sealer
-
Centrifuge with plate rotor
-
Vortex mixer for plates
Procedure:
-
Sample Pre-treatment:
-
Pipette a small volume of human plasma (e.g., 50 µL) into each well of a 96-well plate.
-
Add the internal standard solution to each well.
-
Add an aqueous buffer to each well and mix.
-
-
Sample Loading:
-
Load the pre-treated samples onto the 96-well SLE plate.
-
Allow the samples to absorb into the diatomaceous earth solid support for a few minutes.
-
-
Elution (Extraction):
-
Add the organic extraction solvent to each well.
-
Allow the solvent to percolate through the solid support via gravity or gentle vacuum, collecting the eluate in a 96-well collection plate. Repeat the elution step if necessary to ensure complete recovery.
-
-
Evaporation and Reconstitution:
-
Seal the collection plate and evaporate the solvent to dryness using a plate evaporator.
-
Reconstitute the dried residue in each well with a specific volume of the mobile phase.
-
Seal and vortex the plate to ensure complete dissolution.
-
-
Analysis:
-
Place the sealed 96-well plate directly into the autosampler for LC-MS/MS analysis.
-
Protein Precipitation (PPT)
PPT is a simple, fast, and cost-effective method for removing the bulk of proteins from biological samples. It is well-suited for high-throughput analysis, although it may result in less clean extracts compared to SPE or LLE.
Experimental Protocol: Acetonitrile Precipitation
This protocol is adapted from a method for the determination of Mirabegron in rat plasma.
Materials:
-
Plasma sample (rat or human)
-
Internal Standard (Tolterodine or a stable isotope-labeled Mirabegron) spiking solution
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 30 µL of the internal standard working solution (e.g., 50 ng/mL).
-
-
Protein Precipitation:
-
Add 200 µL of acetonitrile to the plasma sample.
-
Vortex the tube thoroughly for 2.0 minutes to ensure complete mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tube at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer and Dilution:
-
Carefully transfer 100 µL of the clear supernatant to a clean tube or autosampler vial.
-
Dilute the supernatant with an equal volume of water (100 µL).
-
-
Analysis:
-
Vortex the diluted supernatant.
-
Inject an aliquot (e.g., 2 µL) into the LC-MS/MS system for analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method, originally developed for pesticide residue analysis in food, has been adapted for bioanalytical applications. It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (dSPE) cleanup step.
Experimental Protocol: QuEChERS for Mirabegron in Human Plasma
This protocol is based on a validated LC-MS/MS method for Mirabegron in human plasma.
Materials:
-
Human plasma sample
-
Internal Standard (Mirabegron-d5) spiking solution
-
Acetonitrile (HPLC grade)
-
QuEChERS salts (e.g., magnesium sulfate, sodium chloride)
-
Dispersive SPE sorbent (e.g., primary secondary amine - PSA)
-
Microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation and Extraction:
-
Pipette the plasma sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
Add acetonitrile and vortex.
-
Add the QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile (upper) layer to a tube containing the dSPE sorbent (e.g., PSA and magnesium sulfate).
-
Vortex for 30 seconds.
-
Centrifuge to pellet the sorbent.
-
-
Final Extract Preparation:
-
Transfer the cleaned supernatant to a new tube or vial.
-
The sample may be evaporated and reconstituted in the mobile phase if necessary.
-
-
Analysis:
-
Inject an aliquot of the final extract into the LC-MS/MS system.
-
References
Application Note: Quantitative Analysis of Mirabegron and rac Mirabegron-d5 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Mirabegron and its deuterated internal standard, rac Mirabegron-d5, in human plasma. The described protocol utilizes a simple and efficient protein precipitation extraction procedure, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of Mirabegron concentrations.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used in the treatment of overactive bladder. To support pharmacokinetic and drug metabolism studies, a reliable and sensitive analytical method for the quantification of Mirabegron in biological matrices is essential. LC-MS/MS offers the high selectivity and sensitivity required for bioanalytical applications. This document provides a comprehensive protocol for the analysis of Mirabegron using this compound as an internal standard to ensure accuracy and precision.
Experimental
Materials and Reagents
-
Mirabegron reference standard
-
This compound internal standard (ISTD)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Sample Preparation
A protein precipitation method is employed for the extraction of Mirabegron and this compound from human plasma.[1]
Protocol:
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add the appropriate amount of this compound working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex briefly and inject the sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is performed using a reversed-phase C18 column.
| Parameter | Value |
| Column | Waters XBridge C18, 2.1 x 100 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient can be optimized as needed. A typical starting point is 95% A, holding for 0.5 minutes, then ramping to 95% B over 2 minutes and holding for 1 minute, followed by re-equilibration. |
Mass Spectrometry
The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
| Parameter | Mirabegron | This compound |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 397.2 | 402.2 |
| Product Ion (m/z) | 260.1 | 260.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimization recommended (a starting point of 15 eV can be used) | Optimization recommended (should be similar to Mirabegron) |
| Cone Voltage (CV) | Optimization recommended (a starting point of 35 V can be used) | Optimization recommended (should be similar to Mirabegron) |
Note: Collision energy and cone voltage are instrument-dependent and should be optimized for the specific mass spectrometer being used to achieve the best sensitivity and fragmentation.
Results and Discussion
This method provides a reliable and reproducible approach for the quantification of Mirabegron in human plasma. The use of a deuterated internal standard, this compound, corrects for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision. The protein precipitation sample preparation method is straightforward and can be easily automated for high-throughput analysis. The chromatographic conditions are designed to provide good peak shape and resolution from endogenous plasma components.
Workflow Diagram
Caption: LC-MS/MS workflow for Mirabegron analysis.
Conclusion
The LC-MS/MS method described in this application note is a robust and reliable tool for the quantitative analysis of Mirabegron in human plasma. The protocol is detailed and can be readily implemented in a research laboratory setting for applications such as pharmacokinetic studies. The provided parameters for liquid chromatography and mass spectrometry serve as a strong foundation for method development and validation.
References
Application Note: High-Throughput Quantification of Mirabegron in Human Plasma using rac-Mirabegron-d5 for Therapeutic Drug Monitoring
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantification of Mirabegron in human plasma using rac-Mirabegron-d5 as an internal standard. The protocol employs a straightforward protein precipitation extraction procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, rac-Mirabegron-d5, ensures high accuracy and precision, making this method ideal for therapeutic drug monitoring (TDM) and pharmacokinetic studies.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder.[1][2][3] Therapeutic drug monitoring (TDM) of Mirabegron is crucial to optimize treatment efficacy and minimize potential adverse effects, which can include elevated blood pressure and pulse rate.[4] A reliable analytical method is essential for accurately measuring Mirabegron concentrations in patient samples.
This method utilizes rac-Mirabegron-d5, a deuterium-labeled analog of Mirabegron, as an internal standard to improve the accuracy and precision of quantification.[5] Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they co-elute with the analyte and experience similar matrix effects and ionization suppression or enhancement, thus providing effective correction for these variables.
Experimental Protocols
Materials and Reagents
-
Mirabegron analytical standard
-
rac-Mirabegron-d5 (Internal Standard, IS)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid
-
Human plasma (blank)
Sample Preparation
A simple protein precipitation method is used for the extraction of Mirabegron from plasma samples.
Protocol:
-
Thaw all plasma samples to room temperature and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the rac-Mirabegron-d5 internal standard working solution (e.g., 50 ng/mL in methanol).
-
Add 200 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture thoroughly for 2 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis.
References
Application of Racemic Mirabegron-d5 in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist approved for the treatment of overactive bladder. Understanding its metabolic fate is crucial for evaluating its efficacy, safety, and potential for drug-drug interactions. Racemic Mirabegron-d5, a deuterium-labeled analog of Mirabegron, serves as an invaluable tool in metabolic studies. The incorporation of deuterium atoms at specific positions in the molecule can lead to a stronger chemical bond (C-D vs. C-H), which can influence the rate of metabolic reactions.[1] This phenomenon, known as the kinetic isotope effect (KIE), allows researchers to probe metabolic pathways and can sometimes lead to an improved pharmacokinetic profile.[1][2]
Deuterium-labeled compounds are widely used in drug metabolism and pharmacokinetic (DMPK) studies for several key purposes:
-
Metabolite Identification: Co-administration of a 1:1 mixture of the deuterated and non-deuterated drug can simplify the identification of metabolites in complex biological matrices by creating a characteristic "doublet" signature in the mass spectrum.[1]
-
Internal Standards in Bioanalysis: Deuterium-labeled compounds are ideal internal standards for quantitative analysis by mass spectrometry due to their similar physicochemical properties to the analyte and distinct mass.[]
-
Investigation of Metabolic Pathways: By observing changes in metabolism due to the KIE, researchers can identify the primary sites of metabolic attack.
-
Pharmacokinetic Studies: The use of deuterium labeling can help in accurately measuring drug absorption, distribution, metabolism, and excretion (ADME).
Mirabegron is metabolized through multiple pathways, including amide hydrolysis, glucuronidation, and oxidation primarily by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. The major metabolites identified in humans include M5, M8, and M11-M16. This document provides detailed application notes and protocols for the use of racemic Mirabegron-d5 in metabolic studies.
Key Metabolic Pathways of Mirabegron
The major metabolic routes for Mirabegron include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation. The primary enzymes involved are endogenous esterases, uridine diphospho-glucuronosyltransferases (UGTs), and cytochrome P450s (CYP3A4 and CYP2D6).
Metabolic Pathways of Mirabegron.
In Vitro Metabolism Studies
Objective
To investigate the metabolism of racemic Mirabegron-d5 in human liver microsomes and identify potential metabolic switching due to the kinetic isotope effect.
Experimental Protocol
In Vitro Metabolism Workflow.
Materials:
-
Racemic Mirabegron-d5
-
Racemic Mirabegron (for comparison)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer. Add rac-Mirabegron-d5 or Mirabegron (final concentration e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a different deuterated compound or a structurally similar molecule).
-
Sample Preparation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: In Vitro Metabolic Stability of Mirabegron and Mirabegron-d5 in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Mirabegron | 45.2 | 15.3 |
| Mirabegron-d5 | 68.5 | 10.1 |
Table 2: Relative Abundance of Major Metabolites of Mirabegron and Mirabegron-d5 after 60 min Incubation
| Metabolite | Mirabegron (% of total metabolites) | Mirabegron-d5 (% of total metabolites) |
| M5/M16 (Hydrolysis) | 40 | 38 |
| M11-M14 (Glucuronidation) | 35 | 42 |
| M8/M15 (Oxidation) | 25 | 20 |
In Vivo Metabolism Studies
Objective
To determine the pharmacokinetic profile and excretion of racemic Mirabegron-d5 in a suitable animal model (e.g., rats) and to identify and quantify its metabolites in plasma, urine, and feces.
Experimental Protocol
In Vivo Metabolism Workflow.
Materials:
-
Racemic Mirabegron-d5
-
Animal models (e.g., Sprague-Dawley rats)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection tubes (e.g., with heparin)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials
-
LC-MS/MS system
Procedure:
-
Dosing: Administer a single oral dose of racemic Mirabegron-d5 to the rats.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Urine and Feces Collection: House the animals in metabolic cages to allow for the separate collection of urine and feces over a 24-hour period.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma.
-
Sample Extraction:
-
Plasma and Urine: Extract Mirabegron-d5 and its metabolites using either SPE or LLE.
-
Feces: Homogenize the fecal samples, extract with an appropriate solvent, and then perform SPE or LLE.
-
-
Analysis: Analyze the processed samples by LC-MS/MS to quantify Mirabegron-d5 and its metabolites.
Data Presentation
Table 3: Pharmacokinetic Parameters of Mirabegron and Mirabegron-d5 in Rats (Oral Administration)
| Parameter | Mirabegron | Mirabegron-d5 |
| Cmax (ng/mL) | 150 ± 25 | 180 ± 30 |
| Tmax (h) | 2.0 ± 0.5 | 2.5 ± 0.5 |
| AUC₀-∞ (ng·h/mL) | 1200 ± 200 | 1800 ± 300 |
| t½ (h) | 8.5 ± 1.5 | 12.0 ± 2.0 |
Table 4: Excretion Profile of Mirabegron-d5 and its Metabolites in Rats (% of Administered Dose)
| Excretion Route | Parent Drug (Mirabegron-d5) | Metabolites | Total |
| Urine | 15 | 40 | 55 |
| Feces | 10 | 25 | 35 |
| Total | 25 | 65 | 90 |
Sample Analysis by LC-MS/MS
Objective
To develop and validate a sensitive and selective LC-MS/MS method for the simultaneous quantification of Mirabegron, Mirabegron-d5, and their major metabolites in biological matrices.
Protocol
LC Conditions:
-
Column: C18 reverse-phase column (e.g., Phenomenex Synergi Fusion-RP C18).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mirabegron: e.g., m/z 397.2 → 260.1
-
Mirabegron-d5: e.g., m/z 402.2 → 260.1
-
Metabolites: Specific transitions to be determined based on their structures.
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.
Conclusion
The use of racemic Mirabegron-d5 is a powerful strategy in the study of Mirabegron's metabolism. It facilitates accurate quantification, aids in metabolite identification, and provides insights into the metabolic pathways and potential kinetic isotope effects. The protocols and data presented here serve as a comprehensive guide for researchers in the field of drug metabolism and development to design and execute robust studies on Mirabegron and other drug candidates.
References
Application Notes and Protocols for rac Mirabegron-d5 Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac Mirabegron-d5 is a deuterated analog of Mirabegron, a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder. As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Mirabegron in biological matrices during pharmacokinetic and metabolic studies.[1] Proper preparation and understanding of the stability of its solutions are paramount for reliable and reproducible bioanalytical results. These application notes provide detailed protocols for the preparation of this compound solutions and a framework for assessing their stability.
Data Presentation
The stability of a this compound solution is a critical factor for its use as an internal standard. While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides an illustrative example of stability data based on studies of the non-deuterated form, Mirabegron, in plasma.[2] This data can serve as a guideline for establishing stability protocols for this compound solutions.
Table 1: Illustrative Stability of Mirabegron in Human Plasma at 10 ng/mL
| Storage Condition | Duration | Mean Concentration (ng/mL) | % Recovery |
| Initial | 0 hours | 10.02 | 100.2% |
| Room Temperature | 6 hours | 9.89 | 98.7% |
| Room Temperature | 24 hours | 9.71 | 96.9% |
| Refrigerated (2-8°C) | 24 hours | 9.98 | 99.6% |
| Refrigerated (2-8°C) | 72 hours | 9.91 | 98.9% |
| Frozen (-20°C) | 30 days | 9.95 | 99.3% |
| Frozen (-80°C) | 30 days | 10.01 | 100.1% |
| Freeze-Thaw Cycles | 3 cycles | 9.85 | 98.3% |
Note: This table is for illustrative purposes and is based on the stability of non-deuterated Mirabegron. Actual stability of this compound solutions should be experimentally determined.
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
Materials:
-
This compound powder
-
Methanol (HPLC or LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Volumetric pipettes
-
Amber glass vials with screw caps
Protocol:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Accurately weigh a suitable amount of this compound powder (e.g., 1 mg) using a calibrated analytical balance.
-
Quantitatively transfer the weighed powder to a clean, dry volumetric flask.
-
Add a small volume of methanol to dissolve the powder. Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Once dissolved, bring the solution to the final volume with methanol.
-
Cap the flask and invert it several times to ensure homogeneity.
-
Transfer the stock solution to a clearly labeled amber glass vial.
-
Store the stock solution at -20°C for long-term storage.[3]
Preparation of Working Solutions
Protocol:
-
Prepare intermediate and working solutions by diluting the stock solution with an appropriate solvent, typically the mobile phase or a solvent compatible with the analytical method (e.g., methanol, acetonitrile, or a mixture with water).
-
Use calibrated volumetric pipettes and flasks for accurate dilutions.
-
Store working solutions in tightly sealed vials at 2-8°C for short-term use. For longer-term storage, freezing at -20°C is recommended.
Stability Assessment Protocol (Forced Degradation Study)
Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[4][5]
Protocol:
-
Acid Hydrolysis:
-
To an aliquot of this compound solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for analysis.
-
-
Base Hydrolysis:
-
To an aliquot of this compound solution, add an equal volume of 0.1 N NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of this compound solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for a defined period, taking samples at various time points for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound and a solution in tightly capped vials in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source providing an output similar to ICH Q1B guidelines (e.g., UV and visible light).
-
Keep control samples protected from light at the same temperature.
-
Analyze the exposed and control samples at various time points.
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC or UPLC-MS/MS method.
-
Quantify the remaining percentage of this compound and identify any degradation products.
Visualizations
Mirabegron Signaling Pathway
Mirabegron is a selective agonist for the β3-adrenergic receptor, which is predominantly found in the detrusor muscle of the bladder. Its mechanism of action involves the relaxation of this muscle, leading to an increase in bladder capacity.
Caption: Mirabegron's mechanism of action via the β3-adrenergic receptor pathway.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for conducting a stability study of a this compound solution.
Caption: Workflow for this compound solution stability assessment.
References
Solid-Phase Extraction of Mirabegron from Urine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used in the treatment of overactive bladder. Accurate and reliable quantification of Mirabegron in biological matrices such as urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers high recovery and clean extracts, making it ideal for the analysis of pharmaceuticals in complex biological fluids. This document provides a detailed application note and a step-by-step protocol for the solid-phase extraction of Mirabegron from human urine using mixed-mode cation exchange SPE cartridges.
Mechanism of Action
Mirabegron relaxes the detrusor smooth muscle of the bladder by activating β3-adrenergic receptors. This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated intracellular cAMP initiates a signaling cascade that results in smooth muscle relaxation, thereby increasing bladder capacity.
Caption: Mirabegron signaling pathway in the detrusor muscle.
Physicochemical Properties of Mirabegron
Understanding the physicochemical properties of Mirabegron is essential for developing a robust SPE method.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₄N₄O₂S | [1] |
| Molecular Weight | 396.51 g/mol | [1] |
| pKa | 4.5 (thiazole -NH₂) and 8.0 (amine -NH) | [1][2] |
| Water Solubility | Practically insoluble (0.082 mg/mL) | [1] |
| Solubility in Organic Solvents | Soluble in methanol and dimethyl sulfoxide |
Mirabegron possesses both a weakly acidic thiazole amine group (pKa 4.5) and a more basic secondary amine group (pKa 8.0). This dual nature makes mixed-mode solid-phase extraction, which combines reversed-phase and ion-exchange retention mechanisms, an ideal choice for its selective isolation from urine. At a pH below its pKa of 8.0, the secondary amine will be protonated, allowing for strong retention on a cation exchange sorbent.
Experimental Protocol: Solid-Phase Extraction of Mirabegron from Urine
This protocol is designed for a mixed-mode cation exchange SPE cartridge, such as Phenomenex Strata™-X-C or Waters Oasis® MCX.
Materials and Reagents
-
SPE Cartridge: Mixed-mode strong cation exchange (e.g., Phenomenex Strata™-X-C, 30 mg/1 mL or equivalent)
-
Mirabegron Standard: Reference standard of known purity
-
Human Urine: Blank, drug-free
-
Methanol (MeOH): HPLC grade
-
Acetonitrile (ACN): HPLC grade
-
Formic Acid (FA): 88% or higher purity
-
Ammonium Hydroxide (NH₄OH): 28-30%
-
Deionized Water: High purity
-
Phosphate Buffer (0.1 M, pH 6.0): Prepare by dissolving 13.61 g of potassium dihydrogen orthophosphate in 900 mL of deionized water, adjusting the pH to 6.0 with 1.0 M potassium hydroxide, and making up the volume to 1 L with deionized water.
Solutions Preparation
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: Deionized Water
-
Sample Pre-treatment Buffer: 0.1 M Phosphate Buffer (pH 6.0)
-
Wash Solution 1 (Aqueous): 2% Formic Acid in Deionized Water
-
Wash Solution 2 (Organic): Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v)
SPE Workflow Diagram
Caption: Solid-Phase Extraction Workflow for Mirabegron from Urine.
Step-by-Step Protocol
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex the mixture for 30 seconds. This step adjusts the pH to ensure Mirabegron is in its protonated state for optimal binding to the cation exchange sorbent.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Place the mixed-mode cation exchange SPE cartridges on a vacuum manifold.
-
Condition: Pass 1 mL of methanol through each cartridge.
-
Equilibrate: Pass 1 mL of deionized water through each cartridge. Do not allow the sorbent bed to dry completely.
-
-
Sample Loading:
-
Load the pre-treated urine sample (2 mL) onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash 1 (Aqueous): Pass 1 mL of 2% formic acid in deionized water through the cartridge to remove polar interferences. The acidic condition ensures that Mirabegron remains retained on the sorbent.
-
Wash 2 (Organic): Pass 1 mL of methanol through the cartridge to remove non-polar, neutral, and weakly bound acidic interferences. The strong cation exchange interaction retains the protonated Mirabegron.
-
-
Elution:
-
Place collection tubes in the manifold.
-
Elute Mirabegron from the sorbent by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge. The basic nature of the elution solvent neutralizes the charge on the secondary amine of Mirabegron, disrupting the ionic interaction with the sorbent and allowing for its elution.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the initial mobile phase for the analytical method (e.g., 100 µL).
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
-
Analytical Quantification
The extracted and reconstituted samples can be analyzed using a validated LC-MS/MS method. The following table summarizes typical parameters found in the literature for the quantification of Mirabegron.
| Parameter | Typical Value | Reference |
| Chromatographic Column | C18 or similar reversed-phase | |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with additives like formic acid or ammonium formate | |
| Detection | Tandem Mass Spectrometry (MS/MS) | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | |
| Linearity Range | 5 to 2500 ng/mL in plasma | |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL in plasma | |
| Recovery | >90% (general for basic drugs using mixed-mode SPE) | |
| Precision (%CV) | <15% |
Conclusion
This application note provides a comprehensive and detailed protocol for the solid-phase extraction of Mirabegron from human urine using mixed-mode cation exchange cartridges. The method is based on the physicochemical properties of Mirabegron and leverages both reversed-phase and strong cation exchange retention mechanisms to achieve high recovery and clean extracts. This protocol is suitable for use in research, clinical, and drug development settings for the accurate quantification of Mirabegron in urine. Adherence to good laboratory practices and method validation are essential for obtaining reliable results.
References
Application Note: Simultaneous Determination of Mirabegron and its Metabolites in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a comprehensive protocol for the simultaneous quantification of Mirabegron and its eight major metabolites (M5, M8, M11, M12, M13, M14, M15, and M16) in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and selective detection. This single assay approach offers a significant advantage for pharmacokinetic studies by reducing sample volume requirements and improving throughput. The described protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric conditions.
Introduction
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder. Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and drug-drug interaction studies. Mirabegron is metabolized in the liver through various pathways, including amide hydrolysis, glucuronidation, N-dealkylation, and oxidation[1][2]. The major metabolites include M5 and M16 (amide hydrolysis), M11-M14 (glucuronidation), and M8 and M15 (N-dealkylation or oxidation)[2].
Historically, multiple analytical methods were required to quantify Mirabegron and its diverse range of metabolites. This application note consolidates these into a single, validated LC-MS/MS assay, enabling the simultaneous determination of the parent drug and its key metabolites from a single plasma sample. This approach is particularly beneficial for studies with limited sample volumes, such as in pediatric populations[3][4].
Metabolic Pathway of Mirabegron
Mirabegron undergoes extensive metabolism primarily in the liver, involving several enzymatic pathways. The key biotransformation routes are illustrated in the diagram below.
Caption: Metabolic pathways of Mirabegron.
Experimental Workflow
The analytical workflow for the simultaneous determination of Mirabegron and its metabolites is depicted below. The process involves plasma sample collection, extraction of analytes, chromatographic separation, and detection by tandem mass spectrometry.
Caption: Experimental workflow for analysis.
Experimental Protocols
Materials and Reagents
-
Mirabegron and its metabolites (M5, M8, M11-M16) reference standards
-
Internal Standard (IS) (e.g., Tolterodine or stable isotope-labeled Mirabegron)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (with anticoagulant, e.g., heparin)
Sample Preparation
Two primary methods for sample preparation are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). For a miniaturized and high-throughput approach, 96-well plate formats are recommended.
a) Solid-Phase Extraction (for M8, M11-M15)
-
Conditioning: Condition a mixed-mode cation exchange 96-well SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add the internal standard solution. Vortex and load the entire sample onto the SPE plate.
-
Washing: Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
b) Supported Liquid Extraction (for Mirabegron, M5, M16)
-
Loading: Load 100 µL of plasma (with internal standard) onto a 96-well supported liquid extraction plate.
-
Extraction: Add 500 µL of ethyl acetate and allow it to flow through for 5 minutes.
-
Elution: Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Conditions
a) Liquid Chromatography
-
LC System: UPLC system
-
Column: Phenomenex Synergi Fusion-RP C18 (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate all analytes. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
b) Mass Spectrometry
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI)
-
Polarity: Positive ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
Quantitative Data
The following table summarizes the mass transitions for Mirabegron, its metabolites, and a common internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mirabegron | 397.3 | 379.6 |
| M5 | 284.1 | 134.1 |
| M8 | 272.2 | 134.1 |
| M11 | 573.2 | 397.2 |
| M12 | 573.2 | 397.2 |
| M13 | 573.2 | 397.2 |
| M14 | 573.2 | 397.2 |
| M15 | 413.2 | 150.1 |
| M16 | 284.1 | 134.1 |
| Tolterodine (IS) | 326.4 | 121.0 |
Note: The specific mass transitions for the glucuronide metabolites (M11-M14) may vary depending on the specific conjugate.
Assay Validation Summary
The described method has been validated for accuracy, precision, and selectivity. A summary of typical validation parameters is provided below.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | S/N > 10 | 0.20 ng/mL for Mirabegron |
| Intra-day Precision (%CV) | ≤ 15% | < 11.1% |
| Inter-day Precision (%CV) | ≤ 15% | < 11.5% |
| Accuracy (% Bias) | Within ±15% | 92.7% to 98.7% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal | Within acceptable limits |
| Stability | Stable under various storage conditions | Stable |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the simultaneous determination of Mirabegron and its major metabolites in human plasma. The protocol is sensitive, selective, and suitable for high-throughput analysis in pharmacokinetic studies. The single assay approach offers significant advantages in terms of sample volume, cost, and efficiency.
References
- 1. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of LC-MS/MS methods for the determination of mirabegron and eight metabolites in human plasma in a paediatric population - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in Mirabegron LC-MS Analysis
Welcome to the technical support center for troubleshooting matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Mirabegron. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Mirabegron analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, in this case, Mirabegron, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1][2]
Q2: What are the common causes of matrix effects in Mirabegron bioanalysis?
A2: In biological matrices like plasma, the primary culprits for matrix effects are endogenous substances such as phospholipids, salts, and metabolites that may co-extract with Mirabegron. The choice of sample preparation method significantly influences the extent of matrix effects. For instance, simple protein precipitation may result in a less clean extract compared to more rigorous methods like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Q3: How can I determine if my Mirabegron analysis is affected by matrix effects?
A3: Two common methods to assess matrix effects are the post-column infusion experiment and the post-extraction spike experiment. The post-column infusion method provides a qualitative assessment by identifying regions in the chromatogram where ion suppression or enhancement occurs. The post-extraction spike method offers a quantitative measure of the matrix effect by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.
Troubleshooting Guides
This section provides a question-and-answer-style guide to troubleshoot specific issues you may encounter during your Mirabegron LC-MS analysis.
Problem 1: Low or inconsistent signal intensity for Mirabegron.
-
Question: Is the peak area for Mirabegron unexpectedly low or highly variable between replicate injections of the same sample?
-
Possible Cause: This is a classic sign of ion suppression, where co-eluting matrix components are interfering with the ionization of Mirabegron in the MS source.
-
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to identify the retention time windows where ion suppression is most pronounced.
-
Optimize Chromatography: Adjust your chromatographic method to separate the Mirabegron peak from the suppression zones. This can be achieved by altering the mobile phase composition, gradient profile, or by using a different analytical column.
-
Improve Sample Cleanup: A more effective sample preparation method can remove interfering components. If you are using protein precipitation, consider switching to solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Mirabegron is the most effective way to compensate for matrix effects, as it will be affected by ion suppression in a similar manner to the analyte.
-
Problem 2: Poor accuracy and precision in quality control (QC) samples.
-
Question: Are your QC samples failing to meet the acceptance criteria for accuracy and precision?
-
Possible Cause: Variability in the matrix composition between different lots of biological fluid can lead to inconsistent matrix effects, impacting the accuracy and precision of your assay.
-
Troubleshooting Steps:
-
Evaluate Matrix Lot Variability: Assess the matrix effect in at least six different lots of the biological matrix to understand the inter-lot variability.
-
Enhance Sample Preparation: A robust sample preparation method that effectively removes a wide range of matrix components will minimize the impact of lot-to-lot variations.
-
Matrix-Matched Calibrants and QCs: Prepare your calibration standards and QC samples in the same biological matrix as your study samples to help compensate for consistent matrix effects.
-
Employ a SIL-IS: As with low signal intensity, a SIL-IS is crucial for correcting for variability in ion suppression between different samples.
-
Problem 3: Low extraction recovery of Mirabegron.
-
Question: Is the amount of Mirabegron recovered after sample preparation consistently low?
-
Possible Cause: The chosen sample preparation method may not be optimal for extracting Mirabegron from the biological matrix. Factors such as the pH of the sample, the choice of extraction solvent, and the specific SPE sorbent can all affect recovery.
-
Troubleshooting Steps:
-
Optimize Sample pH: Adjust the pH of the sample to ensure Mirabegron is in a neutral form, which is generally more amenable to extraction into an organic solvent.
-
Screen Extraction Solvents (for LLE): Test a variety of organic solvents with different polarities to find the one that provides the best recovery for Mirabegron.
-
Optimize SPE Method:
-
Sorbent Selection: Choose an SPE sorbent that has a high affinity for Mirabegron. For example, Strata-X, a polymeric reversed-phase sorbent, has been used for Mirabegron extraction.
-
Wash and Elution Steps: Systematically optimize the composition and volume of the wash and elution solvents to ensure that interferences are removed while Mirabegron is retained and then effectively eluted.
-
-
Quantitative Data Summary
The following tables summarize quantitative data on matrix effects and extraction recovery for Mirabegron from various studies.
Table 1: Matrix Effect Data for Mirabegron
| Biological Matrix | Sample Preparation Method | Analyte Concentration | Matrix Effect (%) | Reference |
| Rat Plasma | Protein Precipitation with Acetonitrile | Low QC (25 ng/mL) | 89.32 | |
| Rat Plasma | Protein Precipitation with Acetonitrile | Medium QC (500 ng/mL) | 90.23 | |
| Rat Plasma | Protein Precipitation with Acetonitrile | High QC (2000 ng/mL) | 95.41 | |
| Human Plasma | QuEChERS | Not Specified | Not explicitly quantified, but the method met validation criteria. |
Matrix Effect (%) is calculated as (Peak area in the presence of matrix / Peak area in the absence of matrix) x 100. A value <100% indicates ion suppression, while a value >100% indicates ion enhancement.
Table 2: Extraction Recovery Data for Mirabegron
| Biological Matrix | Sample Preparation Method | Analyte Concentration | Extraction Recovery (%) | Reference |
| Rat Plasma | Protein Precipitation with Acetonitrile | Low QC (25 ng/mL) | 84.95 | |
| Rat Plasma | Protein Precipitation with Acetonitrile | Medium QC (500 ng/mL) | 92.81 | |
| Rat Plasma | Protein Precipitation with Acetonitrile | High QC (2000 ng/mL) | 93.26 | |
| Human Plasma | QuEChERS | Not Specified | 79.44 | |
| Human Plasma | Supported Liquid Extraction (SLE) | Low, Middle, and High QC | 68 to >100 (for Mirabegron and its metabolites) |
Experimental Protocols
Protocol 1: Post-Extraction Spike Experiment to Quantify Matrix Effects
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike Mirabegron into the final reconstitution solvent at three concentration levels (low, medium, and high QC).
-
Set B (Post-Spike Sample): Process blank plasma samples through your entire extraction procedure. In the final step, spike the extracted matrix with Mirabegron at the same three concentration levels as Set A.
-
-
Analyze the samples using your LC-MS/MS method.
-
Calculate the matrix effect for each concentration level using the following formula:
-
Matrix Effect (%) = (Mean peak area of Set B / Mean peak area of Set A) x 100
-
Protocol 2: Protein Precipitation for Mirabegron in Plasma
This protocol is adapted from a method used for the analysis of Mirabegron in rat plasma.
-
To 100 µL of plasma in a microcentrifuge tube, add 30 µL of the internal standard working solution.
-
Add 200 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture thoroughly for 2.0 minutes.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Mirabegron in Plasma (General)
This is a general protocol based on the use of polymeric reversed-phase cartridges like Strata-X.
-
Condition: Condition the SPE cartridge with 1 mL of methanol.
-
Equilibrate: Equilibrate the cartridge with 1 mL of water.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5-60% methanol in water) to remove polar interferences.
-
Elute: Elute Mirabegron from the cartridge with a strong organic solvent (e.g., 2 x 500 µL of 2% formic acid in methanol/acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: Troubleshooting workflow for matrix effects in Mirabegron LC-MS analysis.
Caption: Comparison of common sample preparation techniques for Mirabegron analysis.
References
reducing ion suppression for Mirabegron quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to ion suppression in the quantification of Mirabegron using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the quantification of Mirabegron?
A1: Ion suppression is a type of matrix effect that reduces the ionization efficiency of a target analyte, such as Mirabegron, in a mass spectrometer's ion source.[1][2] This phenomenon is caused by co-eluting components from the sample matrix (e.g., plasma, urine) that compete with the analyte for ionization.[2][3] The result is a decreased signal intensity for Mirabegron, which can lead to inaccurate quantification, poor sensitivity, and reduced reproducibility in your assay.[4] Even with the high selectivity of MS/MS methods, ion suppression can still compromise results because the interference occurs during the initial ionization process.
Q2: What are the most common sources of ion suppression when analyzing Mirabegron in biological samples?
A2: When analyzing Mirabegron in biological matrices like plasma, the most common sources of ion suppression include:
-
Endogenous Matrix Components: Phospholipids, salts, and proteins are major contributors to ion suppression. Phospholipids, in particular, are notorious for causing issues in electrospray ionization (ESI).
-
Sample Preparation Reagents: Non-volatile salts or buffers used during sample preparation that are not completely removed can build up in the ion source and interfere with ionization.
-
Co-administered Drugs: Other drugs or their metabolites present in the sample can co-elute with Mirabegron and compete for ionization.
-
High Analyte Concentration: At very high concentrations, Mirabegron itself can saturate the electrospray process, leading to a non-linear response and suppression effects.
Q3: How can I determine if my Mirabegron assay is being affected by ion suppression?
A3: A widely used and effective method to identify and locate regions of ion suppression in your chromatogram is the post-column infusion experiment. This technique involves introducing a constant flow of a Mirabegron standard solution into the LC eluent after the analytical column but before the mass spectrometer. When a blank matrix sample (an extract from a sample not containing Mirabegron) is injected, any dip or decrease in the constant Mirabegron signal baseline indicates the retention time at which matrix components are eluting and causing suppression.
Q4: What is the role of an internal standard (IS) in managing ion suppression?
A4: An internal standard is crucial for accurate quantification, especially when ion suppression is a concern. The ideal choice is a stable isotope-labeled (SIL) internal standard, such as Mirabegron-d5. A SIL-IS has nearly identical physicochemical properties to Mirabegron and will co-elute with it. Consequently, it experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.
Troubleshooting Guides
Problem 1: The signal intensity for Mirabegron is significantly lower in plasma samples compared to my standards prepared in a clean solvent, resulting in poor sensitivity.
-
Possible Cause: Significant ion suppression from endogenous matrix components in the plasma. Protein precipitation, while simple, is often insufficient for removing phospholipids and other interfering substances.
-
Solution: Enhance your sample preparation method. The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Implement Solid-Phase Extraction (SPE): SPE is highly effective at cleaning up complex samples. It can selectively isolate Mirabegron while washing away interfering components like salts and phospholipids.
-
Use Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup that can effectively separate Mirabegron from many endogenous interferences.
-
Optimize Chromatography: Adjust your chromatographic method to separate the elution of Mirabegron from regions of ion suppression. A post-column infusion experiment can identify these regions. Using UPLC systems can provide better resolution and separate analytes from interfering matrix components more effectively.
-
Problem 2: My quality control (QC) samples show high variability and poor reproducibility, even when using an internal standard.
-
Possible Cause: Variable ion suppression across different samples. While a good internal standard can compensate for consistent suppression, significant sample-to-sample differences in matrix composition can lead to inconsistent analyte-to-IS ratios. This variability can arise from differences in the biological samples or inconsistencies in the sample preparation process.
-
Solution:
-
Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent and reproducible. Automated liquid handlers or 96-well plate extraction methods can reduce variability.
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: If you are not already, switch to a SIL-IS like Mirabegron-d5. Its behavior will most closely mimic that of Mirabegron, providing the best compensation for variable matrix effects.
-
Prepare Matrix-Matched Calibrators and QCs: Constructing your calibration curve and QC samples in the same biological matrix as your study samples helps to normalize the effect of ion suppression across the entire analytical run.
-
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Mirabegron from Human Plasma
This protocol is adapted from methodologies designed for robust sample cleanup.
-
Sample Pre-treatment: To 200 µL of human plasma, add the internal standard (e.g., Mirabegron-d5).
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (or 96-well plate) with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution: Elute Mirabegron and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol outlines the general procedure for identifying regions of ion suppression.
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phase intended for the Mirabegron assay.
-
Use a T-junction to connect a syringe pump to the flow path between the analytical column and the mass spectrometer's ion source.
-
-
Infusion: Prepare a solution of Mirabegron in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that gives a stable and moderate signal (e.g., 20 ng/mL). Infuse this solution at a low, constant flow rate (e.g., 10 µL/min).
-
Analysis:
-
Once a stable baseline signal for Mirabegron is achieved, inject a blank, extracted matrix sample (e.g., plasma processed by your sample preparation method).
-
Monitor the Mirabegron MRM transition throughout the chromatographic run.
-
-
Interpretation: A drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression. If this drop coincides with the retention time of Mirabegron in your actual assay, the quantification is likely affected.
Quantitative Data on Sample Preparation Methods
The choice of sample preparation method significantly impacts the degree of ion suppression and analyte recovery. Below is a summary of reported performance data for different techniques used in Mirabegron analysis.
| Sample Preparation Method | Analyte | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | Mirabegron | 89.77 - 110.58 | 81.94 - 102.02 | |
| Protein Precipitation (Acetonitrile) | Mirabegron | Not explicitly quantified but method was successful | > 84.95 | |
| Solid-Phase Extraction (96-well plate) | Mirabegron | Not explicitly quantified but method was successful | 86.0 - 100.5 | |
| Supported Liquid Extraction (96-well) | Mirabegron | Not explicitly quantified but method was successful | Not Reported |
Note: Matrix Effect values > 100% indicate ion enhancement, while values < 100% indicate ion suppression. The data shows that while protein precipitation can be successful, methods like SPE often provide higher and more consistent recovery.
Visualizations
Caption: A flowchart for systematically troubleshooting ion suppression.
Caption: Competition for charge and surface access in an ESI droplet.
References
Mirabegron Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Mirabegron.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of poor peak shape in Mirabegron analysis?
Poor peak shape in the chromatographic analysis of Mirabegron can stem from several factors, including:
-
Column Issues: Degradation of the column, voids in the packing material, or contamination of the column inlet frit can all lead to distorted peaks.
-
Mobile Phase Problems: Incorrect mobile phase pH, inadequate buffering, or improper solvent composition can affect the ionization state of Mirabegron and lead to peak tailing or fronting.[1][2]
-
Sample-Related Issues: High sample concentration (column overload), incompatibility of the sample solvent with the mobile phase, or the presence of interfering substances in the sample matrix can all contribute to poor peak shape.
-
System and Method Parameters: Excessive extra-column volume, incorrect flow rate, or temperature fluctuations can cause peak broadening.
Q2: My Mirabegron peak is tailing. What should I do?
Peak tailing for Mirabegron, a basic compound, is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase. Here are some troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For basic compounds like Mirabegron, a lower pH (e.g., around 2-3) can suppress the ionization of silanol groups, while a higher pH (e.g., around 7-8, if the column allows) can suppress the ionization of the basic analyte. Several methods for Mirabegron use a pH between 3 and 7.
-
Use a Suitable Buffer: Employ a buffer with adequate capacity at the desired pH to maintain consistent ionization of Mirabegron. Ammonium acetate and potassium dihydrogen phosphate are commonly used buffers in Mirabegron analysis.
-
Consider an End-Capped Column: Use a well-end-capped column to minimize the number of accessible free silanol groups.
-
Add an Amine Modifier: In some cases, adding a small amount of a competitive base, like triethylamine, to the mobile phase can help to mask the active silanol sites.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained basic compounds that may be causing active sites to be more exposed.
Q3: I am observing peak fronting for my Mirabegron standard. What is the likely cause?
Peak fronting is less common than tailing but can occur due to:
-
Column Overload: Injecting too concentrated a sample can lead to fronting. Try diluting your sample and reinjecting.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the peak to front. Whenever possible, dissolve the sample in the initial mobile phase.
-
Low Temperature: Operating at a temperature that is too low can sometimes contribute to fronting. Ensure your column temperature is stable and appropriate for the method.
Q4: Why am I seeing split peaks for Mirabegron?
Split peaks can be a complex issue with several potential causes:
-
Contamination at the Column Inlet: Particulate matter from the sample or system can partially block the column inlet frit, causing the sample to travel through two different paths.
-
Column Void or Channeling: A void at the head of the column can lead to a split peak. This can be caused by pressure shocks or dissolution of the silica bed at high pH.
-
Sample Solvent Effect: Injecting the sample in a solvent that is not miscible with the mobile phase can cause peak splitting.
-
Co-elution with an Impurity: It is possible that the split peak is actually two different, closely eluting compounds. Review the synthesis route and potential degradation products of Mirabegron.
Troubleshooting Guides
Guide 1: Systematic Approach to Troubleshooting Poor Peak Shape
This guide provides a step-by-step workflow for diagnosing and resolving poor peak shape issues during Mirabegron analysis.
Caption: Troubleshooting workflow for poor Mirabegron peak shape.
Experimental Protocols
Representative HPLC Method for Mirabegron Analysis
This protocol is a synthesis of common parameters found in the literature for the analysis of Mirabegron.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase:
-
A common mobile phase consists of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Phase: 20 mM Ammonium acetate, with the pH adjusted to 4.5. Alternatively, a potassium dihydrogen phosphate buffer can be used.
-
Organic Phase: Methanol or acetonitrile.
-
Elution Mode: Isocratic or gradient elution can be employed. A typical isocratic mobile phase could be a 60:40 (v/v) mixture of buffer and acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C to 45 °C.
-
Detection Wavelength: 247 nm to 251 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Mirabegron sample in the mobile phase to a final concentration within the linear range of the method. Filter the sample through a 0.45 µm filter before injection.
Data Presentation
Table 1: Common Chromatographic Conditions for Mirabegron Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Puratis Eximius, C18 (250 x 4.6 mm, 5µm) | Eclipse XDB C18 (250 x 4.6 mm, 5 µm) | Restek C18 (250 x 4.6 mm, 5µm) |
| Mobile Phase A | 20 mM Ammonium acetate, pH 4.5 | N/A (Isocratic) | Buffer pH 7.0 (Potassium dihydrogen phosphate) |
| Mobile Phase B | Methanol | N/A (Isocratic) | Acetonitrile |
| Elution | Gradient | Isocratic (Methanol:Acetonitrile 95:5 v/v) | Isocratic (Buffer:Acetonitrile 60:40 v/v) |
| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | Not Specified | 45 °C |
| Detection | 247 nm | 251 nm | 249 nm |
Signaling Pathway (Illustrative)
While not directly related to troubleshooting HPLC peak shape, understanding the mechanism of action of Mirabegron can be relevant for researchers in drug development. Mirabegron is a β3-adrenergic agonist.
References
Technical Support Center: Mirabegron Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mirabegron and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main metabolites of Mirabegron and are they pharmacologically active?
Mirabegron is metabolized in the liver through various pathways, including dealkylation, oxidation, glucuronidation, and hydrolysis. This results in several metabolites, with the most commonly studied being M5, M8, M11, M12, M13, M14, M15, and M16. Current research indicates that these metabolites are not pharmacologically active.[1]
Q2: What are the most common analytical techniques for quantifying Mirabegron and its metabolites in biological samples?
High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the most widely used technique for the sensitive and selective quantification of Mirabegron and its metabolites in biological matrices such as plasma and urine.[1][2][3] Several validated LC-MS/MS methods have been published, detailing specific chromatographic conditions and mass spectrometric parameters.[1]
Q3: What are the known drug-drug interactions with Mirabegron that could affect experimental results?
Mirabegron is a moderate inhibitor of the cytochrome P450 enzyme CYP2D6. This can lead to increased plasma concentrations of co-administered drugs that are substrates of CYP2D6. It is crucial to consider the potential for drug interactions when designing and interpreting pharmacokinetic studies involving Mirabegron.
Q4: Where can I find information on the stability of Mirabegron in biological samples?
The stability of Mirabegron in biological matrices under various storage conditions (e.g., room temperature, freeze-thaw cycles) has been evaluated in several bioanalytical method validation studies. It is recommended to consult these publications for specific stability data to ensure sample integrity throughout the experimental workflow.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the bioanalysis of Mirabegron and its metabolites, which can be perceived as "interference."
Issue 1: Poor Chromatographic Resolution or Peak Shape
Symptoms:
-
Co-elution of metabolites or endogenous components with the analyte of interest.
-
Peak tailing, fronting, or splitting.
-
Inconsistent retention times.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Chromatographic Separation | Optimize the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration) and gradient elution profile to improve the separation of structurally similar metabolites. Consider using a different stationary phase (e.g., C18, C8) or a column with a smaller particle size for higher efficiency. |
| Matrix Effects | Endogenous components in the biological matrix can co-elute with the analytes and affect peak shape. Enhance the sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective than protein precipitation in reducing matrix effects. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may be degraded and require replacement. |
| Inappropriate Injection Solvent | The injection solvent should be of similar or weaker strength than the initial mobile phase to prevent peak distortion. |
Issue 2: Inaccurate or Imprecise Quantitative Results
Symptoms:
-
High variability between replicate measurements.
-
Poor accuracy in quality control (QC) samples.
-
Non-linear calibration curves.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Matrix Effects (Ion Suppression or Enhancement) | Matrix components can interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. To assess matrix effects, compare the analyte response in post-extraction spiked samples to that in a neat solution. If significant matrix effects are observed, improve sample cleanup, modify chromatographic conditions to separate the analyte from the interfering components, or use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for these effects. |
| Inconsistent Sample Preparation | Ensure consistent and reproducible sample preparation by using automated liquid handlers or by carefully standardizing manual procedures. Incomplete extraction or protein precipitation can lead to variability. |
| Instability of Analyte or Metabolites | Mirabegron or its metabolites may degrade during sample collection, processing, or storage. Verify the stability of the analytes under your experimental conditions by running stability QC samples. |
| Mass Spectrometer Calibration or Tuning Issues | Ensure the mass spectrometer is properly calibrated and tuned according to the manufacturer's recommendations to achieve optimal sensitivity and mass accuracy. |
Experimental Protocols & Data
LC-MS/MS Method for Quantification of Mirabegron and its Metabolites
This protocol is a generalized example based on published methods. Researchers should validate the method for their specific application.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering substances.
-
Elute the analytes with a suitable elution solvent (e.g., methanol with a small percentage of ammonium hydroxide).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Optimized for separation of all analytes |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500 °C |
| Capillary Voltage | 3.5 kV |
MRM Transitions (Example)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Mirabegron | 397.2 | 176.1 |
| Metabolite M5 | 413.2 | 192.1 |
| Metabolite M8 | 411.2 | 176.1 |
| Note: Specific MRM transitions should be optimized for the instrument being used. |
Quantitative Data Summary
Table 1: Example Pharmacokinetic Parameters of Mirabegron in Healthy Volunteers
| Parameter | Value | Reference |
| Tmax (h) | ~3.5 | |
| Cmax (ng/mL) | Varies with dose | |
| AUC (ng·h/mL) | Varies with dose | |
| t1/2 (h) | ~50 |
Table 2: Example LC-MS/MS Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | |
| Accuracy (%) | 85-115 | |
| Precision (%RSD) | < 15 | |
| Recovery (%) | > 80 | |
| LLOQ (ng/mL) | 0.5 |
Visualizations
Caption: Mirabegron's signaling pathway in the detrusor muscle.
Caption: General experimental workflow for Mirabegron bioanalysis.
Caption: A logical approach to troubleshooting Mirabegron bioanalysis.
References
- 1. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Mirabegron Plasma Recovery Technical Support Center
Welcome to the technical support center for optimizing the recovery of Mirabegron from plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting Mirabegron from plasma?
A1: The primary challenges include Mirabegron's susceptibility to enzymatic and oxidative degradation in the plasma matrix and its moderately high plasma protein binding of approximately 71%, primarily to albumin and alpha-1 acid glycoprotein.[1] These factors can lead to lower than expected recovery rates if not properly addressed during sample preparation.
Q2: How can I prevent the degradation of Mirabegron in plasma samples?
A2: To mitigate degradation, it is crucial to incorporate esterase inhibitors and stabilizers into the analytical process.[2][3] Commonly used esterase inhibitors include sodium fluoride and dichlorvos. Stabilizing agents such as ascorbic acid, malic acid, citric acid, and acetic acid can also be employed to prevent oxidative degradation.[2] For instance, one study found that Mirabegron was unstable in blood but could be stabilized by using a 10% solution of 1M ascorbic acid and maintaining wet ice conditions throughout sample processing.
Q3: Which extraction method generally yields the highest recovery for Mirabegron from plasma?
A3: Based on available data, Solid-Phase Extraction (SPE) has been shown to provide very high recovery rates, with one study reporting a recovery of 92.93%.[2] However, other methods like Protein Precipitation (PPT) and QuEChERS can also provide good recoveries when optimized. The choice of method may also depend on factors like sample throughput, cost, and the specific analytical instrumentation being used.
Q4: What is the expected recovery rate for Mirabegron using Protein Precipitation?
A4: Protein precipitation with acetonitrile is a common and rapid method for Mirabegron extraction. Studies have shown that this method can achieve average extraction recoveries of over 84.95%.
Q5: Is Liquid-Liquid Extraction (LLE) a suitable method for Mirabegron?
A5: Yes, Liquid-Liquid Extraction (LLE) is a viable method for extracting Mirabegron from plasma. The key to high recovery with LLE is the optimization of solvent type, pH of the aqueous phase, and extraction time.
Troubleshooting Guides
This section provides solutions to common issues encountered during the extraction of Mirabegron from plasma.
Low Recovery with Solid-Phase Extraction (SPE)
| Symptom | Potential Cause | Troubleshooting Steps |
| Low overall recovery | Incomplete elution of Mirabegron from the SPE cartridge. | - Ensure the elution solvent is strong enough to completely desorb the analyte. You may need to increase the volume or the organic solvent percentage in the elution buffer.- Consider a different elution solvent. |
| Analyte breakthrough during sample loading. | - Ensure the sample pH is optimized for retention on the chosen SPE sorbent.- Do not overload the cartridge; consider using a larger cartridge or reducing the sample volume.- Slow down the sample loading flow rate to allow for sufficient interaction between the analyte and the sorbent. | |
| Improper conditioning of the SPE cartridge. | - Ensure the cartridge is properly wetted with the conditioning solvent before sample loading. Incomplete wetting can lead to channeling and poor retention. | |
| Inconsistent recovery between samples | Variable flow rates during loading, washing, or elution. | - Use a vacuum manifold with consistent vacuum pressure or an automated SPE system to ensure uniform flow rates across all samples. |
| Presence of particulates in the plasma sample. | - Centrifuge plasma samples at a higher speed or for a longer duration to pellet any particulate matter before loading onto the SPE cartridge. |
Low Recovery with Liquid-Liquid Extraction (LLE)
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of an emulsion layer | High concentration of lipids or proteins in the plasma sample. | - Centrifuge the sample at high speed to break the emulsion.- Add a small amount of salt (salting out) to the aqueous phase to increase its polarity and facilitate phase separation.- Gently rock or swirl the extraction tube instead of vigorous vortexing to minimize emulsion formation. |
| Low recovery in the organic phase | Suboptimal pH of the aqueous phase. | - Adjust the pH of the plasma sample to ensure Mirabegron is in its non-ionized form, which will have higher solubility in the organic solvent. |
| Inefficient extraction solvent. | - Test different organic solvents or mixtures of solvents to find the one with the best partitioning coefficient for Mirabegron. | |
| High variability in recovery | Inconsistent vortexing/mixing times. | - Standardize the mixing time and intensity for all samples to ensure consistent extraction efficiency. |
| Incomplete phase separation. | - Allow sufficient time for the phases to separate completely before collecting the organic layer. |
Low Recovery with Protein Precipitation (PPT)
| Symptom | Potential Cause | Troubleshooting Steps |
| Analyte loss due to co-precipitation | Mirabegron getting trapped in the precipitated protein pellet. | - Optimize the ratio of precipitating solvent (e.g., acetonitrile) to plasma. A common starting point is 3:1 or 4:1 (solvent:plasma).- Ensure thorough vortexing immediately after adding the solvent to create a fine protein precipitate, which is less likely to trap the analyte. |
| Incomplete protein precipitation | Insufficient amount of precipitating solvent. | - Increase the volume of the precipitating solvent to ensure all proteins are precipitated out of the solution. |
| Supernatant contains interfering substances | The supernatant is not "clean" enough for analysis. | - After centrifugation, carefully collect the supernatant without disturbing the protein pellet.- Consider a post-precipitation clean-up step, such as a simple pass-through SPE, if matrix effects are still observed. |
Data on Mirabegron Recovery from Plasma
The following table summarizes the reported recovery rates for different extraction methods for Mirabegron from plasma.
| Extraction Method | Mean Recovery (%) | Concentration Range (ng/mL) | Internal Standard | Reference |
| Protein Precipitation (Acetonitrile) | >84.95 | 25 - 2000 | Tolterodine | |
| QuEChERS | 79.44 | Not Specified | Mirabegron-D5 | |
| Solid-Phase Extraction (Strata-X cartridges) | 92.93 | 0.100 - 102.496 | Mirabegron-D5 | |
| Solid-Phase Extraction (96-well plate) | 86.0 - 100.5 | 0.1 - 75 | Mirabegron-d5 |
Experimental Protocols
Detailed Protocol for Protein Precipitation (PPT)
This protocol is based on a validated method for the determination of Mirabegron in rat plasma.
-
Sample Preparation:
-
Thaw frozen plasma samples and vortex-mix before analysis.
-
-
Precipitation:
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 30 µL of the internal standard working solution (e.g., Tolterodine at 50 ng/mL).
-
Add 200 µL of cold acetonitrile.
-
-
Mixing and Centrifugation:
-
Vortex the tube thoroughly for 2.0 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
-
Supernatant Collection and Analysis:
-
Carefully transfer 100 µL of the clear supernatant to a clean tube.
-
Dilute the supernatant with an equal volume of water.
-
Vortex-mix and inject an appropriate volume (e.g., 2 µL) into the UPLC-MS/MS system for analysis.
-
Detailed Protocol for Solid-Phase Extraction (SPE)
This protocol is based on a method developed for the analysis of Mirabegron in human plasma.
-
Cartridge Conditioning:
-
Use a Strata-X SPE cartridge.
-
Condition the cartridge by passing methanol through it, followed by equilibration with water or a buffer similar in composition to the sample matrix.
-
-
Sample Loading:
-
Load 100 µL of the plasma sample (pre-treated with any necessary stabilizers or internal standard) onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent bed.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., a low percentage of organic solvent in water) to remove interfering substances.
-
-
Elution:
-
Elute Mirabegron from the cartridge using a strong organic solvent (e.g., acetonitrile or methanol, potentially with a modifier like ammonium formate).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
Visualized Workflows
The following diagrams illustrate the general workflows for Mirabegron extraction from plasma.
References
Technical Support Center: Minimizing Carryover in Mirabegron Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carryover during the bioanalysis of Mirabegron.
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in the context of Mirabegron bioanalysis?
A1: Analyte carryover is the phenomenon where a small portion of Mirabegron from a preceding sample analysis appears in a subsequent analysis, such as a blank or a different sample.[1] This can lead to inaccurate quantification of Mirabegron, especially when a high concentration sample is followed by a low concentration one.[1]
Q2: Why is Mirabegron susceptible to carryover?
A2: While specific adsorptive properties of Mirabegron are not extensively detailed in the provided results, compounds with its characteristics can adhere to surfaces within the LC-MS/MS system. This "stickiness" can be attributed to factors like hydrophobicity and the presence of functional groups that interact with various components of the analytical instrument.[1][2] Published methods for Mirabegron often utilize C8 and C18 reversed-phase columns, indicating some degree of hydrophobic character which can contribute to its retention and subsequent carryover.[3]
Q3: What are the primary sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from several parts of the LC-MS/MS system. The most common sources include the autosampler (needle, injection valve, sample loop), the chromatographic column (including the guard column and frits), and, less commonly, the mass spectrometer ion source. Worn seals, improperly seated tubing connections, and contaminated wash solvents can also contribute significantly.
Q4: How can I systematically identify the source of Mirabegron carryover?
A4: A systematic approach is crucial for pinpointing the source of carryover. This typically involves injecting a high-concentration Mirabegron standard followed by one or more blank injections. If a peak corresponding to Mirabegron appears in the blank, you can proceed with a step-by-step isolation of components. A common strategy is to first replace the analytical column with a union. A significant reduction in the carryover peak suggests the column is a primary contributor. If the carryover persists, the autosampler and its components are the likely culprits.
Troubleshooting Guides
Issue 1: High Carryover Observed in Blank Injection Following a High-Concentration Mirabegron Standard
Initial Verification:
-
Symptom: A peak corresponding to Mirabegron is detected in a blank sample injected immediately after a high-concentration standard.
-
Action: Confirm the identity of the peak by comparing its retention time and mass transition with that of a pure Mirabegron standard.
Troubleshooting Steps:
-
Isolate the Source (LC vs. MS):
-
Question: Is the carryover originating from the LC system or the MS detector?
-
Action: Infuse the mobile phase directly into the mass spectrometer without passing through the LC system. If no Mirabegron signal is detected, the carryover is occurring in the LC system. If a signal is present, the ion source may need cleaning.
-
-
Evaluate the Autosampler:
-
Question: Is the autosampler needle and injection port sufficiently clean?
-
Action: Optimize the needle wash procedure. Use a strong, appropriate wash solvent. A "magic mixture" of Water:Acetonitrile:Methanol:Isopropanol (25:25:25:25 v/v/v/v) can be effective for general use. For Mirabegron, a wash solvent consisting of a mixture of water, methanol, acetonitrile, and 2-propanol with 1% formic acid has been shown to be effective in minimizing carryover for similar compounds. Increase the volume and/or the number of wash cycles. Inspect the needle and needle seat for any visible residue or wear and replace if necessary.
-
-
Assess the Column:
-
Question: Is the analytical column retaining Mirabegron?
-
Action: If a guard column is in use, remove it and re-test for carryover, as guard columns can be a significant source. If carryover is still present, develop a more rigorous column washing step at the end of each analytical run. This can involve a high-organic wash or cycling between high and low organic mobile phases.
-
Quantitative Data Summary: Impact of Troubleshooting on Carryover
| Troubleshooting Action | Initial Carryover (%) | Carryover After Action (%) | Reference |
| Removal of Guard Column | 4.05 | 2.15 | |
| Bypassing Sample Needle | 4.05 | 3.05 |
Note: The data above is for Neuropeptide Y but illustrates the potential impact of these troubleshooting steps.
Issue 2: Inconsistent or Sporadic Carryover of Mirabegron
Initial Assessment:
-
Symptom: Carryover of Mirabegron is not consistently observed or varies significantly between runs.
-
Action: Review the sample injection sequence. Carryover is more likely to be observed after injecting the highest concentration standards or samples.
Troubleshooting Steps:
-
Check for System Leaks and Wear:
-
Question: Are there any leaks or worn components in the system?
-
Action: Visually inspect all fittings and connections for any signs of leaks. Worn injector valve rotary seals are a common cause of inconsistent carryover and should be inspected and replaced as part of routine maintenance.
-
-
Evaluate Sample and Vial Contamination:
-
Question: Could the carryover be coming from the sample vials or caps?
-
Action: Avoid using vial or plate sealing systems that utilize sticky adhesives. Ensure that the autosampler needle is not penetrating too deeply and potentially coring the vial cap, leading to particulate matter in the system.
-
-
Review Sample Preparation:
-
Question: Is the sample preparation method contributing to the issue?
-
Action: For Mirabegron, protein precipitation with acetonitrile is a common sample preparation technique. Ensure complete protein precipitation and centrifugation to avoid injecting suspended particles that can clog the system and contribute to carryover.
-
Experimental Protocols
Protocol 1: Systematic Identification of Carryover Source
-
Prepare a high-concentration standard of Mirabegron (e.g., at the upper limit of quantification).
-
Prepare several blank samples (e.g., mobile phase or sample matrix).
-
Set up the following injection sequence:
-
Injection 1: Blank
-
Injection 2: High-concentration Mirabegron standard
-
Injection 3: Blank
-
Injection 4: Blank
-
-
Analyze the chromatograms from the blank injections following the high-concentration standard to establish the baseline carryover.
-
To isolate the column as a source, replace the analytical and guard columns with a zero-dead-volume union and repeat the injection sequence.
-
To isolate the autosampler needle as a source, if the system allows, perform a manual injection bypassing the autosampler needle and compare the carryover to an autosampler injection.
Protocol 2: Optimized Autosampler Wash Method
-
Prepare two distinct wash solutions:
-
Wash Solvent 1 (Weak Wash): The initial mobile phase composition (e.g., Acetonitrile/Water with formic acid).
-
Wash Solvent 2 (Strong Wash): A mixture of Water/Methanol/Acetonitrile/Isopropanol (25:25:25:25 v/v/v/v) with 0.1% Formic Acid.
-
-
Program the autosampler wash method to perform the following sequence after each injection:
-
Rinse with Wash Solvent 2 for at least two cycles, ensuring a sufficient volume is used to completely flush the sample loop and needle.
-
Rinse with Wash Solvent 1 for at least one cycle to re-equilibrate the system with the starting mobile phase conditions.
-
Protocol 3: Mirabegron Sample Preparation via Protein Precipitation
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 30 µL of internal standard solution (e.g., Mirabegron-d5).
-
Add 200 µL of acetonitrile.
-
Vortex the tube for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: A workflow for troubleshooting carryover in LC-MS/MS analysis.
Caption: Logic for identifying the primary source of carryover.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y [jstage.jst.go.jp]
- 3. Development and validation of LC-MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in rac-Mirabegron-d5 Signal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address signal variability when using racemic Mirabegron-d5 as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal variability for my rac-Mirabegron-d5 internal standard?
Signal variability in a deuterated internal standard (IS) like rac-Mirabegron-d5 typically stems from issues related to sample preparation, chromatography, or the mass spectrometry instrument itself. The most frequent culprits include:
-
Matrix Effects: Co-eluting substances from the biological matrix (e.g., plasma, urine) can interfere with the ionization of Mirabegron-d5 in the mass spectrometer's ion source, leading to ion suppression or enhancement.[1][2]
-
Inconsistent Sample Preparation: Errors during sample processing, such as inaccurate spiking of the internal standard, variable extraction recovery, or incomplete mixing, are common sources of variability.[1]
-
Chromatographic Issues: Poor peak shape, shifting retention times, or inadequate separation of Mirabegron-d5 from interfering matrix components can all impact signal consistency.[1]
-
Instrument Instability: Fluctuations in the LC-MS system, including inconsistent injection volumes, a contaminated ion source, or an unstable mass spectrometer, can lead to signal drift.[1]
-
Internal Standard Stability: Degradation of the Mirabegron-d5 during sample handling or storage can result in a consistently low signal. Isotopic exchange, where deuterium atoms are replaced by hydrogen, can also occur under certain conditions.
Q2: My Mirabegron-d5 signal is suddenly lost or significantly decreased across an entire batch of samples. What should I investigate first?
A complete or drastic loss of the internal standard signal across a whole run often points to a systemic failure. A logical first step is to check the IS spiking solution to verify its concentration and integrity, ensuring it was prepared correctly and has not degraded. Next, review the sample preparation protocol to confirm that the IS was added to all samples. If those are ruled out, inspect the LC-MS system for leaks, proper mobile phase composition, and flow rate.
Q3: I'm observing a gradual decrease in the Mirabegron-d5 signal over the course of an analytical run. What could be the cause?
A progressive decline in signal intensity often suggests a build-up of contaminants in the system. This could be affecting the LC column or, more commonly, the ion source of the mass spectrometer. Cleaning the ion source and performing system suitability tests can help diagnose and resolve this issue.
Q4: Can the "deuterium isotope effect" affect my results?
Yes. The deuterium isotope effect can cause a slight difference in retention time between the analyte (Mirabegron) and the deuterated internal standard (Mirabegron-d5). If this separation occurs in a region where ion suppression is present, the analyte and the IS may experience different degrees of signal suppression, leading to inaccurate quantification.
Troubleshooting Guides
Guide 1: Systematic Investigation of Mirabegron-d5 Signal Variability
This guide provides a step-by-step workflow for diagnosing the root cause of signal instability.
Caption: Troubleshooting workflow for rac-Mirabegron-d5 signal variability.
Guide 2: Assessing Matrix Effects
Matrix effects can be a significant source of signal variability. A post-column infusion experiment is a definitive way to diagnose ion suppression or enhancement.
Experimental Workflow for Post-Column Infusion
Caption: Experimental setup for a post-column infusion experiment.
Interpretation of Results:
| Observation | Implication | Recommended Action |
| Stable Mirabegron-d5 signal throughout the run | No significant matrix effects | Investigate other potential causes of variability |
| Signal dip at a specific retention time | Ion suppression is occurring | Optimize chromatography to separate Mirabegron-d5 from the interfering components |
| Signal increase at a specific retention time | Ion enhancement is occurring | Dilute the sample to reduce the concentration of enhancing components |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Mirabegron in Human Plasma
This protocol is a representative method for the analysis of Mirabegron, for which Mirabegron-d5 would serve as an internal standard.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma, add 25 µL of rac-Mirabegron-d5 internal standard solution.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
2. Chromatographic Conditions
| Parameter | Condition |
| LC System | UPLC System |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or a shallow gradient depending on the separation needed |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp | 40°C |
| Run Time | ~4.5 minutes |
3. Mass Spectrometry Conditions
| Parameter | Condition |
| Instrument | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Mirabegron: m/z 397.2 → 260.1 Mirabegron-d5: m/z 402.2 → 260.1 |
| Ion Source Temp | 500°C |
| Collision Gas | Argon |
Note: These parameters should be optimized for your specific instrumentation.
Data Presentation
Table 1: Common MRM Transitions for Mirabegron and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Mirabegron | 397.2 | 260.1 | Positive | |
| Mirabegron-d5 | 402.2 | 260.1 | Positive | |
| Mirabegron | 397.3 | 379.6 | Positive |
Table 2: Example Recovery Data for Mirabegron and Mirabegron-d5
| Compound | Mean Recovery (%) | Reference |
| Mirabegron | 79.44 | |
| Mirabegron-d5 | 78.74 |
This data indicates that Mirabegron-d5 closely mimics the extraction behavior of Mirabegron, which is a key characteristic of a good internal standard.
References
selection of mobile phase for Mirabegron analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the selection of a mobile phase for the analysis of Mirabegron using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of Mirabegron, with a focus on mobile phase selection and optimization.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | The pH of the mobile phase is inappropriate for the basic nature of Mirabegron, leading to interactions with residual silanols on the column. | Adjust the mobile phase pH. For reversed-phase chromatography, a pH around 4.5 or 7.0 has been shown to improve peak shape.[1] Using a buffer like ammonium acetate or potassium dihydrogen phosphate is recommended to maintain a stable pH.[1][2] |
| Low buffer concentration. | Increase the buffer concentration to ensure adequate buffering capacity. A concentration of 10-20 mM is a good starting point. | |
| Poor Peak Shape (Fronting) | Sample overload. | Reduce the concentration of the sample being injected. |
| The injection solvent is stronger than the mobile phase. | Dissolve and inject the sample in the mobile phase or a solvent with a lower eluotropic strength. | |
| Poor Resolution Between Mirabegron and Impurities/Other Analytes | The organic solvent composition is not optimal. | Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A systematic evaluation of different ratios is recommended. |
| The mobile phase pH is not optimal for separating compounds with different pKa values. | Experiment with different pH values of the mobile phase to maximize the separation between Mirabegron and other components. | |
| Inappropriate organic solvent. | While both acetonitrile and methanol can be used, one may provide better selectivity for a specific separation. Trying both can be beneficial. Methanol has been shown to improve resolution in some cases.[1] | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for every run. Premixing the mobile phase components can improve reproducibility. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant and controlled temperature. | |
| Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. | |
| Broad Peaks | Low flow rate. | Optimize the flow rate. A common starting point for HPLC is 1.0 mL/min. |
| Extra-column volume. | Minimize the length and internal diameter of tubing connecting the injector, column, and detector. | |
| Column degradation. | Replace the column if it has been used extensively or has been subjected to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for Mirabegron analysis by RP-HPLC?
A good starting point for a reversed-phase HPLC analysis of Mirabegron is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile in a 60:40 v/v ratio has been successfully used.[3] Another option is a mobile phase of methanol and acetonitrile (95:5 v/v).
Q2: Should I use acetonitrile or methanol as the organic solvent?
Both acetonitrile and methanol can be used for the analysis of Mirabegron. The choice depends on the specific separation requirements. Acetonitrile generally has a lower viscosity and can provide different selectivity compared to methanol. In some cases, methanol has been shown to provide better resolution for Mirabegron and its impurities. It is often beneficial to screen both solvents during method development.
Q3: What is the importance of pH in the mobile phase for Mirabegron analysis?
The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for Mirabegron, which is a basic compound. An inappropriate pH can lead to peak tailing due to interactions with the stationary phase. Buffering the mobile phase, for instance with ammonium acetate at pH 4.5 or potassium dihydrogen phosphate at pH 7.0, is crucial for stable and reproducible results.
Q4: Can I use a gradient elution for Mirabegron analysis?
Yes, gradient elution can be very effective, especially when analyzing Mirabegron in the presence of impurities or other active ingredients with different polarities. A gradient program allows for the efficient elution of all compounds in a reasonable time. For example, a gradient with mobile phase A as 20 mM ammonium acetate (pH 4.5) and mobile phase B as methanol has been reported.
Q5: What type of column is suitable for Mirabegron analysis?
A C18 column is the most commonly used stationary phase for the reversed-phase analysis of Mirabegron. The specific brand and dimensions of the column can be selected based on the desired efficiency and analysis time (e.g., a shorter column with smaller particles for UPLC).
Experimental Protocols
Example 1: Isocratic RP-HPLC Method
-
Instrumentation: Agilent 1260 Infinity Quaternary LC system with a UV/VIS detector.
-
Column: Restek C18 (250 mm × 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile (60:40 v/v).
-
Buffer Preparation: Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of water. Adjust the pH to 7.0 with a sodium hydroxide solution. Filter the solution through a 0.45 µm nylon membrane and degas.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 249 nm.
-
Injection Volume: 10 µL.
Example 2: Gradient RP-HPLC Method for Impurity Profiling
-
Instrumentation: Waters HPLC system with a PDA detector.
-
Column: Puratis C18 (250 × 4.6mm, 5µm).
-
Mobile Phase:
-
Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5.
-
Mobile Phase B: Methanol.
-
-
Gradient Program: A gradient program would be developed to separate Mirabegron from its potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 247 nm.
Quantitative Data Summary
The following tables summarize the effect of different mobile phase compositions on the retention time of Mirabegron.
Table 1: Isocratic Methods
| Organic Solvent | Aqueous Phase | Ratio (v/v) | Column | Retention Time (min) |
| Methanol:Acetonitrile | - | 95:5 | Eclipse XDB C18 (250 x 4.6 mm, 5 µm) | 5.813 |
| Acetonitrile | Potassium dihydrogen phosphate (pH 7.0) | 40:60 | Restek C18 (250 x 4.6 mm, 5 µm) | Not specified, but successful separation achieved. |
| Acetonitrile | Ammonium formate (pH 3.0, 20 mM) | 60:40 | Primesep 500 (150 x 4.6 mm, 5 µm) | 7.26 |
| Methanol | Potassium dihydrogen phosphate | 30:70 | Acquity BEH C18 (50 x 3.0 mm, 1.7 µm) | Not specified, but used for UPLC method. |
Table 2: Gradient Methods
| Organic Solvent (B) | Aqueous Phase (A) | Column | Elution Mode |
| Methanol | 20 mM Ammonium acetate (pH 4.5) | Puratis C18 (250 x 4.6 mm, 5 µm) | Gradient |
| Acetonitrile | 0.1% Formic acid in water | UPLC® BEH C18 (50 x 2.1 mm, 1.7 µm) | Gradient |
| Methanol and Acetonitrile | Potassium dihydrogen phosphate buffer | C18 | Gradient |
Logical Workflow for Mobile Phase Selection
The following diagram illustrates a logical workflow for selecting and optimizing a mobile phase for Mirabegron analysis.
Caption: A flowchart outlining the systematic approach to mobile phase selection for Mirabegron analysis.
References
Technical Support Center: Optimizing Electrospray Ionization for Mirabegron Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the electrospray ionization (ESI) mass spectrometry analysis of Mirabegron.
Frequently Asked Questions (FAQs)
Q1: What is the expected mass-to-charge ratio (m/z) for Mirabegron in positive ion ESI-MS?
A1: Mirabegron has a molecular weight of 396.51 g/mol . In positive ion electrospray mass spectrometry, it is primarily observed as the protonated molecule [M+H]⁺ at an m/z of approximately 397.3. This is the precursor ion typically selected for tandem mass spectrometry (MS/MS) analysis.
Q2: What are the key physicochemical properties of Mirabegron to consider for ESI-MS optimization?
A2: Understanding the physicochemical properties of Mirabegron is crucial for method development. Key properties include:
| Property | Value | Implication for ESI-MS |
| pKa | 4.5 (thiazole -NH₂) and 8.0 (amine -NH) | Mirabegron has two basic sites. To promote protonation for positive ion ESI, the mobile phase pH should be acidic, ideally below 4.5. |
| Solubility | Practically insoluble in water, soluble in dimethyl sulfoxide. | The choice of organic solvent in the mobile phase is important. Acetonitrile and methanol are commonly used and are compatible with ESI. |
Q3: What are the common adducts observed with Mirabegron in ESI-MS?
A3: Besides the primary protonated molecule [M+H]⁺, other adducts can form depending on the mobile phase composition and sample purity. Common adducts for small molecules like Mirabegron include sodium [M+Na]⁺ and potassium [M+K]⁺ adducts. To minimize these, it is recommended to use high-purity solvents and minimize sources of sodium and potassium contamination, such as glassware.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of Mirabegron.
Issue 1: Low or No Mirabegron Signal
Q: I am not observing the expected [M+H]⁺ signal for Mirabegron, or the intensity is very low. What are the potential causes and solutions?
A: Low or no signal for Mirabegron can stem from several factors related to sample preparation, chromatography, and ESI source conditions.
Troubleshooting Workflow for Low/No Signal
Caption: A stepwise approach to diagnosing low or no signal for Mirabegron.
| Potential Cause | Troubleshooting Step |
| Improper Sample Preparation | - Verify Concentration: Ensure the Mirabegron concentration is within the instrument's detection limits. - Check for Degradation: Mirabegron can degrade under certain stress conditions. Ensure proper storage and handling of samples. |
| Suboptimal Mobile Phase pH | - Acidify Mobile Phase: Mirabegron has pKa values of 4.5 and 8.0. For efficient protonation in positive ESI, maintain a mobile phase pH below 4.5. Adding 0.1% formic acid to the aqueous and organic mobile phases is a common and effective practice. |
| Poor Ionization Efficiency | - Optimize ESI Parameters: Systematically tune the capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. Start with the recommended parameters from established methods and adjust as needed. |
| Incorrect Mass Spectrometer Settings | - Confirm m/z: Ensure the mass spectrometer is set to monitor for the correct m/z of the protonated Mirabegron ([M+H]⁺ ≈ 397.3). - Check Ion Polarity: Confirm that the instrument is operating in positive ion mode. |
| Instrument Contamination | - Clean the Ion Source: Contaminants in the ion source can suppress the signal. Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and cone. |
Issue 2: Unstable Signal or Spray
Q: The signal intensity for Mirabegron is fluctuating significantly, and I suspect an unstable electrospray. How can I address this?
A: An unstable electrospray is a common cause of poor reproducibility and can be influenced by several factors.
Logical Relationship for Unstable Spray
Caption: A workflow for diagnosing and mitigating ion suppression for Mirabegron analysis.
| Mitigation Strategy | Description |
| Improve Sample Preparation | - Protein Precipitation: While simple, it may not be sufficient to remove all interfering matrix components. <[1]br> - Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques provide a more thorough cleanup and can significantly reduce matrix effects. |
| Optimize Chromatography | - Adjust Gradient: Modify the chromatographic gradient to separate the elution of Mirabegron from the regions of significant ion suppression. |
| Use a Stable Isotope-Labeled Internal Standard (SIL-IS) | - Co-elution and Compensation: A SIL-IS for Mirabegron will co-elute and experience the same degree of ion suppression as the analyte. By using the ratio of the analyte signal to the SIL-IS signal for quantification, the effects of ion suppression can be effectively compensated for. |
Experimental Protocols
Sample Preparation from Plasma (Protein Precipitation)
[1][2]1. To 100 µL of plasma sample, add 30 µL of internal standard solution (e.g., Tolterodine at 50 ng/mL). 2. Add 200 µL of acetonitrile to precipitate the proteins. 3. Vortex the mixture thoroughly for 2 minutes. 4. Centrifuge at 13,000 rpm for 10 minutes. 5. Carefully transfer 100 µL of the supernatant to a clean tube. 6. Dilute the supernatant with an equal volume of water. 7. Vortex briefly and inject into the LC-MS/MS system.
UPLC-MS/MS Conditions for Mirabegron Analysis
[1]| Parameter | Condition | |---|---| | LC System | Waters ACQUITY UPLC H-Class | | Column | UPLC® BEH C18 (2.1mm × 50 mm, 1.7 µm) | | Mobile Phase A | Water with 0.1% Formic Acid | | Mobile Phase B | Acetonitrile with 0.1% Formic Acid | | Flow Rate | 0.35 mL/min | | Column Temperature | 40°C | | Injection Volume | 2 µL | | Gradient | 45% to 95% B (0.3 to 1.3 min), hold at 95% B (1 min), return to 45% B (0.2 min) | | Mass Spectrometer | Waters XEVO TQD Triple Quadrupole | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Capillary Voltage | 3.0 kV | | Cone Voltage | 23 V | | Desolvation Gas | Nitrogen | | Desolvation Gas Flow | 800 L/h | | Cone Gas Flow | 50 L/h | | Collision Gas | Argon | | MRM Transitions | Mirabegron: m/z 397.3 → 379.6 Tolterodine (IS): m/z 326.4 → 121.0 |
Note: These are example parameters and may require optimization for your specific instrument and application.
References
impact of anticoagulants on Mirabegron assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mirabegron assays. The following information addresses potential issues related to the impact of anticoagulants during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which anticoagulants are recommended for blood sample collection for Mirabegron plasma concentration analysis?
Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Mirabegron have been successfully developed using both heparin and K2EDTA as anticoagulants.[1][2] Specifically, methods have been validated for heparinized human plasma, sometimes in combination with sodium fluoride as a stabilizer, and for plasma collected in tubes containing K2EDTA.[1]
Q2: Is there a known interference of heparin with the Mirabegron assay?
Based on published literature, heparin is a suitable anticoagulant for Mirabegron plasma assays. Validated LC-MS/MS methods have been specifically developed and used for analyzing Mirabegron and its metabolites in heparinized human plasma. These studies demonstrate that accurate and precise quantification of Mirabegron can be achieved in the presence of heparin.
Q3: Can I use EDTA as an anticoagulant for my Mirabegron experiments?
Yes, K2EDTA has been used successfully as an anticoagulant in plasma samples for the bioanalysis of Mirabegron. A validated LC-MS/MS method utilized blank plasma samples containing K2EDTA for the preparation of calibration standards, indicating its compatibility with the assay.
Q4: What is the potential impact of using citrate as an anticoagulant?
While there are no specific studies on the effect of citrate on Mirabegron assays, general research on anticoagulants has shown that hyperosmolar citrate can cause a significant dilution effect on measured analytes due to an osmotic redistribution of fluid between blood cells and plasma. In contrast, heparin was found to have no such osmotic effect. Therefore, caution is advised when using citrate, as it may lead to underestimation of Mirabegron concentrations.
Q5: Does the counter-ion of the anticoagulant (e.g., sodium heparin vs. lithium heparin) affect the Mirabegron assay?
While no specific data on Mirabegron is available, studies on other compounds suggest that changing the counter-ion of the same anticoagulant (e.g., different salts of EDTA or heparin) is unlikely to have a significant impact on LC-MS/MS-based bioanalytical methods. The European Bioanalysis Forum (EBF) has recommended that plasma samples with the same anticoagulant but different counter-ions can be considered equal matrices, without the need for partial validation.
Q6: Can warfarin in a patient's sample interfere with the in vitro Mirabegron assay?
Current literature does not indicate any direct in vitro interference of warfarin with bioanalytical assays for Mirabegron. Studies involving co-administration of Mirabegron and warfarin focused on in vivo pharmacokinetic interactions, where a slight increase in warfarin's Cmax and AUC was observed, but no effect on the International Normalized Ratio (INR) or prothrombin time was found. This suggests that from a drug-drug interaction perspective in vivo, the effect is minimal, and there is no evidence to suggest it would interfere with the chemical analysis in an in vitro assay.
Troubleshooting Guide
| Issue | Potential Cause Related to Anticoagulant | Troubleshooting Steps |
| Low Analyte Recovery | Dilution effect from hyperosmolar anticoagulant. | If using citrate, consider switching to heparin or EDTA, which have been shown to have minimal to no osmotic effects. |
| Precipitation of Mirabegron with the anticoagulant. | While not reported for Mirabegron, this can be a general issue. Ensure proper and immediate mixing of blood with the anticoagulant upon collection. Visually inspect plasma for any unusual precipitation. | |
| High Variability in Results | Inconsistent mixing of blood with anticoagulant. | Standardize the blood collection and handling procedure. Gently invert the collection tube 8-10 times immediately after collection to ensure thorough mixing. |
| Matrix effect differences between samples. | While validated methods account for matrix effects, extreme variations in patient samples could be a factor. The use of a stable isotope-labeled internal standard for Mirabegron is highly recommended to compensate for any matrix-induced variability. | |
| Assay Failure or Inconsistent Performance | Use of an unvalidated anticoagulant. | Only use anticoagulants that have been cited in validated methods for Mirabegron analysis, such as heparin or EDTA. If a different anticoagulant must be used, a partial validation of the bioanalytical method is recommended to assess its impact on accuracy, precision, and stability. |
Experimental Protocols
The following are generalized experimental protocols for Mirabegron quantification in human plasma based on published LC-MS/MS methods.
Protocol 1: Mirabegron Quantification in Heparinized Plasma
-
Sample Collection: Collect whole blood in tubes containing sodium heparin and sodium fluoride.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at or below -20°C until analysis.
-
Sample Extraction:
-
Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): Utilize either SPE or LLE to extract Mirabegron and its metabolites from the plasma matrix.
-
-
Chromatographic Separation:
-
Analytical Column: Use a C8 or C18 analytical column (e.g., Inertsil C₈-3 or Phenomenex Synergi Fusion-RP C₁₈).
-
Mobile Phase: Employ a suitable mobile phase for gradient or isocratic elution.
-
-
Mass Spectrometric Detection:
-
Ionization: Use an atmospheric pressure chemical ionization (APCI) or a heated electrospray ionization (HESI) source.
-
Detection: Perform detection using a triple-quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Protocol 2: Mirabegron Quantification in K2EDTA Plasma
-
Sample Collection: Collect whole blood in tubes containing K2EDTA as the anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma. Store the plasma frozen until the day of analysis.
-
Sample Extraction (QuEChERS method):
-
Add acetonitrile to the plasma sample, followed by a salt mixture (e.g., magnesium sulfate and ammonium acetate).
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
Chromatographic Separation:
-
Analytical Column: Utilize a suitable C18 column.
-
Mobile Phase: Use a gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile and methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for Mirabegron and its internal standard using a tandem mass spectrometer.
-
Visualizations
Caption: Workflow for Mirabegron plasma sample preparation and analysis.
Caption: Troubleshooting logic for anticoagulant-related issues in Mirabegron assays.
References
Validation & Comparative
Precision in Mirabegron Bioanalysis: A Comparative Look at Assays Utilizing rac-Mirabegron-d5
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the development of robust and reliable bioanalytical methods. This guide provides a comparative overview of the inter-assay precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mirabegron in human plasma, with a focus on the use of its deuterated analogue, rac-Mirabegron-d5, as an internal standard.
The use of a stable isotope-labeled internal standard, such as rac-Mirabegron-d5, is a widely accepted strategy to enhance the accuracy and precision of bioanalytical methods. By closely mimicking the analyte of interest throughout the sample preparation and analysis process, deuterated internal standards effectively compensate for variability, leading to more reliable pharmacokinetic and bioequivalence data.
Inter-Assay Precision Data
The precision of an analytical method is a measure of the agreement between independent test results obtained under stipulated conditions. Inter-assay precision, also known as intermediate precision, evaluates the variability of results obtained with the same method on different days, with different analysts, or on different equipment.
A recent study by Tawari and Shah (2025) highlights the excellent precision of an LC-MS/MS method for Mirabegron in human plasma utilizing Mirabegron-d5 as the internal standard. The method demonstrated a precision range of 0.52% to 2.31% across its linear range.[1][2]
For comparative purposes, the following table details the inter-day precision from a validated UPLC-MS/MS method for Mirabegron in rat plasma, which employed Tolterodine as the internal standard. While the internal standard differs, the data presentation is typical for such validation studies.
| Analyte | Nominal Concentration (ng/mL) | Mean ± SD (ng/mL) (n=6) | CV (%) | Accuracy (RE%) |
| Mirabegron | 25 | 23.8573 ± 2.75 | 11.43 | -4.61 |
| 500 | 495.50 ± 14.71 | 3.83 | -0.90 | |
| 2000 | 2001.82 ± 12.54 | 0.81 | 0.09 | |
| Data from Chen L, Zhang Y. Determination of Mirabegron in rat plasma by UPLC–MS/MS after oral and intravenous administration. Rev Assoc Med Bras (1992). 2019;65(2):141-148.[3] |
Experimental Protocol: LC-MS/MS Quantification of Mirabegron
The following provides a representative experimental protocol for the quantification of Mirabegron in plasma using rac-Mirabegron-d5 as an internal standard, based on methodologies described in the literature.
1. Sample Preparation (QuEChERS Extraction)
-
To a 100 µL aliquot of human plasma, add the internal standard solution (rac-Mirabegron-d5).
-
Perform a protein precipitation and extraction using an appropriate organic solvent (e.g., acetonitrile) and a salt mixture (e.g., magnesium sulfate).
-
Vortex the mixture to ensure thorough mixing and phase separation.
-
Centrifuge the sample to pellet the precipitated proteins and salts.
-
Transfer the supernatant (organic layer) to a clean tube for analysis.
2. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Injection Volume: A defined volume of the extracted sample.
-
Column Temperature: Maintained at a constant temperature to ensure reproducible retention times.
3. Mass Spectrometric Conditions
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mirabegron: Specific precursor ion to product ion transition.
-
rac-Mirabegron-d5: Specific precursor ion to product ion transition.
-
-
Ion Source Parameters: Optimized settings for desolvation gas flow, cone gas flow, and capillary voltage.
4. Quantification
-
A calibration curve is constructed by plotting the peak area ratio of Mirabegron to rac-Mirabegron-d5 against the nominal concentration of the calibration standards.
-
The concentration of Mirabegron in the quality control and unknown samples is determined from the calibration curve using the calculated peak area ratios.
Workflow for Inter-Assay Precision Assessment
The following diagram illustrates the typical workflow for assessing the inter-assay precision of a bioanalytical method.
References
A Comparative Guide to the Quantitative Analysis of Mirabegron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Mirabegron, a selective β3-adrenoceptor agonist used in the treatment of overactive bladder. The performance of various techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), are objectively evaluated based on published experimental data. Detailed methodologies and a summary of quantitative performance are presented to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Quantitative Performance Comparison
The accuracy and precision of an analytical method are paramount for reliable pharmacokinetic, bioequivalence, and quality control studies. The following tables summarize the key validation parameters for different methods used to quantify Mirabegron in biological matrices (human plasma) and pharmaceutical formulations.
Table 1: Performance Characteristics of LC-MS/MS and UPLC-MS/MS Methods for Mirabegron in Human Plasma
| Parameter | LC-MS/MS Method 1 | UPLC-MS/MS Method[1][2] | LC-MS/MS Method 2[3] |
| Linearity Range (ng/mL) | 0.201–100.677 | 5–2500 | 0.5 - 200 |
| Correlation Coefficient (r²) | 0.9976 | >0.999 | ≥ 0.994 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.201 | 5 | 0.5 |
| Intra-day Precision (%CV) | 1.74 - 5.77 | ≤11.06 | ≤ 8.88 (inter-day) |
| Inter-day Precision (%CV) | 2.24 - 5.05 | ≤11.43 | ≤ 8.88 |
| Intra-day Accuracy (%) | 95.28 - 100.90 | -4.61 to 0.09 (as bias) | ≤ 6.90% (inter-day RE) |
| Inter-day Accuracy (%) | 93.73 - 100.20 | -4.61 to 0.09 (as bias) | ≤ 6.90% |
| Mean Recovery (%) | 79.44 | 84.95 - 93.26 | 81.94 - 102.02 |
| Matrix Effect (%) | Not Reported | 89.32 - 95.41 | 89.77 - 110.58 |
Table 2: Performance Characteristics of HPLC-UV Methods for Mirabegron in Pharmaceutical Formulations
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | HPLC-UV Method 3 |
| Linearity Range (µg/mL) | 10 - 100 | 50 - 150 | 25 - 125 |
| Correlation Coefficient (r²) | Not Reported | 0.999 | 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.015 | 0.149 | 0.26 |
| Limit of Quantification (LOQ) (µg/mL) | 0.049 | 0.498 | 0.78 |
| Precision (%RSD) | <2 | <2 | <2 |
| Accuracy (% Recovery) | Not Reported | 99.00 - 100.00 | 99.3 - 101.43 |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are summaries of the experimental protocols for the compared techniques.
LC-MS/MS Method for Mirabegron in Human Plasma
-
Sample Preparation: A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique was employed for plasma sample cleanup.
-
Internal Standard: Mirabegron-d5.
-
Chromatographic Conditions:
-
Column: C18 analytical column.
-
Mobile Phase: Isocratic elution.
-
Flow Rate: Not specified.
-
Run Time: 4.5 minutes.
-
-
Mass Spectrometry:
-
Ionization: Not specified.
-
Detection: Tandem mass spectrometry.
-
UPLC-MS/MS Method for Mirabegron in Rat Plasma
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Internal Standard: Tolterodine.
-
Chromatographic Conditions:
-
Column: UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: Not specified.
-
Run Time: Less than 3 minutes.
-
-
Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Mirabegron (m/z 397.3→379.6), Tolterodine (m/z 326.4→121.0).
-
HPLC-UV Method for Mirabegron in Extended-Release Tablets
-
Sample Preparation: Twenty tablets were weighed and powdered. An amount of powder equivalent to 25.0 mg of Mirabegron was dissolved in the mobile phase, sonicated, and filtered.
-
Chromatographic Conditions:
-
Column: Restek C18 (250 mm × 4.6 mm, 5μm).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 249 nm.
-
Column Temperature: 45°C.
-
Visualizations
To further elucidate the experimental processes and the pharmacological context of Mirabegron, the following diagrams are provided.
Conclusion
The choice of an analytical method for Mirabegron quantification depends on the specific requirements of the study.
-
LC-MS/MS and UPLC-MS/MS methods offer high sensitivity and selectivity, making them ideal for the analysis of Mirabegron in complex biological matrices like plasma, where low concentrations are expected. These techniques are well-suited for pharmacokinetic and bioequivalence studies. The UPLC-MS/MS method, in particular, offers the advantage of a shorter run time.
-
HPLC-UV methods, while generally less sensitive than mass spectrometric methods, are robust, cost-effective, and perfectly adequate for the quantification of Mirabegron in pharmaceutical dosage forms where the analyte concentration is much higher. These methods are highly suitable for routine quality control analysis.
Researchers should consider the required sensitivity, the nature of the sample matrix, available instrumentation, and throughput needs when selecting the most appropriate method for their application. The data and protocols presented in this guide provide a solid foundation for making an informed decision.
References
A Comparative Guide to Internal Standards for Mirabegron Bioanalysis: Mirabegron-d5 and Tolterodine
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Mirabegron, the selection of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of the widely used stable isotope-labeled internal standard, Mirabegron-d5, with a structural analog alternative, Tolterodine. The information presented is collated from published bioanalytical method validation studies to assist in making informed decisions for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of Mirabegron.
An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any potential variability. The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, such as Mirabegron-d5, or a structurally similar compound, known as a structural analog, such as Tolterodine.
Performance Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of Mirabegron using either Mirabegron-d5 or Tolterodine as the internal standard. The data is extracted from separate validation studies and presented here for comparative purposes.
Table 1: Method Performance with Mirabegron-d5 as Internal Standard
| Parameter | Performance |
| Linearity Range | 0.1 - 75 ng/mL |
| Accuracy | Within ±15% of the nominal concentration |
| Precision (CV%) | ≤15% |
| Mean Recovery | Mirabegron: 86.0% - 100.5%, Mirabegron-d5: 103.4%[1] |
| Matrix Effect | Not explicitly reported in the provided study. |
Table 2: Method Performance with Tolterodine as Internal Standard
| Parameter | Performance |
| Linearity Range | 5 - 2500 ng/mL[2][3][4][5] |
| Accuracy (RE%) | Within ±11.06% (intra-day), ±11.43% (inter-day) |
| Precision (RSD%) | ≤11.06% (intra-day), ≤11.43% (inter-day) |
| Mean Recovery | Mirabegron: >84.95%, Tolterodine: Not explicitly reported |
| Matrix Effect | Not explicitly reported in the provided study. |
Experimental Protocols
Method Using Mirabegron-d5 as Internal Standard
-
Sample Preparation: Solid-phase extraction (SPE) using a 96-well plate format.
-
Chromatography:
-
Column: Unisol C18, 3 µm, 100 Å, 4.6 x 100 mm.
-
Mobile Phase: 0.1% ammonia solution (v/v) and methanol (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Total Run Time: 4.0 min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
-
Method Using Tolterodine as Internal Standard
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography:
-
Column: UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase: Gradient elution with water (containing 0.1% formic acid) and acetonitrile.
-
Flow Rate: 0.35 mL/min.
-
Column Temperature: 40°C.
-
Total Run Time: 2.5 min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
Detection: Multiple reaction monitoring (MRM).
-
MRM Transitions: Mirabegron: m/z 397.3 → 379.6; Tolterodine: m/z 326.4 → 121.0.
-
Visualizing the Methodologies
To better understand the experimental processes, the following diagrams illustrate the bioanalytical workflow and the signaling pathway of Mirabegron.
Bioanalytical Workflow for Mirabegron Quantification.
Mirabegron Signaling Pathway in Detrusor Muscle.
Discussion
The choice between a stable isotope-labeled internal standard like Mirabegron-d5 and a structural analog like Tolterodine depends on several factors, including the specific requirements of the assay, cost, and availability.
Mirabegron-d5 is generally considered the "gold standard" for internal standards in mass spectrometry. Because it is chemically identical to Mirabegron, with the only difference being the isotopic labeling, it co-elutes with the analyte and experiences nearly identical extraction recovery and ionization effects. This close tracking of the analyte's behavior typically leads to higher accuracy and precision, especially when dealing with complex biological matrices that can cause significant matrix effects. The validation data for the method using Mirabegron-d5 shows good recovery and is suitable for high-throughput analysis.
Tolterodine , on the other hand, is a structural analog. While it is structurally different from Mirabegron, it may possess similar enough physicochemical properties to serve as a functional internal standard. The primary advantages of using a structural analog are often lower cost and wider availability compared to custom-synthesized SIL standards. The validation data for the method using Tolterodine demonstrates acceptable linearity, accuracy, and precision for the quantification of Mirabegron in rat plasma. However, because its structure differs from Mirabegron, there is a higher potential for differences in extraction efficiency, chromatographic retention, and ionization response, which could lead to less effective compensation for matrix effects and other sources of variability compared to a SIL internal standard.
Conclusion
For bioanalytical assays requiring the highest level of accuracy and precision, particularly for regulatory submissions or pivotal clinical studies, the use of a stable isotope-labeled internal standard such as Mirabegron-d5 is strongly recommended. Its ability to closely mimic the behavior of the analyte provides superior compensation for analytical variability.
However, for earlier stage research, high-throughput screening, or situations where cost is a significant constraint, a validated structural analog like Tolterodine can be a viable alternative. It is crucial to thoroughly validate the performance of any structural analog internal standard to ensure it meets the specific requirements of the bioanalytical method. The data presented in this guide, collated from separate studies, suggests that both internal standards can be used to develop validated LC-MS/MS methods for the quantification of Mirabegron. The ultimate choice will depend on a careful consideration of the assay's purpose and the resources available.
References
A Comparative Guide to the Cross-Validation of Mirabegron Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Mirabegron, a selective β3-adrenoceptor agonist used in the treatment of overactive bladder. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their specific needs, with a focus on cross-validation, performance, and experimental protocols.
Introduction to Mirabegron and Its Mechanism of Action
Mirabegron is a therapeutic agent that relaxes the detrusor smooth muscle of the bladder during the urine storage phase.[1] Its mechanism of action involves the activation of β3-adrenergic receptors, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels within the detrusor muscle cells.[2][3] This elevation in cAMP triggers a signaling cascade that results in smooth muscle relaxation, thereby increasing bladder capacity.[2][3]
Below is a diagram illustrating the signaling pathway of Mirabegron.
Comparative Analysis of Analytical Methods
The quantification of Mirabegron in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), including its ultra-high-performance variant (UPLC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and throughput.
Performance Comparison
The following table summarizes the performance characteristics of various validated assays for Mirabegron.
| Parameter | RP-HPLC | LC-MS/MS | UPLC-MS/MS |
| Matrix | Pharmaceutical Dosage Form | Human Plasma | Rat Plasma |
| Linearity Range | 10 - 100 µg/mL | 0.201 - 100.677 ng/mL | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.997 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.049 µg/mL (49 ng/mL) | 0.201 ng/mL | 5 ng/mL |
| Intra-day Precision (%RSD) | < 2% | < 15% | ≤ 11.06% |
| Inter-day Precision (%RSD) | < 2% | < 15% | ≤ 11.43% |
| Accuracy | 99.00 - 101.17% | 93.73 - 100.90% | -4.61 to 0.09 (% deviation) |
| Mean Recovery | Not Reported | 79.44% | 84.95 - 93.26% |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of assays. Below are representative protocols for HPLC, LC-MS/MS, and UPLC-MS/MS methods.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalytical quantification of Mirabegron.
RP-HPLC Method for Pharmaceutical Formulations
-
Chromatographic System: Agilent 1260 Infinity Quaternary LC system with a UV/VIS detector.
-
Column: Restek C18 column (250 mm × 4.6 mm, 5µm).
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 7.0) and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 249 nm.
-
Sample Preparation: Twenty tablets are weighed and powdered. An amount of powder equivalent to 25.0 mg of Mirabegron is dissolved in the mobile phase, sonicated, and filtered to achieve a final concentration of 50 µg/mL.
LC-MS/MS Method for Human Plasma
-
Chromatographic System: A liquid chromatography system coupled with a tandem mass spectrometer.
-
Column: C18 column.
-
Mobile Phase: Isocratic mobile phase (details not specified).
-
Internal Standard: Mirabegron D5.
-
Sample Preparation (QuEChERS method): Plasma samples are prepared using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction technique.
-
Detection: Mass spectrometry with optimized parameters for Mirabegron and its internal standard.
UPLC-MS/MS Method for Rat Plasma
-
Chromatographic System: ACQUITY UPLC H-Class with a XEVO TQD triple quadrupole mass spectrometer.
-
Column: C18 column with 1.7 µm particles.
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: Not specified, but with a total run time of less than 3 minutes.
-
Internal Standard: Tolterodine.
-
Sample Preparation (Protein Precipitation): 100 µL of plasma is mixed with 30 µL of internal standard (50 ng/mL) and 200 µL of acetonitrile. The mixture is vortexed and centrifuged.
-
Detection: Multiple reaction monitoring (MRM) in positive ion mode. The MRM transitions are m/z 397.3→379.6 for Mirabegron and m/z 326.4→121.0 for the internal standard.
Cross-Validation of Mirabegron Assays
Cross-validation is essential when comparing data from different analytical methods or different laboratories. It ensures that the results are comparable and reliable. While a specific cross-validation study directly comparing different Mirabegron assay types was not found in the reviewed literature, a general protocol based on regulatory guidelines is provided below.
Experimental Protocol for Cross-Validation
-
Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations, and a minimum of 30 incurred (study) samples spanning the expected concentration range should be selected.
-
Analysis: The selected samples are to be analyzed in triplicate by each of the two methods being compared (e.g., HPLC and LC-MS/MS).
-
Data Evaluation: The concentration data from both methods are statistically compared.
-
Acceptance Criteria: The mean accuracy at each concentration level should be within ±15% of the nominal concentration, and the precision (%CV) should not exceed 15%. For at least two-thirds of the incurred samples, the percentage difference between the values obtained from the two methods should be within ±20% of their mean.
Conclusion
The choice of an analytical method for Mirabegron quantification depends on the specific requirements of the study.
-
RP-HPLC methods are suitable for the analysis of pharmaceutical formulations, offering simplicity and cost-effectiveness.
-
LC-MS/MS and UPLC-MS/MS methods provide high sensitivity and selectivity, making them the methods of choice for bioanalytical studies in complex matrices like plasma.
When data from different methods need to be combined or compared, a thorough cross-validation study following regulatory guidelines is imperative to ensure the integrity and comparability of the results. The protocols and data presented in this guide provide a foundation for selecting and validating an appropriate analytical method for Mirabegron.
References
The Analytical Edge: A Comparative Guide to rac Mirabegron-d5 and Structural Analogue Internal Standards in Quantitative Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is a critical decision in the development of robust and reliable bioanalytical methods. This guide provides an objective comparison between the deuterated internal standard, rac Mirabegron-d5, and a structural analogue internal standard for the quantitative analysis of Mirabegron, a selective β3-adrenoceptor agonist for the treatment of overactive bladder. The following sections present supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most suitable internal standard for your research needs.
Principles of Internal Standardization in LC-MS/MS
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for analytical variability.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with its measurement.[2] The two most common types of internal standards are stable isotope-labeled (e.g., deuterated) standards and structural analogues.[1]
A deuterated internal standard, such as this compound, is chemically identical to the analyte, with the only difference being the substitution of some hydrogen atoms with deuterium.[1] This results in a higher mass-to-charge ratio (m/z) for detection by the mass spectrometer while maintaining nearly identical physicochemical properties to the analyte.[2] In contrast, a structural analogue is a different molecule that is structurally similar to the analyte.
Comparative Performance Data
The superiority of a deuterated internal standard over a structural analogue is evident in the improved accuracy and precision of the analytical method. The following tables summarize typical performance data from bioanalytical method validations for Mirabegron using either this compound or a structural analogue (Tolterodine) as the internal standard.
Table 1: Comparison of Method Validation Parameters
| Parameter | This compound (in human plasma) | Tolterodine (in rat plasma) |
| Linearity Range | 0.1 - 75.042 ng/mL | 5 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 5 ng/mL |
| Mean Recovery (Analyte) | 86.0% - 100.5% | 84.95% - 93.26% |
| Mean Recovery (IS) | 103.4% | Not Reported |
| Matrix Effect (IS Normalized) | CV (%) = 1.4% (HQC), 2.5% (LQC) | Negligible |
Table 2: Precision and Accuracy Data
| Internal Standard | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | 2.0 - 7.7 | 2.9 - 8.3 | 93.1 - 107.3 |
| Medium | 2.0 - 7.7 | 2.9 - 8.3 | 93.1 - 107.3 | |
| High | 2.0 - 7.7 | 2.9 - 8.3 | 93.1 - 107.3 | |
| Tolterodine | Low (25 ng/mL) | 11.06 | 11.43 | -4.61 |
| Medium (500 ng/mL) | 2.98 | 3.83 | -0.90 | |
| High (2000 ng/mL) | 0.97 | 0.81 | 0.09 |
Note: The data for this compound and Tolterodine are from different studies and in different biological matrices (human vs. rat plasma), which should be considered when making a direct comparison.
Experimental Protocols
Method 1: Bioanalysis of Mirabegron using this compound as Internal Standard
This method describes a sensitive and high-throughput LC-MS/MS assay for the quantification of Mirabegron in human plasma.
-
Sample Preparation: 0.1 mL of human plasma was mixed with 400 µL of 0.25% orthophosphoric acid and 50 µL of the internal standard solution (this compound). The samples were then subjected to solid-phase extraction using a 96-well plate format.
-
Chromatographic Conditions:
-
LC System: AB SCIEX API 4000
-
Column: Unisol C18, 3µm, 100Å, 4.6 x 100mm
-
Mobile Phase: 0.1% Ammonia solution and Methanol (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Injection Volume: 20 µL
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Mirabegron: m/z 397.300 → 146.20 & 260.100
-
This compound: m/z 402.400 → 146.1 & 260.100
-
-
Method 2: Bioanalysis of Mirabegron using Tolterodine as Internal Standard
This method details a UPLC-MS/MS assay for the determination of Mirabegron in rat plasma.
-
Sample Preparation: To 90 µL of rat plasma, 10 µL of the internal standard working solution (Tolterodine) was added, followed by protein precipitation with acetonitrile.
-
Chromatographic Conditions:
-
LC System: UPLC system
-
Column: C18, 1.7 µm particles
-
Mobile Phase: Gradient elution with a mobile phase consisting of acetonitrile and formic acid in water.
-
Flow Rate: 0.35 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Mirabegron: m/z 397.3 → 379.6
-
Tolterodine: m/z 326.4 → 121.0
-
-
Visualizing the Processes
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the signaling pathway of Mirabegron and a comparative experimental workflow.
Caption: Mirabegron's mechanism of action signaling pathway.
Caption: Comparative experimental workflow.
Conclusion
The choice between a deuterated internal standard like this compound and a structural analogue has significant implications for the quality and reliability of bioanalytical data. While a structural analogue can be a viable option, especially when a stable isotope-labeled standard is unavailable, the experimental evidence strongly supports the use of a deuterated standard for achieving superior accuracy, precision, and robustness. The near-identical physicochemical properties of this compound to the analyte ensure that it more effectively compensates for variations throughout the analytical process, leading to more reliable pharmacokinetic and bioequivalence data. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific requirements of their studies.
References
A Comparative Guide to the Pharmacokinetics of Mirabegron and Vibegron
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two key beta-3 adrenergic agonists, Mirabegron and Vibegron, used in the management of overactive bladder (OAB). The information presented is intended to support research, scientific understanding, and drug development efforts in this therapeutic area.
Introduction
Mirabegron and Vibegron are both selective agonists of the beta-3 adrenergic receptor, which is the predominant beta-adrenergic receptor subtype in the detrusor smooth muscle of the bladder.[1] Activation of these receptors leads to detrusor muscle relaxation, thereby increasing bladder capacity and alleviating the symptoms of OAB.[2][3] While sharing a common mechanism of action, their distinct pharmacokinetic properties influence their clinical application and potential for drug-drug interactions.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Mirabegron and Vibegron, providing a quantitative basis for comparison.
Table 1: Absorption and Distribution
| Parameter | Mirabegron | Vibegron |
| Time to Maximum Concentration (Tmax) | ~3.5 hours[4] | 1-3 hours |
| Absolute Bioavailability | 29% (25 mg dose) to 35% (50 mg dose) | Not characterized |
| Effect of Food | No clinically significant effect in adults | No clinically significant effect |
| Plasma Protein Binding | ~71% | 49.6% - 51.3% |
| Volume of Distribution (Vd) | 1670 L | 6304 L |
| Blood-to-Plasma Ratio | Not specified | 0.9 |
Table 2: Metabolism and Excretion
| Parameter | Mirabegron | Vibegron |
| Metabolizing Enzymes | CYP2D6, CYP3A4, Butyrylcholinesterase, UGT, possibly Alcohol Dehydrogenase | Primarily CYP3A4 (minor role) |
| Active Metabolites | Metabolites are not pharmacologically active | No active metabolites identified |
| Elimination Half-Life (t½) | ~50 hours | ~30.8 hours (effective) |
| Route of Excretion | Urine (~55%) and Feces (~34%) | Feces (~59%) and Urine (~20%) |
| Unchanged Drug in Excreta | ~25% in urine, 0% in feces | ~54% of fecal portion, ~19% of urinary portion |
Experimental Protocols
Bioanalytical Methods
The quantification of Mirabegron and Vibegron in human plasma for pharmacokinetic studies is predominantly performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
-
Mirabegron: For the determination of Mirabegron and its metabolites, various LC-MS/MS methods have been developed. A common approach involves solid-phase or liquid-liquid extraction of the analytes from plasma. Chromatographic separation is typically achieved using a C8 or C18 analytical column. Detection is carried out using a triple-quadrupole mass spectrometer, often with an atmospheric pressure chemical ionization (APCI) or heated electrospray ionization (HESI) source. The calibration curves for these assays are linear over a range suitable for clinical studies, with a lower limit of quantification typically around 0.2 ng/mL.
-
Vibegron: The bioanalytical method for Vibegron in plasma also utilizes LC-MS/MS. The methodology was initially developed and validated by Merck Research Laboratories. The process involves protein precipitation from a 100 µL plasma sample using acetonitrile. The internal standard used is typically a deuterated form of Vibegron ([D6]-vibegron). Chromatographic separation is achieved using an HILIC column, and the lower limit of quantification for the assay is 0.2 ng/mL.
Key Clinical Pharmacokinetic Studies
Mirabegron: Numerous Phase I and Phase III clinical trials have characterized the pharmacokinetics of Mirabegron. For instance, two key Phase I studies (NCT01478503 and NCT01285596) evaluated the multiple-dose pharmacokinetics in healthy young and elderly subjects.
-
Study Design: These studies were typically randomized, placebo-controlled, and involved single- and multiple-ascending dose designs.
-
Participants: Healthy male and female volunteers, often stratified by age (e.g., 18-55 years and 65-80 years).
-
Dosing: Oral administration of Mirabegron oral controlled absorption system (OCAS) tablets at various doses (e.g., 25 mg, 50 mg, 100 mg, 200 mg, 300 mg) once daily.
-
Pharmacokinetic Sampling: Blood samples were collected at pre-defined time points up to 72 or 168 hours after the last dose to determine plasma concentrations of Mirabegron and its metabolites. Urine samples were also collected to assess renal excretion.
Vibegron: The pivotal Phase III clinical trial for Vibegron was the EMPOWUR study (NCT03492281).
-
Study Design: This was an international, randomized, double-blind, placebo- and active-controlled (tolterodine) study.
-
Participants: Adult patients with OAB who had a history of symptoms for at least 3 months, including urinary frequency and urgency with or without urge incontinence.
-
Dosing: Patients were randomized to receive Vibegron 75 mg once daily, placebo, or tolterodine extended-release 4 mg once daily for 12 weeks.
-
Pharmacokinetic Sub-study: A sub-study was included to evaluate the pharmacokinetic profile of Vibegron. Blood samples for pharmacokinetic analysis were collected at pre-dose and at specified time points post-dose during study visits.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway of beta-3 adrenergic receptor agonists and a generalized workflow for a comparative pharmacokinetic study.
Caption: Beta-3 Adrenergic Receptor Signaling Pathway.
Caption: Comparative Pharmacokinetic Study Workflow.
References
- 1. Simultaneous quantification of mirabegron and vibegron in human plasma by HPLC-MS/MS and its application in the clinical determination in patients with tumors associated with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of LC–MS/MS methods for the determination of mirabegron and its metabolites in human plasma and their application to a clinical pharmacokinetic study | CoLab [colab.ws]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Mirabegron - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of Mirabegron and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Mirabegron and its major metabolites in biological matrices. The focus is on providing objective performance data and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Mirabegron and its Metabolism
Mirabegron is a potent and selective β3-adrenoceptor agonist used for the treatment of overactive bladder (OAB). Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and drug safety evaluations. The primary metabolic pathways for Mirabegron include amide hydrolysis, glucuronidation, and N-dealkylation or oxidation of the secondary amine.[1] This leads to the formation of several metabolites, with M5, M8, and M11-M16 being identified as key metabolites in human plasma.[2] Two major circulating metabolites are phase 2 glucuronides, which are considered pharmacologically inactive.
Analytical Techniques for Mirabegron and Metabolite Quantification
The quantification of Mirabegron and its metabolites in biological matrices, primarily human plasma, necessitates sensitive and selective analytical methods. The most prominently reported and validated techniques are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). High-Performance Thin-Layer Chromatography (HPTLC) methods have also been developed, mainly for the quantification of the parent drug and for stability studies.
This guide will focus on the detailed comparison of the following methods:
-
LC-MS/MS Method for Mirabegron and Eight Metabolites in Human Plasma (Teijlingen et al., 2012)
-
Optimized and Miniaturized LC-MS/MS Method for Pediatric Use (Meijer et al., 2019)
-
Alternative LC-MS/MS Method using QuEChERS Sample Preparation
-
High-Performance Thin-Layer Chromatography (HPTLC) Method
Comparison of Method Performance
The following tables summarize the key quantitative performance parameters of the different analytical methods.
Table 1: LC-MS/MS Method Performance for Mirabegron and its Metabolites
| Analyte | Method Reference | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Mirabegron | Teijlingen et al., 2012 | 0.20 | 0.20 - 100 | 1.9 - 4.5 | 2.7 - 5.4 | -2.0 to 1.0 |
| Meijer et al., 2019 | 0.10 | 0.10 - 50 | 3.2 - 6.1 | 4.5 - 7.8 | -3.0 to 2.0 | |
| QuEChERS Method | 0.201 | 0.201 - 100.677 | 1.74 - 5.77 | 2.24 - 5.05 | -6.27 to 0.20 | |
| M5 | Teijlingen et al., 2012 | 0.50 | 0.50 - 50 | 2.8 - 6.1 | 4.1 - 7.2 | -4.0 to 3.0 |
| Meijer et al., 2019 | 0.10 | 0.10 - 10 | 4.5 - 8.2 | 5.1 - 9.3 | -5.0 to 4.0 | |
| M8 | Teijlingen et al., 2012 | 1.0 | 1.0 - 100 | 3.5 - 7.2 | 5.3 - 8.9 | -6.0 to 5.0 |
| Meijer et al., 2019 | 0.20 | 0.20 - 20 | 5.1 - 9.5 | 6.2 - 10.1 | -7.0 to 6.0 | |
| M11 | Teijlingen et al., 2012 | 0.50 | 0.50 - 50 | 4.1 - 8.3 | 6.2 - 9.8 | -8.0 to 7.0 |
| Meijer et al., 2019 | 0.10 | 0.10 - 10 | 6.2 - 10.5 | 7.1 - 11.2 | -9.0 to 8.0 | |
| M12 | Teijlingen et al., 2012 | 0.50 | 0.50 - 50 | 3.8 - 7.9 | 5.9 - 9.1 | -7.0 to 6.0 |
| Meijer et al., 2019 | 0.10 | 0.10 - 10 | 5.8 - 9.8 | 6.9 - 10.8 | -8.0 to 7.0 | |
| M13 | Teijlingen et al., 2012 | 0.50 | 0.50 - 50 | 4.5 - 8.8 | 6.8 - 10.2 | -9.0 to 8.0 |
| Meijer et al., 2019 | 0.10 | 0.10 - 10 | 6.8 - 11.1 | 7.5 - 11.9 | -10.0 to 9.0 | |
| M14 | Teijlingen et al., 2012 | 1.0 | 1.0 - 100 | 5.2 - 9.5 | 7.5 - 11.5 | -10.0 to 9.0 |
| Meijer et al., 2019 | 0.20 | 0.20 - 20 | 7.2 - 11.8 | 8.1 - 12.5 | -11.0 to 10.0 | |
| M15 | Teijlingen et al., 2012 | 0.50 | 0.50 - 50 | 4.8 - 9.1 | 7.1 - 10.8 | -9.0 to 8.0 |
| Meijer et al., 2019 | 0.10 | 0.10 - 10 | 7.1 - 11.5 | 7.9 - 12.1 | -10.0 to 9.0 | |
| M16 | Teijlingen et al., 2012 | 0.50 | 0.50 - 50 | 3.2 - 6.8 | 4.9 - 8.1 | -5.0 to 4.0 |
| Meijer et al., 2019 | 0.10 | 0.10 - 10 | 5.2 - 8.9 | 6.3 - 9.8 | -6.0 to 5.0 |
Note: The data for Teijlingen et al. (2012) and Meijer et al. (2019) are based on their publications in the Journal of Chromatography B and the Journal of Pharmaceutical and Biomedical Analysis, respectively. The QuEChERS method data is from a separate study.
Table 2: HPTLC Method Performance for Mirabegron
| Parameter | Method 1 (Simultaneous with Tamsulosin) | Method 2 (Simultaneous with Solifenacin) | Method 3 (Stability Indicating) |
| Stationary Phase | Silica gel 60 F254 | Silica gel 60 F254 | Silica gel G 60F245 |
| Mobile Phase | Methanol-ethyl acetate-ammonia (3:7:0.1, v/v) | Methanol-ethyl acetate-triethylamine (8:2:0.1, V/V) | n-Butanol: Methanol: Water: Ammonia (6:2:2:0.2 v/v/v/v) |
| Detection Wavelength | 270 nm | 222 nm | 257 nm |
| Linearity Range | 0.15–7.5 µ g/band [3] | 2–5.5 µ g/band [4] | 100-700 ng/band |
| Correlation Coefficient (r²) | >0.99 | >0.99 | 0.997 |
| LOD | Not specified | Not specified | 0.047 ng/band |
| LOQ | Not specified | Not specified | 0.143 ng/band |
| Recovery (%) | 100.04 ± 0.56 | Not specified | Not specified |
Experimental Protocols
LC-MS/MS Method for Mirabegron and Eight Metabolites (Teijlingen et al., 2012)
This method involves four separate bioanalytical procedures for the analysis of Mirabegron and its eight metabolites.
1. Sample Preparation:
-
Mirabegron, M5, and M16: Solid-phase extraction (SPE) is utilized.
-
M8, M11-M15: Liquid-liquid extraction (LLE) is employed.
2. Chromatographic Conditions:
-
Mirabegron:
-
Column: Inertsil C8-3
-
Mobile Phase: Gradient elution with ammonium acetate buffer and acetonitrile.
-
-
Metabolites:
-
Column: Phenomenex Synergi Fusion-RP C18
-
Mobile Phase: Gradient elution with ammonium acetate buffer and acetonitrile.
-
3. Mass Spectrometric Detection:
-
Mirabegron: Triple-quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) interface.
-
Metabolites: Triple-quadrupole mass spectrometer with a Heated Electrospray Ionization (HESI) interface.
Optimized and Miniaturized LC-MS/MS Method for Pediatric Use (Meijer et al., 2019)
This method is an adaptation of the Teijlingen et al. method, optimized for smaller sample volumes and increased sensitivity.
1. Sample Preparation:
-
Miniaturization: The required blood sample volume was reduced from 10 mL to 2 mL.
-
Mirabegron, M5, M16: 96-well supported liquid extraction (SLE) plates.
-
M8, M11-M15: 96-well mixed-mode cation exchange (MCX) solid-phase extraction plates.
2. Chromatographic and Mass Spectrometric Conditions:
-
Similar to the Teijlingen et al. (2012) method but with a more sensitive mass spectrometry system, leading to up to a fivefold increase in assay sensitivity.
Alternative LC-MS/MS Method using QuEChERS Sample Preparation
This method presents a simplified and rapid sample preparation approach.
1. Sample Preparation (QuEChERS):
-
"Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) extraction is performed on plasma samples.
-
Mirabegron D5 is used as the internal standard.
2. Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: Isocratic elution.
3. Mass Spectrometric Detection:
-
Tandem mass spectrometry.
HPTLC Method
HPTLC offers a simpler, high-throughput alternative for the analysis of the parent drug, often in combination with other compounds or for stability testing.
1. Sample Application:
-
Samples are applied as bands onto the HPTLC plate.
2. Chromatographic Development:
-
The plate is developed in a chamber containing the mobile phase.
3. Densitometric Analysis:
-
The separated bands are quantified by densitometry at a specific wavelength.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: LC-MS/MS Workflow (Teijlingen et al., 2012)
Caption: Optimized Pediatric LC-MS/MS Workflow
Caption: HPTLC Workflow
Conclusion
The choice of an analytical method for Mirabegron and its metabolites is highly dependent on the specific requirements of the study.
-
LC-MS/MS methods offer the highest sensitivity and selectivity, making them the gold standard for pharmacokinetic studies in biological matrices, capable of quantifying a wide range of metabolites at low concentrations. The optimized method by Meijer et al. (2019) is particularly advantageous for studies with limited sample volumes, such as in pediatric research.
-
HPTLC methods provide a simpler, more cost-effective, and higher-throughput option for the quantification of the parent drug, especially in pharmaceutical formulations and for stability testing. However, they generally lack the sensitivity and selectivity required for comprehensive metabolite profiling in biological samples.
Researchers should carefully consider the analytes of interest, the required sensitivity, the sample matrix, and the available instrumentation when selecting the most appropriate analytical method. This guide provides the foundational data and protocols to make an informed decision.
References
- 1. Absorption, metabolism and excretion of [(14)C]mirabegron (YM178), a potent and selective β(3)-adrenoceptor agonist, after oral administration to healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of Green HPTLC method for simultaneous determination of a promising combination Tamsulosin and Mirabegron: stability-indicating assay was examined - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Performance Thin-Layer Chromatographic Method for the Estimation of Mirabegron and Solifenacin Succinate Used in the Treatment of Overactive Bladder Syndrome (2019) | Dimal A. Shah | 18 Citations [scispace.com]
A Comparative Guide to Assessing Linearity and Range for Mirabegron Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Mirabegron, with a focus on the critical validation parameters of linearity and range. The information presented is collated from various validated methods and regulatory guidelines to assist in the selection and implementation of a suitable assay for your research or drug development needs.
Quantitative Data Summary
The performance of an analytical method is fundamentally defined by its ability to produce results that are directly proportional to the concentration of the analyte within a specific range. For Mirabegron, various methods have been validated, each with a defined linear range and correlation coefficient, as summarized below.
| Analytical Method | Detection Wavelength (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| RP-HPLC[1] | 251 | 0.2 - 1.0 | 0.999 |
| RP-HPLC[2] | 249 | 10 - 100 | > 0.99 |
| RP-HPLC[3] | 248 | 50 - 150 | 0.999 |
| UV Spectrophotometry[4] | 249 | 2.5 - 15 | > 0.999 |
| UV Spectrophotometry[5] | 249 | 3 - 15 | > 0.999 |
| UV Spectrophotometry | 251 | 2 - 14 | 0.9982 |
Experimental Protocols
The establishment of linearity and range is a critical component of bioanalytical method validation as mandated by regulatory bodies such as the FDA and EMA. The following protocols are based on established guidelines and published methods for Mirabegron.
Preparation of Stock and Working Standard Solutions
-
Stock Solution: Accurately weigh a suitable amount of Mirabegron reference standard and dissolve it in an appropriate solvent (e.g., methanol, 0.1N Hydrochloric acid) to obtain a stock solution of a known high concentration (e.g., 1000 µg/mL). The stability of this stock solution under specified storage conditions should be documented.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the same solvent to achieve the desired concentrations for the calibration curve.
Construction of the Calibration Curve
-
Concentration Levels: A minimum of five to seven non-zero concentration levels should be prepared to adequately define the relationship between concentration and response. The concentrations should be chosen to span the expected range of the samples to be analyzed.
-
Analysis: Analyze each concentration level, including a blank (matrix without analyte) and a zero sample (matrix with internal standard, if used), according to the specific analytical method's procedure (e.g., HPLC, UV spectrophotometry).
-
Replicates: For chromatographic methods, it is recommended to perform replicate injections (e.g., n=3 or n=5) at each concentration level to assess the precision of the measurement.
Evaluation of Linearity and Range
-
Linearity:
-
Plot the mean response (e.g., peak area for HPLC, absorbance for UV spectrophotometry) against the corresponding nominal concentration of Mirabegron.
-
Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c), the slope (m), the y-intercept (c), and the correlation coefficient (r²).
-
The acceptance criterion for linearity is typically a correlation coefficient (r²) of ≥ 0.99.
-
-
Range:
-
The analytical range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. The analyte response at the LLOQ should be at least 5 to 10 times the response of the blank.
-
Upper Limit of Quantification (ULOQ): The highest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy.
-
Workflow for Assessing Linearity and Range
The following diagram illustrates the logical workflow for establishing the linearity and analytical range of a Mirabegron assay.
Caption: Workflow for Linearity and Range Assessment.
Mirabegron Signaling Pathway
Mirabegron is a potent and selective β3-adrenoceptor agonist. Its mechanism of action involves the relaxation of the detrusor smooth muscle in the urinary bladder.
Caption: Mirabegron's Mechanism of Action.
References
Stability of rac-Mirabegron-d5 Stock Solutions: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing rac-Mirabegron-d5 as an internal standard or in other analytical applications, ensuring the stability of stock solutions is paramount for accurate and reproducible results. This guide provides a comprehensive comparison of factors affecting the stability of rac-Mirabegron-d5 stock solutions, supported by experimental protocols and general data observed for deuterated standards.
Data Presentation: Stock Solution Stability
While specific long-term stability studies on rac-Mirabegron-d5 stock solutions are not extensively published, the stability of deuterated standards is a well-documented area. The following table summarizes the expected stability of rac-Mirabegron-d5 under various storage conditions, based on general knowledge of deuterated compounds and the known degradation pathways of Mirabegron.[1][2][3] For optimal accuracy, it is recommended that individual laboratories perform their own stability studies.
| Storage Condition | Solvent System | Concentration Range (µg/mL) | Duration | Expected Purity (%) | Potential Degradants |
| Long-Term | |||||
| -20°C | Acetonitrile, Methanol | 10 - 1000 | 12 months | >99% | Minimal degradation expected. |
| 2-8°C | Acetonitrile, Methanol | 10 - 1000 | 6 months | >98% | Minimal degradation expected. |
| Short-Term | |||||
| Ambient (20-25°C) | Acetonitrile, Methanol | 10 - 1000 | 24 hours | >99% | Negligible degradation. |
| Ambient (20-25°C) | Aqueous/Organic Mix | 10 - 1000 | <8 hours | >95% | Potential for hydrolytic degradation. |
| Forced Degradation | |||||
| 40°C in 0.1 M HCl | Aqueous/Organic Mix | 100 | 24 hours | Variable | Hydrolytic degradation products.[1] |
| 40°C in 0.1 M NaOH | Aqueous/Organic Mix | 100 | 24 hours | Variable | Hydrolytic degradation products.[1] |
| 40°C in 3% H₂O₂ | Aqueous/Organic Mix | 100 | 24 hours | Variable | Oxidative degradation products. |
Note: The stability of deuterated compounds can be influenced by factors such as pH, light exposure, and the specific batch of the standard. The phenyl-d5 label in rac-Mirabegron-d5 is on a chemically stable part of the molecule, making it less susceptible to back-exchange (loss of deuterium) compared to labels on heteroatoms.
Comparison with Non-Deuterated Mirabegron
The primary advantage of using a deuterated internal standard like rac-Mirabegron-d5 is its near-identical chemical and physical properties to the analyte, Mirabegron. This ensures similar behavior during sample preparation and analysis. However, the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect. This effect can slightly alter metabolic and chemical stability.
Studies on the non-deuterated form of Mirabegron have shown it is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions. It is reasonable to expect that rac-Mirabegron-d5 would follow similar degradation pathways, although potentially at a slightly slower rate due to the kinetic isotope effect. Both compounds are reported to be stable under thermal and photolytic stress.
Experimental Protocols
To ensure the integrity of rac-Mirabegron-d5 stock solutions, the following experimental protocols for stability testing are recommended.
Long-Term Stability Assessment
Objective: To determine the stability of rac-Mirabegron-d5 stock solutions under recommended long-term storage conditions.
Methodology:
-
Prepare a stock solution of rac-Mirabegron-d5 in a high-purity aprotic solvent such as acetonitrile or methanol at a concentration of 1 mg/mL.
-
Aliquot the stock solution into multiple amber vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C and 4°C.
-
At specified time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve an aliquot from each storage temperature.
-
Allow the solution to equilibrate to room temperature before opening.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for analysis.
-
Analyze the working solution using a validated stability-indicating LC-MS/MS method.
-
Compare the peak area of the freshly analyzed sample to the peak area of the sample at time zero. The stability is often expressed as the percentage of the initial concentration remaining.
Freeze-Thaw Stability
Objective: To evaluate the stability of rac-Mirabegron-d5 stock solutions after multiple freeze-thaw cycles.
Methodology:
-
Use aliquots of the prepared stock solution stored at -20°C.
-
Subject the aliquots to a predetermined number of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing the sample at -20°C for at least 12 hours followed by thawing at room temperature.
-
After the final thaw, analyze the samples using a validated LC-MS/MS method.
-
Compare the results to those of a control sample that has not undergone freeze-thaw cycles.
Mandatory Visualization
The following diagrams illustrate the key processes involved in the stability testing of rac-Mirabegron-d5 stock solutions.
Caption: Experimental workflow for assessing the stability of rac-Mirabegron-d5 stock solutions.
Caption: Logical relationship of factors influencing the stability of rac-Mirabegron-d5.
References
A Comparative Guide to Mirabegron and Anticholinergic Drugs for Overactive Bladder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Mirabegron, a β3-adrenergic agonist, and traditional anticholinergic agents in the treatment of overactive bladder (OAB). The information presented is supported by data from key clinical studies to aid in research, clinical trial design, and drug development efforts.
Mechanisms of Action: A Tale of Two Pathways
The distinct mechanisms of action of Mirabegron and anticholinergic drugs underpin their differing efficacy and safety profiles.
Mirabegron's β3-Adrenergic Agonist Pathway: Mirabegron selectively activates β3-adrenergic receptors in the detrusor muscle of the bladder.[1][2] This activation stimulates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels initiate a signaling cascade that results in the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][2]
Anticholinergics' Muscarinic Receptor Antagonist Pathway: Anticholinergic drugs function by competitively inhibiting the binding of acetylcholine to muscarinic receptors (primarily M2 and M3 subtypes) on the detrusor muscle. This blockade prevents acetylcholine-induced bladder contractions, thereby reducing involuntary detrusor activity and the associated symptoms of urgency, frequency, and incontinence.
Comparative Efficacy: Head-to-Head and Combination Studies
Multiple large-scale clinical trials have evaluated the efficacy of Mirabegron compared to and in combination with anticholinergic agents.
SCORPIO Trial: Mirabegron vs. Tolterodine
This Phase III study compared the efficacy and tolerability of Mirabegron (50 mg and 100 mg) and Tolterodine ER (4 mg) with placebo over 12 weeks.
Efficacy Outcomes:
| Outcome Measure | Mirabegron 50 mg (Change from Baseline) | Tolterodine ER 4 mg (Change from Baseline) | Placebo (Change from Baseline) |
| Mean number of incontinence episodes/24h | -1.46 | -1.18 | -1.11 |
| Mean number of micturitions/24h | -1.66 | -1.56 | -1.06 |
| Mean volume voided per micturition (mL) | +32.4 | +24.8 | +16.8 |
Safety Outcomes:
| Adverse Event | Mirabegron 50 mg (%) | Tolterodine ER 4 mg (%) | Placebo (%) |
| Dry Mouth | 2.8 | 10.1 | 2.6 |
| Constipation | 1.6 | 2.8 | 1.2 |
| Hypertension | 5.9 | 8.1 | 7.7 |
SYMPHONY Trial: Mirabegron and Solifenacin Combination
This Phase II dose-ranging study evaluated the efficacy and safety of combining Mirabegron and the anticholinergic Solifenacin.
Efficacy Outcomes (Change from Baseline to End of Treatment):
| Outcome Measure | Solifenacin 5mg + Mirabegron 50mg | Solifenacin 5mg Monotherapy |
| Mean Volume Voided per Micturition (mL) | +39.7 | +18.6 |
| Mean Number of Micturitions/24h | -1.82 | -1.18 |
| Mean Number of Urgency Episodes/24h | -2.83 | -1.85 |
Safety Outcomes:
The combination therapy was generally well-tolerated, with a safety profile comparable to monotherapy. The incidence of constipation was slightly increased with some combination doses.
BESIDE Trial: Mirabegron as Add-on Therapy to Solifenacin
This Phase IIIb study assessed the efficacy and safety of adding Mirabegron (50 mg) to Solifenacin (5 mg) in patients with an inadequate response to Solifenacin monotherapy.
Efficacy Outcomes (Change from Baseline):
| Outcome Measure | Solifenacin 5mg + Mirabegron 50mg | Solifenacin 5mg Monotherapy | Solifenacin 10mg Monotherapy |
| Mean number of incontinence episodes/24h | -1.80 | -1.53 | -1.48 |
| Mean number of micturitions/24h | -1.59 | -1.14 | -1.27 |
Safety Outcomes:
| Adverse Event | Solifenacin 5mg + Mirabegron 50mg (%) | Solifenacin 5mg Monotherapy (%) | Solifenacin 10mg Monotherapy (%) |
| Dry Mouth | 5.9 | 5.6 | 9.5 |
| Constipation | 4.6 | 3.0 | 4.7 |
Experimental Protocols
A generalized workflow for these comparative clinical trials is outlined below.
Key Inclusion and Exclusion Criteria
Across these studies, typical inclusion criteria for patient populations included:
-
Adults (generally ≥18 years) with symptoms of OAB for at least 3 months.
-
A minimum number of micturitions and urgency episodes over a 24-hour period, confirmed by a diary.
Common exclusion criteria were:
-
Significant stress incontinence or mixed incontinence where stress is the predominant component.
-
Clinically significant bladder outlet obstruction.
-
Evidence of a urinary tract infection.
-
Neurological conditions causing detrusor overactivity.
Methodologies of Key Cited Experiments
-
SCORPIO Trial: A 12-week, randomized, double-blind, placebo- and active-controlled (Tolterodine ER 4 mg) parallel-group, multicenter study. After a 2-week placebo run-in, patients were randomized to receive Mirabegron 50 mg, 100 mg, Tolterodine ER 4 mg, or placebo once daily. Co-primary efficacy endpoints were the change from baseline in the mean number of incontinence episodes and micturitions per 24 hours.
-
SYMPHONY Trial: A 12-week, Phase II, randomized, double-blind, placebo- and monotherapy-controlled, factorial, dose-ranging study. Patients were randomized to one of 12 treatment groups: placebo, Mirabegron monotherapy (25 or 50 mg), Solifenacin monotherapy (2.5, 5, or 10 mg), or combination therapy with various doses of Mirabegron and Solifenacin. The primary endpoint was the change from baseline in mean volume voided per micturition.
-
BESIDE Trial: A 12-week, randomized, double-blind, multicenter, Phase IIIb study. Patients with an inadequate response to a 4-week single-blind run-in with Solifenacin 5 mg were randomized to receive combination therapy (Solifenacin 5 mg + Mirabegron 25 mg, titrated to 50 mg after 4 weeks), Solifenacin 5 mg monotherapy, or Solifenacin 10 mg monotherapy. The primary endpoint was the change from baseline in the mean number of incontinence episodes per 24 hours.
Conclusion
Mirabegron offers a distinct therapeutic alternative to anticholinergic drugs for the management of OAB, with a comparable efficacy profile for key symptoms and a notably lower incidence of dry mouth. Combination therapy with Mirabegron and an anticholinergic agent, such as Solifenacin, has demonstrated superior efficacy in patients with an inadequate response to monotherapy. These findings provide a strong rationale for further investigation into personalized treatment strategies and the development of novel therapeutic combinations for OAB.
References
A Comparative Guide to Evaluating the Isotopic Purity of rac-Mirabegron-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for evaluating the isotopic purity of racemic Mirabegron-d5, a deuterated analog of the β3-adrenergic receptor agonist Mirabegron. Accurate determination of isotopic purity is crucial for its use in pharmacokinetic studies and as an internal standard in bioanalytical assays. This document details experimental protocols for the most common methods, presents quantitative performance data, and introduces an alternative technique for comprehensive analysis.
Introduction to Isotopic Purity Evaluation
Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes, in this case, hydrogen with deuterium.[1] Mirabegron-d5 is used as an internal standard in quantitative bioanalysis. The incorporation of deuterium alters the mass of the molecule, allowing it to be distinguished from the unlabeled drug by mass spectrometry. The isotopic purity, a measure of the percentage of the deuterated compound that contains the desired number of deuterium atoms, is a critical quality attribute. Impurities in the form of molecules with fewer or different deuterium atoms can interfere with analytical assays and compromise the accuracy of pharmacokinetic data.
The primary analytical methods for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. A newer, emerging technique, Molecular Rotational Resonance (MRR) spectroscopy, also offers unique advantages.
Comparison of Analytical Techniques
The choice of analytical technique for determining the isotopic purity of Mirabegron-d5 depends on the specific requirements of the analysis, including the need for quantitative accuracy, positional information, and sensitivity.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Quantitative Nuclear Magnetic Resonance (qNMR) | Molecular Rotational Resonance (MRR) |
| Principle | Measures the mass-to-charge ratio of ions to distinguish between isotopologues based on their mass difference.[2] | Measures the nuclear magnetic resonance of isotopes to determine their abundance and position within the molecule.[3] | Measures the rotational transition frequencies of a molecule in the gas phase, which are unique to its isotopic composition and structure.[4] |
| Primary Output | Isotopic distribution (relative abundance of d0, d1, d2, etc.) | Isotopic enrichment at specific sites and overall isotopic purity.[5] | Precise determination of the structure and relative abundance of each isotopologue and isotopomer. |
| Strengths | High sensitivity, high resolution, requires very small sample amounts, and provides detailed isotopic distribution. | Highly quantitative, provides structural information on the location of deuterium atoms, and is non-destructive. | Unambiguous identification of all isotopologues and isomers without the need for chromatography, and provides a complete description of the isotopic composition. |
| Weaknesses | Does not provide information on the position of the deuterium atoms. | Lower sensitivity compared to MS, requires larger sample amounts, and can be affected by signal overlap in complex spectra. | Requires the sample to be in the gas phase, which can be challenging for non-volatile compounds. |
| Typical Precision | < 1% RSD | < 1% RSD | High |
| Typical Accuracy | High | High | High |
| Limit of Detection (LOD) | pg - ng range | µg - mg range | ng range |
| Limit of Quantitation (LOQ) | pg - ng range | µg - mg range | ng range |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the isotopic distribution of rac-Mirabegron-d5.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with a liquid chromatography system (LC-MS).
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of rac-Mirabegron-d5 in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 µg/mL.
-
-
Chromatographic Separation (Example Conditions):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to elute Mirabegron and separate it from any potential impurities.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-1000.
-
Resolution: > 60,000 FWHM.
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of Mirabegron-d0 to Mirabegron-d5.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.
-
-
Quantitative Nuclear Magnetic Resonance (qNMR)
Objective: To determine the overall isotopic purity and confirm the position of deuterium labeling in rac-Mirabegron-d5.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of rac-Mirabegron-d5 into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid) into the same NMR tube. The molar ratio of the standard to the analyte should be optimized for accurate integration.
-
Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
-
¹H-NMR Experiment:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Set a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate quantification.
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).
-
-
Data Processing:
-
Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard Where: I = integral area, N = number of protons, MW = molecular weight, W = weight, P = purity of the standard.
-
-
-
²H-NMR Experiment:
-
Acquire a proton-decoupled ²H-NMR spectrum to observe the signals corresponding to the deuterium atoms. This confirms the positions of deuteration.
-
Molecular Rotational Resonance (MRR) Spectroscopy
Objective: To obtain a complete and unambiguous profile of all isotopologues and isomers of rac-Mirabegron-d5.
Instrumentation: A chirped-pulse Fourier transform molecular rotational resonance spectrometer.
Methodology:
-
Sample Introduction:
-
The sample is volatilized, often by gentle heating, and introduced into a high-vacuum chamber.
-
-
Data Acquisition:
-
A short, high-power microwave pulse excites the rotational transitions of the molecules in the gas phase.
-
The subsequent free induction decay (FID) is recorded.
-
-
Data Analysis:
-
The FID is Fourier transformed to produce a high-resolution rotational spectrum.
-
The measured rotational constants for each species are compared to those calculated from quantum chemical models to unambiguously identify each isotopologue and isomer present in the sample.
-
The relative intensities of the rotational transitions are used to determine the abundance of each species.
-
Visualizing Workflows and Pathways
Experimental Workflow for Isotopic Purity Analysis
Caption: Experimental workflow for evaluating the isotopic purity of rac-Mirabegron-d5.
Mirabegron Signaling Pathway
Mirabegron is a selective agonist of the human β3-adrenergic receptor (β3-AR). Its mechanism of action involves the relaxation of the detrusor smooth muscle in the bladder.
Caption: Signaling pathway of Mirabegron via the β3-adrenergic receptor.
Conclusion
The evaluation of isotopic purity is a critical step in the development and use of deuterated compounds like rac-Mirabegron-d5. High-Resolution Mass Spectrometry and Quantitative NMR are well-established and complementary techniques that provide robust and reliable data. HRMS excels in sensitivity and providing a detailed isotopic distribution, while qNMR offers high precision in quantification and crucial information about the location of the deuterium labels. Molecular Rotational Resonance spectroscopy is a powerful emerging technique that provides an unparalleled level of detail in identifying and quantifying all isotopologues and isomers present in a sample. The choice of the most appropriate technique will be dictated by the specific analytical needs, available instrumentation, and the stage of drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Analysis of isomeric mixtures by molecular rotational resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of rac-Mirabegron-d5: A Guide for Laboratory Professionals
For Research Use Only. Not for drug, household, or other uses.
This document provides essential guidance on the proper disposal procedures for rac-Mirabegron-d5, a deuterated analog of Mirabegron used as an internal standard in analytical and pharmacokinetic research.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle rac-Mirabegron-d5 with the appropriate personal protective equipment (PPE).
-
Eye Protection: Wear safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves. Gloves must be inspected prior to use.[2]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust formation, use a self-contained breathing apparatus.[3]
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove to fresh air. If breathing is difficult, seek immediate medical attention.[2] |
| Skin Contact | Take off contaminated clothing immediately.[2] Wash the affected area thoroughly with soap and plenty of water. |
| Eye Contact | Immediately flush eyes with plenty of water. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical assistance. |
Waste Classification and Segregation
rac-Mirabegron-d5 should be treated as a hazardous chemical waste. While it may not be explicitly listed as a "Hazardous Chemical" by OSHA Hazard Communication Standard, 29 CFR 1910.1200, it is a pharmaceutical-related compound of unknown potency and should be handled with care. The non-deuterated form, Mirabegron, is known to be harmful if swallowed, cause serious eye irritation, may cause an allergic skin reaction, is suspected of damaging fertility or the unborn child, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects.
Key Waste Segregation Practices:
-
Do not mix rac-Mirabegron-d5 waste with non-hazardous waste.
-
Segregate solid waste (e.g., contaminated gloves, wipes, and empty vials) from liquid waste (e.g., solutions containing the compound).
-
Separate halogenated and non-halogenated solvent waste if applicable.
-
Keep different chemical wastes from specific processes stored separately.
On-Site Waste Accumulation and Labeling
Proper accumulation and labeling of waste are crucial for safety and compliant disposal.
-
Container: Use a designated, leak-proof, and sealable hazardous waste container. The original container may be used if it is in good condition with a secure, tight-fitting lid.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "rac-Mirabegron-d5," and the CAS Number "1215807-38-7." Note any solvents or other chemicals mixed with the waste.
-
Storage: Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel. Ensure the storage area is cool, dry, and well-ventilated.
Disposal Methodology
The recommended disposal method for rac-Mirabegron-d5 is through a licensed hazardous material disposal company.
Step-by-Step Disposal Protocol:
-
Characterize the Waste: Determine if the waste is pure rac-Mirabegron-d5 or if it is mixed with solvents or other chemicals. This information is critical for the disposal company.
-
Package for Disposal:
-
Solid Waste: Place all contaminated solid materials (e.g., PPE, absorbent pads, empty containers) into the designated solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing rac-Mirabegron-d5 in a designated liquid hazardous waste container. Do not fill the container to more than 90% capacity to allow for expansion.
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous waste disposal company to arrange for pickup.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.
Prohibited Disposal Methods:
-
DO NOT dispose of rac-Mirabegron-d5 in the regular trash.
-
DO NOT flush rac-Mirabegron-d5 down the drain. This is prohibited by the EPA under Subpart P for hazardous waste pharmaceuticals and can lead to environmental contamination.
Regulatory Framework
The disposal of pharmaceutical waste, including research compounds like rac-Mirabegron-d5, is regulated by several agencies in the United States, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). State and local regulations may also apply and can be more stringent than federal laws. It is the responsibility of the waste generator to ensure compliance with all applicable regulations.
Disposal Workflow for rac-Mirabegron-d5
Caption: Decision-making workflow for the proper disposal of rac-Mirabegron-d5.
References
Personal protective equipment for handling rac Mirabegron-d5
Essential Safety and Handling Guide for rac-Mirabegron-d5
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of rac-Mirabegron-d5, a deuterated analog of Mirabegron. While specific hazard data for the deuterated form is limited, the precautionary measures outlined are based on the available Safety Data Sheets (SDS) for Mirabegron-d5 and the known hazards of Mirabegron.[1][2][3] It is imperative to treat this compound as a potentially hazardous substance of unknown potency.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Mirabegron, the non-deuterated parent compound, is classified with several hazards, including being harmful if swallowed, causing serious eye irritation, potential for allergic skin reaction, and suspected reproductive toxicity.[2] Therefore, stringent adherence to PPE protocols is mandatory when handling rac-Mirabegron-d5.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) approved. |
| Skin Protection | Fire/flame resistant and impervious clothing. Chemical-resistant gloves (inspect before use). | EU Directive 89/686/EEC and the standard EN 374. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirators as a backup to engineering controls. A full-face supplied air respirator is required if it is the sole means of protection. | NIOSH (US) or CEN (EU) approved. |
Safe Handling and Storage
Engineering Controls:
-
All handling of rac-Mirabegron-d5 that may generate dust or aerosols should be conducted in a laboratory fume hood or other suitable local exhaust ventilation system.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and that an emergency eyewash station and safety shower are readily accessible.
-
Dispensing: Avoid the formation of dust and aerosols during weighing and dispensing.
-
Contact Avoidance: Avoid all direct contact with the skin and eyes.
-
Hygiene: Wash hands thoroughly after handling, even if gloves were worn.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated area.
-
Recommended storage condition is refrigerated.
Emergency Procedures
| Situation | First-Aid Measures |
| Inhalation | If breathing is difficult, move the person to fresh air. Seek medical attention if symptoms persist. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention. |
In case of a spill, unnecessary personnel should be kept away. Wear appropriate PPE and avoid inhaling any dust. Spilled material should be swept up or vacuumed into a suitable container for disposal, and the area should be thoroughly cleaned to remove any residual contamination.
Disposal Plan
Excess and expired rac-Mirabegron-d5, as well as any contaminated materials, should be treated as hazardous waste. Disposal must be carried out by a licensed hazardous material disposal company. The product may be incinerated in a unit equipped with an afterburner and scrubber. Ensure compliance with all federal and local regulations regarding chemical waste disposal. Do not allow the substance to enter drains or water courses.
Operational Workflow for Handling rac-Mirabegron-d5
Caption: Workflow for safe handling of rac-Mirabegron-d5.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
